6-Methyl-2-pyridinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBSBMJQUMAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149952 | |
| Record name | 6-Methyl-2-pyridylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-34 deg C; [Alfa Aesar MSDS] | |
| Record name | 6-Methyl-2-pyridinemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20123 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-71-0 | |
| Record name | 6-Methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-pyridylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1122-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2-pyridylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methyl-2-pyridinemethanol physical and chemical properties
An In-depth Technical Guide to 6-Methyl-2-pyridinemethanol for Advanced Research
Abstract
This compound is a substituted pyridine derivative that serves as a critical building block in organic synthesis. Characterized by a pyridine ring functionalized with both a methyl and a hydroxymethyl group, this compound exhibits a unique combination of basicity, hydrogen bonding capability, and reactivity.[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, handling protocols, and applications, offering a technical resource for researchers and drug development professionals.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of any scientific investigation. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and publications.
-
IUPAC Name: (6-Methylpyridin-2-yl)methanol[4]
-
Common Synonyms: 6-Methyl-2-pyridylmethanol, 2-Hydroxymethyl-6-methylpyridine, 6-Hydroxymethyl-2-picoline[1][4]
The molecule's architecture, consisting of a pyridine core with substituents at the 2- and 6-positions, is fundamental to its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing experimental design from purification to synthesis. The compound typically appears as a white or colorless to light yellow solid or liquid, depending on purity and ambient temperature.[1][5]
| Property | Value | Source(s) |
| Molecular Weight | 123.15 g/mol | [2][3][6] |
| Melting Point | 32-34 °C | [3][5][6] |
| Boiling Point | 105-108 °C at 12 mmHg | [3][4][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |
| Solubility | Low in water; high in ethanol, acetic acid, benzene, and toluene. | [4][5] |
| pKa (Predicted) | 14.02 ± 0.10 | [5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1][5] |
The presence of the nitrogen atom in the pyridine ring imparts basicity, while the hydroxymethyl group allows for hydrogen bonding, enhancing its solubility in polar organic solvents.[1]
Spectral Data Analysis: A Structural Confirmation Toolkit
Spectroscopic analysis is indispensable for verifying the identity and purity of a compound. The key spectral features of this compound are consistent with its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl (CH₃) protons, a singlet or doublet for the methylene (CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (OH) proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons in the pyridine ring and its substituents.[7] The carbon attached to the oxygen will be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. Aromatic C-H and C=N stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (123.15 g/mol ).
These spectral fingerprints are crucial for quality control and for tracking the compound's conversion in chemical reactions.
Reactivity and Applications in Development
This compound is a versatile intermediate whose reactivity is governed by its functional groups.[1]
-
The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to halides, ethers, and esters, providing a gateway to a wide range of derivatives.
-
The Pyridine Ring: The nitrogen atom can act as a base or a nucleophile. It can also be N-oxidized. The ring itself can participate in electrophilic substitution reactions, although it is less reactive than benzene.
This dual reactivity makes it a valuable scaffold in medicinal chemistry. Pyridine-containing compounds are integral to numerous therapeutic agents due to their ability to improve water solubility and engage in hydrogen bonding with biological targets.[8] Consequently, this compound is frequently used as a starting material in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance and requires careful management.
5.1 GHS Hazard Classification
5.2 Recommended Handling Protocol Personnel should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[11]
5.3 Storage Conditions To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated place.[4] The container must be kept tightly closed.[4] For long-term stability and to prevent potential degradation, it is often recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4][5] It should be stored away from strong oxidizing and reducing agents.[4]
Experimental Workflow: Purification and Analysis
A self-validating workflow ensures the material used in subsequent experiments is of known purity. The following diagram outlines a typical process for the purification and analysis of this compound post-synthesis or upon receipt.
Caption: A standard workflow for the purification and analytical validation of this compound.
This protocol ensures that the material's identity, purity, and structural integrity are confirmed before its use as a critical intermediate, thereby upholding the principles of experimental reproducibility and trustworthiness.
Conclusion
This compound is a foundational building block whose utility is rooted in its straightforward structure and versatile reactivity. A thorough understanding of its physicochemical properties, spectral signatures, and handling requirements is paramount for its effective and safe use in research and development. This guide consolidates this essential technical information to support scientists and developers in leveraging this valuable compound to its full potential in the creation of next-generation chemical entities.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound 98 1122-71-0 [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 6. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1122-71-0|this compound|BLD Pharm [bldpharm.com]
- 10. 1122-71-0 this compound AKSci J91872 [aksci.com]
- 11. fishersci.com [fishersci.com]
6-Methyl-2-pyridinemethanol: A Technical Guide for Advanced Synthesis
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the use of 6-Methyl-2-pyridinemethanol (CAS No. 1122-71-0). It provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-tested insights and methodologies.
Executive Summary: A Versatile Pyridinic Building Block
This compound, a substituted pyridine derivative, is a cornerstone in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a pyridine ring, allows for a diverse range of chemical transformations. This guide will elucidate the strategic advantages of employing this molecule in the design and synthesis of novel compounds, particularly within the pharmaceutical and materials science landscapes.
Core Physicochemical & Spectroscopic Data
A foundational understanding of the physicochemical and spectroscopic characteristics of this compound is essential for its effective application and quality control.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1122-71-0[1] |
| Molecular Formula | C₇H₉NO[1] |
| Molecular Weight | 123.15 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 32-34 °C[1] |
| Boiling Point | 105-108 °C at 12 mmHg |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. |
Spectroscopic Profile: A Structural Signature
The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the methyl, methylene, and aromatic protons. The aromatic region typically shows a characteristic splitting pattern for the three protons on the substituted pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals, which can be assigned to the methyl carbon, the methylene carbon, and the five distinct carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the 3300-3100 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks include those for C-H and C=N/C=C bonds.[2][3]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight with a prominent molecular ion peak at m/z = 123.15.
Synthesis and Production: From Precursor to Product
The most prevalent synthetic route to this compound commences with the selective oxidation of 2,6-lutidine (2,6-dimethylpyridine).
Synthesis Pathway Overview
Caption: General synthesis pathway from 2,6-lutidine.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is a conceptualized procedure based on established chemical principles for the selective oxidation and subsequent reduction of 2,6-lutidine.
Step 1: Selective Mono-oxidation of 2,6-Lutidine
-
Rationale: The selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid is the critical step. This can be achieved using various oxidizing agents, with careful control of stoichiometry and reaction conditions to minimize over-oxidation. A patented method utilizes hydrogen peroxide with a tungsten-based catalyst.[4]
-
Procedure:
-
In a reaction vessel, dissolve 2,6-lutidine in glacial acetic acid.
-
Add a catalytic amount of a tungsten-based catalyst (e.g., sodium tungstate).
-
Slowly add hydrogen peroxide to the mixture while maintaining the temperature below 40 °C.
-
After the initial exothermic reaction subsides, gently heat the mixture to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction mixture and extract the 6-methyl-2-pyridinecarboxylic acid.
-
Step 2: Reduction of 6-Methyl-2-pyridinecarboxylic Acid
-
Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.
-
Procedure:
-
In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 6-methyl-2-pyridinecarboxylic acid in THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to yield this compound.
-
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound provides two primary sites for chemical modification: the hydroxyl group and the pyridine ring.
Transformations of the Hydroxymethyl Group
The alcohol moiety is a versatile handle for a range of synthetic transformations.
-
Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can selectively oxidize the primary alcohol to 6-methyl-2-pyridinecarboxaldehyde, a valuable intermediate for further carbon-carbon bond-forming reactions.
-
Halogenation: The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂).[5] This transformation proceeds via an SN2 mechanism, especially in the presence of a non-nucleophilic base like pyridine, and opens the door to a variety of nucleophilic substitution reactions.[5]
Reaction Schematic: Key Transformations
Caption: Key synthetic transformations of this compound.
The Pyridine Ring as a Ligand
The nitrogen atom of the pyridine ring, in conjunction with the oxygen of the hydroxymethyl group, allows this compound to function as an effective N,O-bidentate ligand. This chelation enhances the stability of metal complexes and finds applications in catalysis. For instance, it can be used to synthesize cobalt(II) complexes that have been studied for their ability to cleave DNA.
Applications in Drug Discovery and Development
While direct incorporation of this compound into final drug structures is not extensively documented in publicly available literature, its derivatives are crucial intermediates. The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. Phenyl(pyridin-2-yl)methanol derivatives, for example, are important chiral backbones in the synthesis of various bioactive compounds.[6]
Safety, Handling, and Storage
As with all chemical reagents, adherence to strict safety protocols is paramount.
-
Hazard Summary: this compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
This compound is a synthetically versatile and valuable building block. Its accessible synthesis and the differential reactivity of its functional groups make it a strategic choice for the construction of complex molecular targets. A thorough understanding of its chemical behavior, as outlined in this guide, is key to unlocking its full potential in innovative research and development.
References
- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure and Bonding of 6-Methyl-2-pyridinemethanol
Introduction
6-Methyl-2-pyridinemethanol, a substituted pyridine derivative, is a heterocyclic building block of considerable interest to the scientific community, particularly those in drug discovery and materials science. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl and a hydroxymethyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules and coordination compounds. The strategic placement of these functional groups influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, bonding characteristics, and spectroscopic signature. It further details a robust synthetic protocol, explores its reactivity, and highlights its applications as a ligand in coordination chemistry and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Molecular Structure and Bonding
The structural and electronic properties of this compound are fundamental to its chemical behavior. A thorough understanding of its bonding is essential for predicting its reactivity and designing new molecules based on this scaffold.
Molecular Framework and Hybridization
This compound consists of a pyridine ring, an aromatic six-membered heterocycle, substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a methyl group (-CH₃). The chemical formula is C₇H₉NO, and its molecular weight is 123.15 g/mol .[1][2] The nitrogen atom and the five carbon atoms of the pyridine ring are sp² hybridized, contributing to the planar, aromatic system. The methyl carbon is sp³ hybridized, while the carbon of the hydroxymethyl group is also sp³ hybridized. The oxygen atom of the hydroxyl group is sp³ hybridized, possessing two lone pairs of electrons.
Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound.
Bond Lengths and Angles
While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, data from related structures, such as metal complexes of 2-pyridylmethanol, provide insights into its geometry.[3] The pyridine ring is expected to be nearly planar. The C-N bond lengths within the ring will be shorter than a typical C-N single bond, indicative of their aromatic character. The presence of the electron-donating methyl group and the hydroxymethyl group can induce slight distortions in the ring geometry and influence the bond lengths between the ring and the substituents.
Electronic Effects of Substituents
The electronic nature of the pyridine ring is significantly influenced by the substituents. The nitrogen atom is inherently electron-withdrawing, which generally makes the pyridine ring less reactive towards electrophilic aromatic substitution compared to benzene.[4] However, the methyl group at the 6-position is an electron-donating group through induction and hyperconjugation. This effect increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the methyl group. The hydroxymethyl group at the 2-position has a more complex influence; while the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs can participate in resonance, which can have an electron-donating effect. These competing electronic effects modulate the reactivity of both the pyridine ring and the functional groups themselves.[5]
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of this compound is crucial for its identification, purity assessment, and application in various chemical processes.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, which influences its melting point, boiling point, and solubility.[1][6]
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [1] |
| CAS Number | 1122-71-0 | [1] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [6] |
| Melting Point | 32-34 °C | [1] |
| Boiling Point | 105-108 °C at 12 mmHg | [1] |
| pKa (predicted) | 14.02 ± 0.10 (for the hydroxyl proton) | [7] |
| Solubility | Low solubility in water; high solubility in ethanol, acetic acid, benzene, and toluene | [8] |
Spectroscopic Signature
Spectroscopic analysis provides a detailed fingerprint of the molecule's structure.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the pyridine ring. The methyl group will appear as a singlet, and the methylene group will also be a singlet, though it may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton's chemical shift is variable and depends on factors like solvent, temperature, and concentration.[9]
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The five sp² hybridized carbons of the pyridine ring will resonate in the downfield region (typically 120-160 ppm). The sp³ hybridized carbons of the methyl and hydroxymethyl groups will appear in the upfield region. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[10][11]
2.2.3. FTIR Spectroscopy
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹ for the methyl and methylene groups.
-
C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.[12]
2.2.4. Mass Spectrometry
In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for pyridylmethanols involve the loss of the hydroxyl group, water, or cleavage of the C-C bond between the ring and the hydroxymethyl group. The stability of the pyridinium cation contributes significantly to the observed fragmentation.
Synthesis and Reactivity
The synthesis of this compound is a key process for its availability in research and development. Its reactivity is governed by its functional groups.
Experimental Protocol for Synthesis
A common and efficient method for the synthesis of this compound is the oxidation of 2,6-lutidine (2,6-dimethylpyridine) followed by a rearrangement reaction. A patented method describes a high-selectivity oxidation and rearrangement process.[5]
Protocol: Synthesis of this compound from 2,6-Lutidine [5]
-
Reaction Setup: In a suitable reaction vessel, charge glacial acetic acid and 2,6-lutidine. The mass ratio of glacial acetic acid to 2,6-lutidine should be approximately 2.5:1.
-
Heating: Heat the mixture with stirring.
-
Oxidation: Add a catalytic amount of tungsten oxide (1-5% of the mass of 2,6-lutidine) to the heated mixture. Subsequently, add hydrogen peroxide portion-wise.
-
Rearrangement: The reaction proceeds through an N-oxide intermediate, which then undergoes an acetyl group introduction and a rearrangement to form an acetate ester of this compound.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield this compound.
-
Workup and Purification: The final product is isolated through extraction and purified by distillation to obtain high-purity this compound. This method reports yields of up to 93% and purity of 99.5%.[5]
Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Reaction Mechanism
The transformation of the N-oxide intermediate in the presence of an acylating agent like acetic anhydride (formed in situ from acetic acid) is characteristic of the Boekelheide rearrangement .[6] The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the alpha-methyl group. This sets the stage for a[4][4]-sigmatropic rearrangement, which leads to the formation of the acetate ester of this compound. Subsequent hydrolysis cleaves the ester to afford the final product.[6]
Reactivity Profile
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base and a nucleophile. It can be protonated, alkylated, and can coordinate to metal centers.
-
Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters and ethers, providing a handle for further molecular elaboration.[1]
-
Methyl Group: The methyl group can be a site for radical halogenation or can be oxidized under harsh conditions.
Applications in Drug Development and Coordination Chemistry
The unique structural features of this compound make it a valuable component in the design of bioactive molecules and functional metal complexes.
Intermediate in Pharmaceutical Synthesis
The pyridyl-methanol moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities. For instance, compounds incorporating the (pyridin-2-yl)methanol scaffold have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[13] This highlights the role of this compound as a key starting material for the synthesis of novel therapeutics.
Ligand in Biologically Active Metal Complexes
This compound can act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the hydroxyl oxygen. This chelation can lead to the formation of stable metal complexes with interesting biological properties. For example, it has been used as a ligand in the synthesis of cobalt(II) complexes that have shown the ability to cleave plasmid DNA, suggesting potential applications in the development of artificial nucleases or metal-based anticancer agents.[1]
Coordination of this compound to a Metal Center
Caption: Schematic of this compound acting as a bidentate ligand.
Safety, Toxicology, and Metabolism
For professionals in drug development, a thorough understanding of the safety and metabolic profile of a chemical intermediate is paramount.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be used in a well-ventilated area or a fume hood.
Toxicology and Metabolism
Specific toxicological and metabolic studies on this compound are limited in the public domain. However, the toxicology of pyridine and its simpler derivatives has been studied. Pyridine itself can cause liver damage, and its metabolites, such as N-methylpyridinium, can exhibit toxicity.[14] The metabolism of pyridine compounds can proceed through N-oxidation and hydroxylation of the ring. The hydroxymethyl group of this compound could potentially be oxidized to a carboxylic acid or undergo conjugation reactions, such as glucuronidation, which are common metabolic pathways for primary alcohols. Further studies would be required to fully elucidate the metabolic fate and toxicological profile of this specific molecule.
Conclusion
This compound is a versatile and valuable chemical entity with a rich chemistry that underpins its utility in various scientific domains. Its well-defined structure, characterized by the interplay of an aromatic pyridine ring with electron-donating and functionalizable substituents, provides a robust platform for chemical synthesis. The detailed understanding of its spectroscopic properties, synthetic routes, and reactivity profile presented in this guide serves as a critical resource for researchers. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key building blocks like this compound in enabling innovation is set to increase, making its in-depth study both timely and essential.
References
- 1. This compound 98 1122-71-0 [sigmaaldrich.com]
- 2. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of pyridalyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(1122-71-0) 1H NMR [m.chemicalbook.com]
- 9. GSRS [precision.fda.gov]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and excretion of piperonyl butoxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 6-Methyl-2-pyridinemethanol
This in-depth technical guide provides a detailed analysis of the spectroscopic data of 6-Methyl-2-pyridinemethanol, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a thorough examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by field-proven insights and experimental best practices.
Introduction
This compound (CAS No. 1122-71-0) is a substituted pyridine derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol .[1] Its structure, featuring a methyl group and a hydroxymethyl group on the pyridine ring, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide provides a comprehensive overview of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational reference for its use in research and development.
Molecular Structure and Key Features
The structural arrangement of functional groups in this compound dictates its characteristic spectroscopic signatures. Understanding this relationship is crucial for accurate data interpretation.
References
A Technical Guide to the Solubility of 6-Methyl-2-pyridinemethanol in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 6-Methyl-2-pyridinemethanol (CAS 1122-71-0), a key intermediate in pharmaceutical and agrochemical synthesis. While quantitative solubility data in organic solvents is not extensively documented in public literature, this document synthesizes available qualitative information with fundamental chemical principles to offer a predictive understanding of its behavior. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with robust, step-by-step experimental protocols for the precise determination of its solubility, ensuring methodological soundness and data integrity.
Introduction: The Significance of Solubility in Process Chemistry
This compound is a substituted pyridine derivative featuring both a methyl group and a hydroxymethyl group on the pyridine ring.[1] Its molecular structure imparts a unique combination of polarity and aromatic character, making it a versatile building block.[1] In drug development and process chemistry, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is paramount. Solubility dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.
The dual functionality of this compound—a polar hydroxymethyl group capable of hydrogen bonding and a less polar methyl-substituted pyridine ring—suggests a nuanced solubility profile. The nitrogen atom in the pyridine ring also contributes to its basicity and potential for hydrogen bonding.[1] This guide will dissect these structural contributions to predict and rationalize its solubility in a range of organic solvents and provide the means to quantify this critical property.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2][3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 105-108 °C at 12 mmHg | [2] |
| pKa (Predicted) | 14.02 ± 0.10 | [4] |
The presence of the hydroxyl (-OH) group and the pyridine nitrogen allows this compound to act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar, protic solvents.
Qualitative Solubility Profile
Based on available safety data sheets and supplier information, the following qualitative solubility characteristics have been reported:
| Solvent Class | Solvent Examples | Reported Solubility | Rationale / Scientific Insight |
| Polar Protic | Water | Low Solubility | [2][4] |
| Ethanol, Acetic Acid | High Solubility | [2][4] | |
| Aromatic | Benzene, Toluene | Soluble | [2][4] |
This qualitative overview aligns with the fundamental chemical principle of "like dissolves like."[5] Polar functional groups drive solubility in polar solvents, while the aromatic core contributes to solubility in non-polar aromatic solvents.
Experimental Determination of Solubility: A Validating Protocol
Given the scarcity of quantitative data, a robust experimental approach is necessary. The following protocols are designed to provide accurate and reproducible solubility measurements.
Isothermal Shake-Flask Method (Gravimetric Analysis)
This method is a gold-standard technique for determining equilibrium solubility. The causality behind this choice is its directness; it measures the mass of dissolved solute in a saturated solution, providing an unambiguous concentration value.
Experimental Workflow Diagram:
Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound solid to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the isothermal bath for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Pre-warming the syringe to the experimental temperature prevents premature crystallization.
-
Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the total mass of the vial and the saturated solution.
-
Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Final Weighing: Once the solute is completely dry, re-weigh the vial. The difference between this final mass and the initial vial mass gives the mass of the dissolved this compound.
-
Calculation: The solubility can be calculated using the masses of the dissolved solute and the solvent (determined by subtracting the solute mass from the total solution mass).
High-Throughput UV-Vis Spectrophotometry Method
For more rapid screening across multiple solvents, a spectrophotometric approach can be employed, provided the solute has a distinct chromophore. This method's self-validating system relies on the creation of a robust calibration curve.
Logical Relationship Diagram:
Caption: Logic flow for determining solubility via UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Calibration Curve Construction:
-
Prepare a stock solution of this compound of a precise, known concentration in the solvent of interest.
-
Perform a series of accurate serial dilutions to create several standard solutions of lower concentrations.
-
Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration. A linear regression of this data yields the calibration curve, which must have an R² value > 0.99 for trustworthiness.[6]
-
-
Saturated Solution Analysis:
-
Prepare a saturated solution as described in the shake-flask method (Steps 1-3).
-
Carefully filter the supernatant.
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of this diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Conclusion and Future Directions
This guide establishes a framework for understanding and quantifying the solubility of this compound. While qualitative data suggests high solubility in polar organic solvents like ethanol and moderate solubility in aromatic solvents, precise, temperature-dependent quantitative data is essential for robust process design and formulation. The detailed experimental protocols provided herein offer a clear path for researchers to generate this critical data. By correlating the empirical results with the molecule's structural features—hydrogen bonding capacity and aromaticity—a predictive and comprehensive solubility model can be developed, accelerating future research and development efforts involving this important chemical intermediate.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 6-Methyl-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to the thermal analysis of 6-Methyl-2-pyridinemethanol. Due to a lack of publicly available experimental TGA/DSC data for this specific compound, the quantitative data and decomposition pathways presented herein are hypothetical. They are, however, constructed based on established principles of thermal analysis and the known decomposition patterns of related chemical structures. This guide is intended to serve as a foundational resource and a template for experimental design and data interpretation.
Introduction: The Significance of this compound in Modern Chemistry
This compound, a substituted pyridine derivative, is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a pyridine ring with both a methyl and a hydroxymethyl substituent, offers multiple sites for chemical modification, making it a valuable intermediate.[2] As with any chemical entity intended for use in sensitive applications such as drug development, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates storage conditions, handling procedures, and the feasibility of its use in various synthetic routes that may involve elevated temperatures.
This guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data for this compound is not extensively reported in peer-reviewed literature, this document will leverage data from analogous structures and foundational principles of thermal analysis to provide a robust framework for its study. We will delve into the theoretical aspects of its decomposition, propose a rigorous experimental protocol for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the potential decomposition products and pathways.
Physicochemical Properties and Expected Thermal Behavior
Before embarking on thermal analysis, it is essential to understand the basic physicochemical properties of this compound, as these will inform the experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Melting Point | 32-34 °C | |
| Boiling Point | 105-108 °C at 12 mmHg | |
| Appearance | Low melting solid or liquid, yellow-brown | [3] |
The relatively low melting point indicates that this compound will be in a liquid state during a significant portion of a typical thermal analysis experiment. The boiling point at reduced pressure suggests that under atmospheric pressure, it will likely boil at a higher temperature, and volatilization may compete with decomposition.
Based on the thermal behavior of related compounds, such as 4-pyridinemethanol which shows a maximum rate of mass loss at approximately 217 °C (corresponding to its boiling point), we can hypothesize that this compound will exhibit significant mass loss due to volatilization in a similar temperature range.[4] Decomposition is likely to occur at temperatures exceeding the boiling point. Studies on 2-methylpyridine N-oxide show decomposition initiating above 200 °C.[5] Therefore, a multi-stage thermal degradation process can be anticipated: melting, volatilization, and finally, decomposition at higher temperatures.
Proposed Experimental Protocol for Thermal Characterization
To definitively determine the thermal stability and decomposition profile of this compound, a combined TGA and DSC analysis is recommended.
Instrumentation
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is ideal, as it ensures that the mass loss and thermal events are measured on the same sample under identical conditions.[6] Alternatively, separate high-precision TGA and DSC instruments can be used.[7] For the analysis of decomposition products, a TGA instrument coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide the most detailed separation and identification of volatile and semi-volatile decomposition products.[8][9]
Step-by-Step Experimental Workflow
-
Sample Preparation: Use a high-purity sample of this compound (≥98%).[10] Given its low melting point, the sample may be a solid or liquid at room temperature. Handle the sample in a controlled environment to minimize moisture absorption.
-
TGA/DSC Sample Loading:
-
Tare an appropriate sample pan (e.g., aluminum or platinum).
-
Accurately weigh 5-10 mg of the sample into the pan.
-
Place the pan in the TGA/DSC instrument.
-
-
Experimental Conditions:
-
Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate). This will help to distinguish between thermal decomposition and oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20 °C/min) can be used for preliminary screening.
-
-
Data Collection: Record mass change (TGA), the derivative of mass change (DTG), and heat flow (DSC) as a function of temperature.
-
Data Analysis and Interpretation
-
TGA Curve:
-
Onset of Mass Loss (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the initiation of volatilization or decomposition.
-
Decomposition Stages: Identify distinct steps in the mass loss curve, which may correspond to the loss of specific functional groups or the formation of stable intermediates.
-
Residual Mass: The mass of the sample remaining at the end of the experiment. In an inert atmosphere, this may be char, while in an oxidative atmosphere, it is expected to be close to zero.
-
-
DTG Curve:
-
The peaks in the DTG curve indicate the temperatures of maximum rates of mass loss (Tmax) for each stage.
-
-
DSC Curve:
-
Melting Endotherm: A sharp endothermic peak corresponding to the melting of the sample.
-
Boiling/Volatilization Endotherm: A broad endotherm associated with the energy required for vaporization.
-
Decomposition Exotherms/Endotherms: Decomposition processes can be either exothermic (bond formation is more energetic than bond breaking) or endothermic (bond breaking is more energetic).
-
Visualization of the Experimental Workflow
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Hypothetical Thermal Decomposition Profile and Mechanism
In the absence of experimental data, a plausible decomposition pathway can be proposed based on the chemical structure of this compound and the known decomposition patterns of related compounds.
Expected TGA/DSC Results
-
Below 100 °C: An endothermic peak in the DSC curve between 32-34 °C corresponding to melting, with no associated mass loss in the TGA.
-
100-250 °C: A significant mass loss in the TGA accompanied by a broad endotherm in the DSC, primarily due to volatilization. The onset of this mass loss will be dependent on the atmospheric pressure.
-
Above 250 °C (Inert Atmosphere): The initiation of thermal decomposition. This is likely to be a complex, multi-step process. The initial steps could involve the cleavage of the C-O bond of the hydroxymethyl group or reactions involving the methyl group. At higher temperatures, cleavage of the pyridine ring may occur, leading to the formation of smaller nitrogen-containing fragments and a carbonaceous residue.
-
Above 250 °C (Oxidative Atmosphere): Decomposition will likely occur at a lower temperature compared to the inert atmosphere and will be highly exothermic. The final residual mass is expected to be near zero due to the complete combustion of the organic material.
Proposed Decomposition Pathways
The decomposition of this compound is likely to proceed through several competing pathways. The initial steps are crucial in determining the final product distribution.
-
Dehydration: The alcohol functional group could undergo intermolecular or intramolecular dehydration to form an ether or an alkene-like structure, respectively, though the latter is less likely for a primary alcohol without a strong acid catalyst.
-
Homolytic Cleavage: At elevated temperatures, the weaker bonds are likely to break first. The C-C bond between the pyridine ring and the hydroxymethyl group, and the C-H bonds of the methyl group are potential sites for initial homolytic cleavage, leading to the formation of radical species.
-
Ring Opening and Fragmentation: At very high temperatures, the aromatic pyridine ring can undergo cleavage. This is consistent with studies on the high-temperature pyrolysis of pyridine, which has been shown to produce species like hydrogen cyanide (HCN).[11]
Visualization of a Hypothetical Decomposition Pathway
Caption: A hypothetical decomposition pathway for this compound under inert conditions.
Identification of Decomposition Products
Safety Data Sheets for this compound list hazardous decomposition products as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] These are expected products of complete combustion in an oxidative atmosphere. In an inert atmosphere, a more complex mixture of products is anticipated. Based on the decomposition of related compounds like 2-methylpyridine N-oxide and pyridine, other potential products include:
-
2-Picoline (2-Methylpyridine)
-
Pyridine [5]
-
Hydrogen Cyanide (HCN) [11]
-
Benzene and other aromatic hydrocarbons [11]
-
Various nitriles [11]
The definitive identification of these products would require techniques such as TGA-MS, TGA-FTIR, or Py-GC-MS.
Implications for Drug Development and Handling
A thorough understanding of the thermal stability of this compound is crucial for:
-
Process Safety: Preventing runaway reactions during synthesis at elevated temperatures.
-
Product Purity: Avoiding the formation of degradation impurities that could affect the quality and safety of the final active pharmaceutical ingredient (API).
-
Storage and Shelf-life: Establishing appropriate storage conditions to ensure the long-term stability of the compound.
-
Formulation Development: Ensuring that the compound can withstand processing steps such as drying and milling.
Conclusion
While specific experimental data on the thermal decomposition of this compound is currently limited in the public domain, a robust scientific approach can be employed to characterize its stability. By utilizing standard thermal analysis techniques such as TGA and DSC, coupled with methods for evolved gas analysis, a comprehensive understanding of its thermal properties can be achieved. The hypothetical framework and detailed experimental protocol provided in this guide serve as a valuable starting point for researchers and scientists working with this important chemical intermediate. The insights gained from such studies are essential for ensuring the safe and effective use of this compound in pharmaceutical development and other high-purity applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
An In-Depth Technical Guide to the Safe Handling and Use of 6-Methyl-2-pyridinemethanol
Introduction
6-Methyl-2-pyridinemethanol, a substituted pyridine derivative, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a nucleophilic alcohol and a basic pyridine ring, makes it a versatile reagent in organic synthesis.[2] However, these same properties necessitate a thorough understanding of its reactivity and toxicology to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in an understanding of its chemical properties and potential hazards. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3] Understanding the mechanistic basis of these hazards is crucial for effective risk mitigation.
1.1. Toxicological Profile: A Mechanistic Perspective
The irritant nature of pyridine compounds often stems from their basicity and ability to interact with biological membranes and proteins. The lone pair of electrons on the nitrogen atom can disrupt cellular processes, leading to inflammation and irritation upon contact with skin and mucous membranes.[5] Ingestion of pyridine compounds can lead to gastrointestinal upset, and in severe cases of exposure to pyridine itself, neurological and hepatic effects have been observed.[5]
1.2. Physicochemical Properties and Associated Risks
A comprehensive understanding of the compound's physical properties is the foundation of a robust safety protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | |
| Appearance | White to light yellow/brown solid or liquid | [2] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 105-108 °C at 12 mmHg | |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Vapor Pressure | 0.0883 mmHg at 25°C | |
| Water Solubility | Low solubility | [6] |
| Solubility in Organic Solvents | Highly soluble in ethanol and acetic acid. Soluble in benzene and toluene. | [6] |
| pKa (Predicted) | 14.02 ± 0.10 | [7] |
The relatively low melting point indicates that this compound may be encountered as either a solid or a liquid depending on the ambient laboratory temperature. Its combustible nature, evidenced by the flash point, requires stringent control of ignition sources.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective in handling this compound is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.
2.1. Ventilation: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[3]
2.2. Personal Protective Equipment: A Self-Validating System
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when handling the material under pressure or heat.
-
Skin Protection :
-
Gloves : Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to consult a glove manufacturer's compatibility chart. Given the nature of pyridine compounds, butyl rubber or Viton® gloves are often recommended for extended handling. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[1]
-
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Chemical Reactivity and Incompatibility
This compound's reactivity is dictated by the interplay between the basic nitrogen of the pyridine ring and the primary alcohol.
-
Acids : As a weak base, it will react exothermically with strong acids to form pyridinium salts. This reaction is the basis for its neutralization.[8]
-
Strong Oxidizing Agents : The alcohol group can be oxidized, potentially leading to a vigorous or explosive reaction. Contact with strong oxidizers must be avoided.[1]
-
Reactions in Synthesis : In synthetic protocols, the pyridine nitrogen can act as a nucleophilic catalyst. For example, in reactions with acyl or sulfonyl chlorides, it can form a highly reactive pyridinium intermediate. This reactivity should be considered when planning quenching procedures.
Experimental Protocols: Field-Proven Methodologies
4.1. Standard Handling and Dispensing
-
Preparation : Ensure the chemical fume hood is operational and the work area is free of clutter and ignition sources.
-
Tare Vessel : Place a clean, dry, and appropriately sized container on a balance within the fume hood and tare the balance.
-
Dispensing : As the compound may be a low-melting solid, a spatula may be used. If it is in a liquid state, use a clean pipette. Dispense the required amount of this compound into the tared container.
-
Closure : Immediately and securely cap the source container.
-
Cleaning : Clean the spatula or any contaminated surfaces with a suitable solvent (e.g., ethanol) on a disposable wipe. Dispose of the wipe in a designated hazardous waste container.
4.2. Emergency Procedures: Spill and Exposure
A clear and well-rehearsed emergency plan is critical.
4.2.1. First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4.2.2. Spill Decontamination Protocol
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert others in the lab.
-
Ventilation : Ensure the spill is contained within a chemical fume hood.
-
Containment : For liquid spills, contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. For solid spills, carefully sweep up the material to avoid generating dust.[1]
-
Collection : Carefully collect the absorbed material or swept solid into a sealable, labeled hazardous waste container.
-
Surface Decontamination : Wipe the spill area with a cloth dampened with a 70% ethanol solution. Follow with a wipe down using soap and water. All cleaning materials must be disposed of as hazardous waste. For pyridine compounds, a dry decontamination approach by blotting and rubbing with an absorbent material should be considered first for skin contact, unless chemical burns are evident.[5]
Storage and Disposal
5.1. Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[1] Storing under an inert atmosphere is recommended to maintain product quality.[1]
5.2. Waste Disposal and Neutralization
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Under no circumstances should it be disposed of down the drain.
Protocol for Neutralization of Small Quantities of this compound Waste:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Dilution : Dilute the waste containing this compound with a water-miscible solvent like ethanol to a concentration of approximately 5%.
-
Cooling : Place the container with the diluted waste in an ice bath to manage the heat of neutralization.
-
Neutralization : Slowly, and with stirring, add a dilute solution of a weak acid, such as 5% citric acid or acetic acid. The pyridine nitrogen will be protonated to form the corresponding salt, which is more water-soluble and less hazardous.
-
pH Monitoring : Monitor the pH of the solution. Continue adding acid until the pH is between 6.0 and 8.0.
-
Disposal : The neutralized solution should be collected in a properly labeled aqueous hazardous waste container.
Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a proactive and informed approach to safety. By understanding its inherent hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and disposal, researchers can effectively mitigate the risks associated with this compound. The causality behind these safety measures is rooted in the fundamental chemical and toxicological properties of pyridine derivatives. A culture of safety, where every procedure is a self-validating system of checks and precautions, is paramount in the research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hydroxymethyl-6-methyl-pyridine, 1122-71-0 [thegoodscentscompany.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Removal Efficiency of Sulfapyridine from Contaminated Surface Water by Carboxylated Graphene Oxide Blended PVDF Composite Ultrafiltration Membrane with Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Methyl-2-pyridinemethanol Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of 6-methyl-2-pyridinemethanol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this versatile class of compounds. By synthesizing technical data with expert insights, this guide aims to be an essential resource for advancing the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction: The Chemical Versatility of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Its unique electronic properties, basicity, and ability to participate in a wide range of chemical transformations make it a privileged scaffold in medicinal chemistry.[1] The introduction of a methyl and a hydroxymethyl group at the 2 and 6 positions, respectively, to create this compound, provides a versatile platform for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological effects.[1] This guide will explore the key biological activities of these derivatives, including their anticancer, anti-inflammatory, antimicrobial, and neurological properties.
I. Synthesis of this compound Derivatives: Foundational Methodologies
The synthesis of this compound and its derivatives is a critical first step in the exploration of their biological potential. Several synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and environmental impact.
A common and efficient method involves the selective oxidation and reduction of 2,6-lutidine.[2] A patented organic synthesis approach involves the oxidation of 2,6-lutidine to dipicolinic acid, followed by reduction to yield 2,6-bis(hydroxymethyl)pyridine, a closely related derivative.[2] More sustainable biocatalytic methods are also emerging, utilizing whole-cell systems to achieve high-yield, one-pot synthesis from readily available starting materials.[2]
Another established method for synthesizing pyridinemethanol derivatives is the reduction of corresponding pyridinecarboxylic acids or their esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3] The choice of reducing agent is crucial and depends on the desired selectivity and the presence of other functional groups in the molecule.[3]
Experimental Protocol: Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine
This protocol outlines a sustainable, whole-cell biocatalytic approach for the synthesis of a derivative of this compound.[2]
-
Strain and Plasmid Preparation: An E. coli K-12 derivative with reduced aromatic aldehyde reduction capacity is transformed with a plasmid expressing a suitable hydroxylating enzyme.
-
Cultivation: The recombinant E. coli strain is cultivated in a suitable medium to achieve optimal cell density and enzyme expression.
-
Biotransformation: 2,6-lutidine is added to the cell culture. The biotransformation is carried out under controlled conditions of temperature, pH, and aeration.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of intermediates and the final product.
-
Product Isolation: Once the reaction is complete, the product is isolated and purified from the culture medium using standard chromatographic techniques.
II. Anticancer Activity: Targeting Key Cellular Pathways
Pyridine derivatives have demonstrated significant potential as anticancer agents, and derivatives of this compound are no exception.[4][5] Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[4]
Mechanism of Action:
One of the key mechanisms of anticancer activity for some pyridine derivatives is the inhibition of histone deacetylases (HDACs) and the modulation of p53 activity.[5] HDAC inhibitors represent a promising class of anticancer agents that can alter the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes. The inhibition of p53 ubiquitination stabilizes this critical tumor suppressor, promoting apoptosis and cell cycle arrest in cancer cells.[5]
Furthermore, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p21 and p53, and the activation of the JNK signaling pathway.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT cytotoxicity assay.
III. Anti-inflammatory Properties: Modulation of Inflammatory Mediators
Inflammation is a complex biological response implicated in a wide range of diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[10][11][12]
Mechanism of Action:
A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[13] By selectively inhibiting COX-2, this compound derivatives can potentially exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13][14][15][16]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (this compound derivatives) are pre-incubated with the enzymes at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin produced (e.g., PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.
IV. Antimicrobial Activity: A Broad Spectrum of Action
The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18][19][20][21]
Mechanism of Action:
The antimicrobial mechanism of pyridine derivatives can be multifaceted. Some derivatives are believed to disrupt the bacterial cell wall or membrane, leading to cell lysis.[18] Others may interfere with essential metabolic pathways or inhibit key enzymes necessary for microbial survival. The specific mechanism often depends on the structural features of the derivative and the target microorganism.
V. Neurological Effects: Modulating Glutamatergic Neurotransmission
Derivatives of this compound have shown significant potential in the field of neuroscience, particularly as modulators of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders.[22][23]
Mechanism of Action: mGluR5 Antagonism
A notable derivative, 2-methyl-6-(phenylethynyl)pyridine (MPEP), is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[24][25][26] mGluR5s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[26] By antagonizing mGluR5, MPEP and related compounds can influence downstream signaling pathways, including those involving protein kinase C (PKC).[24] This modulation of glutamatergic neurotransmission has been shown to have potential therapeutic effects in models of anxiety, depression, and addiction.[24][27]
Experimental Protocol: mGluR5 Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds to the mGluR5 receptor.[28][29][30][31]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled mGluR5 antagonist (e.g., [³H]MPEP) in the presence of various concentrations of the test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the mGluR5 receptor.
Caption: Simplified signaling pathway of mGluR5 and its antagonism by this compound derivatives like MPEP.
VI. Structure-Activity Relationships and Future Directions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in the context of anticancer activity, the nature and position of substituents on the pyridine ring can significantly influence cytotoxicity and the mechanism of action.
Future research in this field should focus on:
-
Rational Design and Synthesis: Utilizing computational modeling and SAR data to design and synthesize novel derivatives with enhanced biological activity and improved safety profiles.
-
Mechanism of Action Studies: Conducting in-depth studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising derivatives in relevant animal models to assess their therapeutic potential and toxicological profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.
Conclusion
This compound and its derivatives represent a rich and versatile class of compounds with a wide range of promising biological activities. Their potential applications in oncology, inflammation, infectious diseases, and neurology make them a compelling area of focus for drug discovery and development. This technical guide has provided a comprehensive overview of their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. By leveraging this knowledge, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 18. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The mGluR5 selective antagonist 6-methyl-2-(phenylethynyl)-pyridine reduces the spinal neuron pain-related activity in mononeuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 27. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jneurosci.org [jneurosci.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Toxicological Profile of 6-Methyl-2-pyridinemethanol
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical and chemical research, a comprehensive understanding of the toxicological profile of every compound is not merely a regulatory hurdle but a cornerstone of scientific integrity and responsible innovation. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of the known and potential toxicological properties of 6-Methyl-2-pyridinemethanol (CAS No. 1122-71-0). While direct and exhaustive toxicological data for this specific molecule are limited, this document synthesizes available information with established principles of toxicology and data from structurally related pyridine derivatives. This approach allows for a predictive and precautionary assessment, guiding safe handling, experimental design, and future toxicological investigations.
Physicochemical Identity and Properties
This compound is a pyridine derivative characterized by a methyl group at the 6-position and a hydroxymethyl group at the 2-position.[1] These structural features are critical in determining its chemical reactivity, metabolic fate, and toxicological action.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2][3] |
| Molecular Weight | 123.15 g/mol | [2][3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid. | [1][4] |
| Melting Point | 32-34 °C | [2][3] |
| Boiling Point | 105-108 °C at 12 mmHg | [3][5] |
| Solubility | Low solubility in water; soluble in ethanol, acetic acid, benzene, and toluene. | [4][6] |
| Synonyms | 2-Hydroxymethyl-6-methylpyridine; (6-Methylpyridin-2-yl)methanol | [7][8] |
The presence of the pyridine ring imparts basicity, while the hydroxymethyl group allows for potential hydrogen bonding and acts as a site for metabolic transformations.[1] Its solubility profile suggests that in biological systems, it will distribute between aqueous and lipid compartments.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][7]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][7]
These classifications are primarily based on acute local effects and highlight the need for appropriate personal protective equipment (PPE), such as gloves and safety glasses, and handling in a well-ventilated area.[7]
Postulated Metabolic Pathways and Pharmacokinetics
The initial metabolic steps for this compound are likely to involve the following pathways:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde (6-methyl-2-pyridinecarboxaldehyde) and subsequently to the carboxylic acid (6-methyl-2-pyridinecarboxylic acid). This is a common metabolic pathway for primary alcohols.
-
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the N-oxide. This is a known metabolic pathway for pyridine derivatives.[9]
-
Hydroxylation of the Pyridine Ring: The aromatic ring can undergo hydroxylation at various positions.
-
Conjugation: The parent compound and its metabolites can undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.
The primary route of excretion for pyridine and its metabolites is through urine.[10]
Toxicological Endpoints: An Evidence-Based Assessment
The toxicological properties of this compound have not been fully investigated.[7] The following sections detail the available data and provide insights based on the toxicology of related pyridine compounds.
Acute Toxicity
-
Oral: While no specific LD50 value is available for this compound, it may be harmful if swallowed.[7] For the parent compound, pyridine, oral LD50 values in rodents range from 400 to 1,600 mg/kg.[9]
-
Dermal: It is categorized as a skin irritant.[2][7] Prolonged or repeated contact may cause dermatitis.
-
Inhalation: May cause respiratory irritation.[2][7] Inhalation of vapors or dusts should be avoided.
Genetic Toxicology
There is no available data on the genotoxic potential of this compound.[7] However, studies on the parent compound, pyridine, have shown mixed results in in-vitro genotoxicity assays, with some evidence of weak clastogenic activity at high concentrations. In vivo studies on pyridine for chromosomal aberrations and micronucleus formation in mice were negative.[11][12]
Proposed Experimental Workflow for Genotoxicity Assessment:
A tiered approach is recommended to evaluate the genotoxic potential of this compound, starting with in vitro assays and proceeding to in vivo studies if positive results are obtained.[13]
Carcinogenicity
No data is available regarding the carcinogenic potential of this compound.[7] Long-term carcinogenicity studies of pyridine in rats and mice have shown some evidence of carcinogenic activity, including an increased incidence of renal tubule neoplasms in male rats and hepatocellular neoplasms in mice.[9]
Reproductive and Developmental Toxicity
There is no available data on the reproductive and developmental toxicity of this compound.[7]
In Vitro and In Vivo Toxicological Methodologies
To address the existing data gaps, a comprehensive toxicological evaluation of this compound would involve a combination of in vitro and in vivo studies.[14]
In Vitro Studies
In vitro methods are valuable for initial screening and mechanistic studies, and they align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[13][15]
-
Cytotoxicity Assays: Using cell lines such as HepG2 (liver), A549 (lung), and HaCaT (skin) to determine the concentration at which the compound induces cell death.
-
Genotoxicity Assays: As outlined in the workflow above.
-
Metabolism Studies: Using liver microsomes or hepatocytes to identify metabolites and characterize metabolic pathways.
In Vivo Studies
In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.[16][17]
-
Acute Toxicity Studies: To determine the LD50 via different routes of administration (e.g., oral, dermal).[14]
-
Repeated Dose Toxicity Studies: Sub-chronic (28-day or 90-day) studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[14]
-
Reproductive and Developmental Toxicity Studies: To assess the effects on fertility, reproduction, and embryonic/fetal development.[16]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Housing and Acclimatization: House animals individually and allow for an acclimatization period of at least 5 days.
-
Dose Selection: Start with a dose that is best estimated to be the LD50. If no information is available, a default starting dose of 175 mg/kg is used.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Conclusion and Future Directions
The toxicological profile of this compound is currently incomplete. Available data indicates that it is a skin, eye, and respiratory irritant.[7] Based on the known toxicology of pyridine and its derivatives, there is a potential for systemic toxicity, and further investigation into its genotoxicity, carcinogenicity, and reproductive toxicity is warranted.
The proposed experimental workflows and methodologies in this guide provide a roadmap for a comprehensive toxicological evaluation. As with any chemical compound with limited toxicological data, a precautionary approach should be adopted, emphasizing the use of appropriate engineering controls and personal protective equipment to minimize exposure.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 5. This compound | 1122-71-0 [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1122-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rivm.nl [rivm.nl]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. biogem.it [biogem.it]
- 15. blog.biobide.com [blog.biobide.com]
- 16. In vivo Toxicology | InterBioTox [interbiotox.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
Unlocking the Potential of 6-Methyl-2-pyridinemethanol: A Technical Guide to Emerging Research Frontiers
For Immediate Release
A Deep Dive into a Versatile Pyridine Derivative for Advanced Catalysis and Drug Discovery
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the untapped research potential of 6-Methyl-2-pyridinemethanol (CAS 1122-71-0). While recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique structural features present significant opportunities for innovation in coordination chemistry, catalysis, and medicinal chemistry.[1] This document moves beyond the foundational understanding of this compound to illuminate promising, yet underexplored, avenues of investigation.
Foundational Properties and Synthesis
This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position.[1][2] This arrangement of functional groups imparts a unique combination of basicity, hydrogen bonding capability, and solubility in polar solvents, making it a versatile building block.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [3][4] |
| Molecular Weight | 123.15 g/mol | [3][4] |
| Melting Point | 32-34 °C | [4] |
| Boiling Point | 105-108 °C at 12 mmHg | [4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2] |
| Solubility | Low solubility in water; high solubility in ethanol and acetic acid. Soluble in benzene and toluene. | [5] |
A common synthetic route to this compound involves the oxidation of 2,6-lutidine. While various methods exist, a notable approach is the reaction of 2,6-lutidine with hydrogen peroxide in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,6-lutidine.
Materials:
-
2,6-lutidine
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Catalyst (e.g., a metallic catalyst)
-
Sodium chloride (saturated solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, add glacial acetic acid followed by 2,6-lutidine. The mass ratio of glacial acetic acid to 2,6-lutidine should be optimized, with reported ratios ranging from 2.3:1 to 3:1.
-
Heat the mixture.
-
Successively add hydrogen peroxide and the catalyst to the reaction flask. The amount of catalyst is typically 1-5% of the mass of 2,6-lutidine, and the amount of hydrogen peroxide is 0.8-1.5 times the mass of 2,6-lutidine.
-
Allow the reaction to proceed for 3 hours.
-
Add an additional moderate amount of hydrogen peroxide and continue the reaction for another 7-9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a saturated sodium chloride solution.
-
Extract the product with dichloromethane multiple times.
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
Research Area 1: Advanced Ligand Design for Homogeneous Catalysis
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound make it an excellent candidate for a bidentate ligand in coordination chemistry.[6] The steric hindrance introduced by the methyl group at the 6-position can influence the coordination geometry and stability of the resulting metal complexes, potentially leading to novel catalytic activities.
Synthesis of Chiral Schiff Base Ligands for Asymmetric Catalysis
A significant and underexplored area is the use of this compound as a scaffold for chiral Schiff base ligands. The condensation of its aldehyde derivative (6-methyl-2-pyridinecarboxaldehyde) with chiral amines can generate a library of ligands for asymmetric catalysis.
Workflow for Chiral Schiff Base Ligand Synthesis and Application:
Caption: Workflow for the synthesis of chiral Schiff base ligands and their application in asymmetric catalysis.
Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand
Objective: To synthesize a chiral Schiff base ligand from 6-methyl-2-pyridinecarboxaldehyde and a chiral amine.
Materials:
-
6-Methyl-2-pyridinecarboxaldehyde
-
(R)-(+)-1-Phenylethylamine
-
Methanol
-
Molecular sieves (4 Å)
Procedure:
-
Dissolve 6-methyl-2-pyridinecarboxaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Add (R)-(+)-1-phenylethylamine (1 equivalent) to the solution.
-
Add activated 4 Å molecular sieves to the reaction mixture to remove the water formed during the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the molecular sieves and wash with methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude chiral Schiff base ligand.
-
Purify the ligand by column chromatography or recrystallization.
Research Area 2: Development of Novel Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it a promising building block for the synthesis of novel Metal-Organic Frameworks (MOFs). The pyridine nitrogen can coordinate to metal centers, while the hydroxyl group can participate in hydrogen bonding or be further functionalized to create pores with specific chemical environments.
Solvothermal Synthesis of a this compound-based MOF
The exploration of different metal ions and reaction conditions can lead to a variety of MOF structures with tailored properties for applications in gas storage, separation, and catalysis.
Conceptual Pathway for MOF Synthesis and Application:
Caption: Conceptual workflow for the synthesis and potential applications of this compound-based MOFs.
Research Area 3: Medicinal Chemistry and Drug Discovery
Pyridine derivatives are prevalent in a wide range of pharmaceuticals. The this compound scaffold offers a versatile starting point for the synthesis of novel bioactive compounds.
Synthesis and Biological Evaluation of Ester and Ether Derivatives
The hydroxyl group of this compound is a prime site for modification to generate ester and ether derivatives. These modifications can significantly alter the compound's lipophilicity, bioavailability, and interaction with biological targets.
Table 2: Proposed Derivatives for Biological Screening
| Derivative Type | R-Group Suggestion | Potential Biological Activity |
| Ester | Acetyl, Benzoyl, Nicotinoyl | Analgesic, Anti-inflammatory |
| Ether | Benzyl, p-Nitrobenzyl, Substituted phenyl | Antimicrobial, Antifungal |
Experimental Protocol: Synthesis of an Ester Derivative
Objective: To synthesize the acetate ester of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask cooled in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a readily accessible compound with significant, yet largely untapped, potential for advanced applications. The research areas outlined in this guide—chiral ligand development, novel MOF synthesis, and medicinal chemistry exploration—represent fertile ground for innovation. By systematically investigating the coordination chemistry, catalytic activity, and biological properties of this versatile molecule and its derivatives, the scientific community can unlock new solutions in chemical synthesis and therapeutic development.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Methyl-2-pyridinemethanol from 2,6-lutidine
An Application Note for the Synthesis of 6-Methyl-2-pyridinemethanol from 2,6-Lutidine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The described methodology follows a robust two-step synthetic sequence starting from the readily available precursor, 2,6-lutidine. The process involves a selective mono-oxidation of one methyl group to form the aldehyde intermediate, 2-formyl-6-methylpyridine, followed by a chemoselective reduction to yield the target primary alcohol. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, and critical safety considerations.
Introduction: Strategic Overview
The conversion of 2,6-lutidine to this compound presents a classic challenge in selective functionalization. Due to the symmetrical nature of the starting material, the primary difficulty lies in achieving mono-oxidation without proceeding to the dialdehyde or dicarboxylic acid.[2][3] The strategy detailed herein employs a well-established and reliable two-step approach that addresses this challenge effectively.
-
Step 1: Selective Oxidation via Riley Oxidation. The first step utilizes selenium dioxide (SeO₂) to selectively oxidize one of the activated methyl groups of 2,6-lutidine to the corresponding aldehyde. This reaction, known as the Riley oxidation, is particularly effective for oxidizing α-methylene or methyl groups adjacent to carbonyls or heteroaromatic systems.[4][5][6]
-
Step 2: Aldehyde Reduction via Hydride Transfer. The second step involves the reduction of the intermediate aldehyde, 2-formyl-6-methylpyridine, to the target alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones while being compatible with many other functional groups, making it ideal for this synthesis.[7][8]
The overall synthetic pathway is depicted below:
Caption: Overall two-step synthesis workflow.
Part 1: Selective Oxidation of 2,6-Lutidine
Mechanistic Rationale: The Riley Oxidation
The selective oxidation of a methyl group alpha to a pyridine ring using selenium dioxide (SeO₂) is a powerful transformation. The reaction mechanism is understood to proceed through an initial ene-type reaction between the 2,6-lutidine and SeO₂, where one of the methyl C-H bonds adds across a Se=O double bond.[5][9] This is followed by a[7][9]-sigmatropic rearrangement, a type of pericyclic reaction, which forms an intermediate that, upon hydrolysis during workup, yields the aldehyde product.[4][10] The choice of an appropriate solvent, such as dioxane, is critical for moderating reactivity and ensuring solubility of the selenium species.[6]
Experimental Protocol: Oxidation
Materials:
-
2,6-Lutidine (C₇H₉N)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite or a similar filter aid
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, charge a 500 mL three-neck round-bottom flask with selenium dioxide (1.0 eq). Add 200 mL of anhydrous 1,4-dioxane to the flask.
-
Reagent Addition: While stirring the suspension under a nitrogen atmosphere, add 2,6-lutidine (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The formation of a black precipitate (elemental selenium) will be observed. Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Carefully add 100 mL of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-formyl-6-methylpyridine can be purified by vacuum distillation or column chromatography on silica gel to yield a clear liquid.
Safety Precautions:
-
Selenium Dioxide (SeO₂) is extremely toxic and a teratogen. [6] Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and contact with skin.
-
2,6-Lutidine is flammable and can cause skin, eye, and respiratory irritation. [11][12] Handle in a fume hood and keep away from ignition sources.[13]
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
Part 2: Reduction of 2-Formyl-6-methylpyridine
Mechanistic Rationale: Nucleophilic Hydride Reduction
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) serves as a convenient and safe source of the hydride ion (H⁻).[7] The reaction mechanism involves the nucleophilic attack of the hydride ion from the BH₄⁻ complex onto the electrophilic carbonyl carbon of the aldehyde.[14] This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.[14][15] Subsequent protonation of this alkoxide intermediate during the work-up step (typically with water or a mild acid) yields the final alcohol product.[15] Using a protic solvent like methanol or ethanol is common, as it can participate in activating the carbonyl group via hydrogen bonding and also serves to protonate the final alkoxide.[16]
Experimental Protocol: Reduction
Materials:
-
2-Formyl-6-methylpyridine
-
Sodium Borohydride (NaBH₄)
-
Methanol, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the purified 2-formyl-6-methylpyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) to the cooled solution in small portions over 20-30 minutes. The portion-wise addition is crucial to control the exothermic reaction and any gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the majority of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product, this compound, can be purified by recrystallization or vacuum distillation. It exists as a low-melting solid or a clear light brown liquid.[17]
Safety Precautions:
-
Sodium Borohydride (NaBH₄) is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. [18] Additions should be performed slowly and with adequate cooling.
-
Ensure the work-up and quenching steps are performed carefully to manage the exothermic reaction and hydrogen evolution.
Data Summary and Characterization
The following table summarizes key parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Oxidation | Step 2: Reduction |
| Starting Material | 2,6-Lutidine | 2-Formyl-6-methylpyridine |
| Key Reagent | Selenium Dioxide (SeO₂) | Sodium Borohydride (NaBH₄) |
| Solvent | 1,4-Dioxane | Methanol |
| Temperature | Reflux (~101 °C) | 0 °C to Room Temp. |
| Typical Reaction Time | 6 - 8 hours | 1 - 2 hours |
| Typical Yield | 60 - 75% | 85 - 95% |
| Product Purity | >95% after purification | >98% after purification[17] |
Characterization of this compound:
-
Appearance: Clear light brown liquid or low melting solid.[17]
-
Molecular Formula: C₇H₉NO[19]
-
Molecular Weight: 123.15 g/mol [19]
-
Melting Point: 32-34 °C[19]
-
Boiling Point: 105-108 °C at 12 mmHg[17]
-
Spectroscopy: The structure should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. lobachemie.com [lobachemie.com]
- 12. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]
- 13. chemos.de [chemos.de]
- 14. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. This compound | 1122-71-0 [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of 6-Methyl-2-pyridinemethanol via Sodium Borohydride Reduction
Abstract
This application note provides a detailed, reliable, and optimized protocol for the laboratory-scale synthesis of 6-Methyl-2-pyridinemethanol. The synthesis is achieved through the selective reduction of 6-methyl-2-pyridinecarboxaldehyde using sodium borohydride. This method is characterized by its high yield, operational simplicity, and mild reaction conditions, making it highly suitable for researchers in organic synthesis, medicinal chemistry, and materials science. This document offers a comprehensive guide, including a step-by-step protocol, characterization data, safety precautions, and an illustrative workflow diagram.
Introduction
This compound is a valuable bifunctional molecule that serves as a key building block in the synthesis of a wide array of more complex chemical entities.[1] Its structure, featuring both a pyridine ring and a primary alcohol, allows for diverse chemical modifications, rendering it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and novel ligands for coordination chemistry.[1] The synthesis of this compound is therefore of significant interest to the scientific community.
Several synthetic routes to this compound have been reported, including the oxidation of 2,6-lutidine and Grignard reactions of pyridine derivatives.[2][3][4] However, these methods can present challenges such as harsh reaction conditions, the formation of byproducts, or the need for multi-step procedures.[2] The protocol detailed herein focuses on the direct and efficient reduction of commercially available 6-methyl-2-pyridinecarboxaldehyde. The use of sodium borohydride (NaBH₄) as the reducing agent is a cornerstone of this methodology. NaBH₄ is a mild and selective chemoselective reagent, which readily reduces aldehydes to their corresponding alcohols while typically not affecting other functional groups that might be present.[5][6][7] This selectivity, coupled with the reagent's ease of handling and affordability, makes this approach particularly attractive for laboratory-scale preparations.
This application note is designed to provide researchers, scientists, and drug development professionals with a robust and reproducible protocol, underpinned by a clear explanation of the chemical principles and safety considerations.
Reaction Scheme
The chemical transformation at the core of this protocol is the reduction of an aldehyde to a primary alcohol, as depicted below:
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if ingested. Avoid contact with skin and eyes.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
Quenching: The quenching of sodium borohydride with water is an exothermic reaction that produces hydrogen gas. Perform this step slowly and with caution in an ice bath.
Discussion
The described protocol for the synthesis of this compound via the reduction of 6-methyl-2-pyridinecarboxaldehyde is a highly efficient and practical method for laboratory-scale preparations. The use of sodium borohydride offers excellent chemoselectivity for the aldehyde functional group, minimizing the formation of byproducts. The reaction proceeds under mild conditions and typically provides high yields of the desired product.
The work-up procedure is straightforward, involving a simple extraction to isolate the product. The purity of the crude product is often sufficient for subsequent synthetic steps. However, for applications requiring very high purity, column chromatography is an effective purification method.
The successful implementation of this protocol will provide researchers with a reliable source of this compound, facilitating further research and development in their respective fields.
References
Application Notes and Protocols for the Industrial Production of 6-Methyl-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
6-Methyl-2-pyridinemethanol is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and other fine chemicals. Its structural motif, featuring a pyridine ring with both methyl and hydroxymethyl substituents, allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. The industrial-scale production of this compound demands robust, efficient, and cost-effective synthetic methodologies that ensure high purity and yield while adhering to stringent safety and environmental standards.
This guide provides a comprehensive overview of the prevalent industrial production methods for this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed protocols, process optimization insights, and an understanding of the critical parameters for successful scale-up. The causality behind experimental choices is elucidated to empower users with the knowledge to adapt and troubleshoot these processes.
Primary Industrial Synthesis Route: Oxidation of 2,6-Lutidine
The most economically viable and widely implemented industrial synthesis of this compound commences with the selective oxidation of 2,6-lutidine (2,6-dimethylpyridine). This multi-step process is favored for its high selectivity and yield.[1] The overall transformation can be summarized as a selective oxidation of one methyl group to a hydroxymethyl group, proceeding through an intermediate acetate ester.
Reaction Principle and Workflow
The synthesis pathway involves three key stages:
-
Selective Oxidation and Acetoxylation: 2,6-Lutidine is oxidized in the presence of a catalyst, typically tungsten-based, using hydrogen peroxide as the oxidant in a glacial acetic acid medium. This step selectively functionalizes one of the methyl groups.
-
Rearrangement: The reaction intermediate undergoes an alpha-carbon electronic transfer rearrangement to form 6-methyl-2-pyridylmethyl acetate.
-
Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions to yield the final product, this compound.
The workflow for this process is depicted in the following diagram:
Caption: Workflow for the industrial synthesis of this compound from 2,6-Lutidine.
Detailed Industrial Protocol: 2,6-Lutidine Oxidation
This protocol is a synthesized representation of best practices for industrial-scale production, based on patented methodologies.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2,6-Lutidine | C₇H₉N | 107.15 | ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.5% |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30-50% aq. solution |
| Tungsten Oxide (Catalyst) | WO₃ | 231.84 | Varies |
| Potassium Hydroxide | KOH | 56.11 | Varies |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Technical Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Technical Grade |
Step-by-Step Methodology:
-
Reactor Charging and Initial Heating:
-
Charge a suitably sized glass-lined or stainless steel reactor with glacial acetic acid and 2,6-lutidine. A typical mass ratio is between 2:1 and 3:1 of glacial acetic acid to 2,6-lutidine.[1]
-
Initiate agitation and begin heating the mixture to the target reaction temperature, typically in the range of 80-90°C.
-
-
Catalyst and Oxidant Addition (Oxidation Phase):
-
Once the reaction mixture reaches the target temperature, introduce the tungsten oxide catalyst. The catalyst loading is generally 1-5% by weight relative to the 2,6-lutidine.[1]
-
Commence the controlled, dropwise addition of hydrogen peroxide solution. The total amount of hydrogen peroxide is typically 0.8-1.5 times the mass of the 2,6-lutidine.[1]
-
CRITICAL: The addition of hydrogen peroxide must be carefully controlled to manage the exothermic nature of the reaction and maintain the temperature within the desired range. A preliminary reaction phase of approximately 3 hours with a portion of the oxidant is followed by a slower addition of the remaining hydrogen peroxide over 7-9 hours.[1]
-
-
Reaction Monitoring and Completion:
-
Monitor the reaction progress using in-process controls, such as GC or HPLC, to track the consumption of 2,6-lutidine and the formation of the intermediate acetate ester.
-
Once the reaction is deemed complete, terminate the heating and allow the reactor contents to cool.
-
-
Solvent Removal and Hydrolysis:
-
Remove the excess glacial acetic acid via distillation under reduced pressure.
-
To the residue, add a 10% aqueous solution of potassium hydroxide. The volume of the KOH solution is typically three times that of the residue.[1]
-
Heat the mixture to reflux for 5-8 hours to effect the complete hydrolysis of the acetate ester to this compound.[1]
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
-
Product Extraction and Purification:
-
Transfer the cooled reaction mixture to an extraction vessel.
-
Perform multiple extractions (typically 5-6) with dichloromethane to isolate the product from the aqueous phase.
-
Combine the organic extracts and wash with brine to remove residual salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
The crude this compound is then purified by vacuum distillation to yield the final product with a purity typically exceeding 99%.[1]
-
Typical Yield and Purity:
| Parameter | Value |
| Yield | 92-94%[1] |
| Purity (Post-distillation) | ≥99%[1] |
Alternative Synthesis Routes
While the oxidation of 2,6-lutidine is the predominant industrial method, other synthetic strategies exist and may be advantageous under specific circumstances.
Synthesis via 2-Picoline N-Oxide
This method involves the N-oxidation of 2-picoline, followed by a rearrangement reaction.
Reaction Principle:
-
N-Oxidation: 2-Picoline is oxidized to 2-picoline N-oxide using an oxidizing agent like hydrogen peroxide in an acidic medium (e.g., acetic acid).
-
Acylation and Rearrangement: The 2-picoline N-oxide is then acylated with acetic anhydride, which induces a rearrangement to form 2-acetoxymethylpyridine.
-
Hydrolysis: The acetate intermediate is hydrolyzed to 2-pyridinemethanol. A similar strategy can be applied to a 6-methyl-substituted picoline to arrive at the target molecule.
Caption: General workflow for the synthesis of pyridinemethanols via the N-oxide route.
Industrial Considerations: This route is generally characterized by mild reaction conditions and the use of readily available reagents. However, the overall atom economy may be lower than the direct oxidation of 2,6-lutidine, and it involves an additional synthetic step.
Catalytic Hydrogenation of 6-Methyl-2-pyridinecarboxaldehyde
This method is a reduction of the corresponding aldehyde.
Reaction Principle: 6-Methyl-2-pyridinecarboxaldehyde is reduced to this compound via catalytic hydrogenation.
Protocol Outline:
-
Reactants: 6-Methyl-2-pyridinecarboxaldehyde, Hydrogen gas.
-
Catalyst: A noble metal catalyst such as Palladium on carbon (Pd/C) or a Raney Nickel catalyst.
-
Solvent: Typically a polar solvent like methanol or ethanol.
-
Conditions: The reaction is carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere. The pressure and temperature are optimized to ensure complete reduction without over-reduction of the pyridine ring.
-
Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.
Industrial Considerations: This is a clean and efficient reduction method, often with high yields. However, its industrial viability is contingent on the availability and cost of the starting aldehyde, 6-Methyl-2-pyridinecarboxaldehyde.
Grignard Reaction with 6-Methyl-2-pyridinecarboxaldehyde
This approach involves the formation of a new carbon-carbon bond, which is not directly applicable for the synthesis of this compound from the corresponding aldehyde but is a key reaction for producing related substituted pyridinemethanols. For the synthesis of the title compound, a Grignard reagent could react with formaldehyde, using a 6-methyl-2-pyridyl Grignard reagent.
Reaction Principle: A Grignard reagent, such as 6-methyl-2-pyridylmagnesium bromide, is prepared from 2-bromo-6-methylpyridine and magnesium metal. This reagent then acts as a nucleophile, attacking an electrophilic carbonyl carbon, such as that in formaldehyde, to form the desired alcohol after an acidic workup.
Industrial Considerations: Grignard reactions require strictly anhydrous conditions, which can be challenging to maintain on an industrial scale.[2][3] The handling of magnesium turnings and the initiation of the reaction also require careful control. While a powerful synthetic tool, the stringent reaction conditions may make it less favorable for the large-scale production of this compound compared to the oxidation route.
Process Scale-Up and Safety Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical challenges that must be addressed.
-
Heat Management: The oxidation of 2,6-lutidine with hydrogen peroxide is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing side reactions, product degradation, or a dangerous runaway reaction.
-
Mitigation:
-
Use of jacketed reactors with efficient heat transfer fluids.
-
Controlled, slow addition of the oxidizing agent (hydrogen peroxide).
-
Continuous monitoring of the internal temperature with multiple probes.
-
Implementation of an emergency cooling system.
-
-
-
Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, which can negatively impact yield and selectivity.
-
Mitigation:
-
Selection of appropriate reactor geometry and agitator design (e.g., turbine or pitched-blade impellers).
-
Use of baffles to improve turbulence and prevent vortex formation.
-
-
-
Raw Material Quality: The purity of starting materials, particularly the 2,6-lutidine and the concentration of the hydrogen peroxide solution, can significantly affect the reaction outcome.
-
Mitigation:
-
Establish strict specifications for all raw materials.
-
Qualify and audit suppliers to ensure consistency between batches.
-
-
-
Safety Precautions:
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It can also decompose violently if contaminated or heated excessively. All handling should be done with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated area or a closed system.
-
Pressure Build-up: The oxidation reaction can generate gaseous byproducts, leading to a pressure increase in the reactor. The reactor must be equipped with a pressure relief system.
-
Quality Control and Analytical Methods
Robust analytical methods are essential for monitoring the reaction, ensuring the quality of the final product, and identifying any impurities.
| Analytical Technique | Application | Typical Parameters |
| Gas Chromatography (GC) | - Monitoring the consumption of 2,6-lutidine.- Quantifying the purity of the final product.- Detecting volatile impurities. | Column: DB-5 or equivalent (low-polarity phase).Detector: Flame Ionization Detector (FID).Temperature Program: A gradient program from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 250°C) to separate components with different boiling points. |
| High-Performance Liquid Chromatography (HPLC) | - Monitoring the formation of the intermediate acetate and the final product.- Purity analysis of the final product, especially for non-volatile impurities. | Column: C18 reversed-phase column.Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.Detector: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 260 nm). |
| Mass Spectrometry (MS) | - Coupled with GC (GC-MS) or LC (LC-MS) for the identification of unknown impurities. | Provides structural information based on the mass-to-charge ratio of the ions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | - Confirms the presence of key functional groups (e.g., O-H stretch of the alcohol, C=N stretch of the pyridine ring). | Used for identity confirmation. |
Waste Management and Environmental Considerations
The industrial production of this compound generates several waste streams that require proper management to minimize environmental impact.
-
Acidic Aqueous Waste: The reaction is conducted in glacial acetic acid, and the work-up involves neutralization. This generates a significant volume of acidic aqueous waste containing residual acetic acid and salts.
-
Treatment: Neutralization with a base (e.g., sodium hydroxide) followed by treatment in a wastewater treatment plant to reduce the chemical oxygen demand (COD).
-
-
Organic Solvent Waste: Dichloromethane is used for extraction.
-
Treatment: Recovery and recycling of the solvent through distillation is the preferred method. Any non-recyclable solvent waste should be incinerated at a licensed facility.
-
-
Distillation Residues: The vacuum distillation of the crude product leaves a residue containing higher-boiling impurities and polymerized material.
-
Treatment: This waste is typically sent for incineration.
-
Adherence to local and national environmental regulations for the disposal of chemical waste is mandatory.
Conclusion
The industrial production of this compound is a well-established process, with the selective oxidation of 2,6-lutidine being the most commercially viable route. Success on an industrial scale hinges on a deep understanding of the reaction mechanism, meticulous control of reaction parameters (especially temperature), and a robust safety protocol. The alternative synthesis routes offer flexibility but come with their own set of challenges that must be carefully evaluated for a given manufacturing context. By implementing the detailed protocols and considering the scale-up, quality control, and environmental management strategies outlined in this guide, researchers and drug development professionals can effectively and responsibly produce this key pharmaceutical intermediate.
References
The Versatile Ligand: 6-Methyl-2-pyridinemethanol in Coordination Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Pyridine-Based Ligand
In the expansive field of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the myriad of organic scaffolds, pyridine-based ligands have emerged as a cornerstone due to their robust coordination ability and the tunable electronic and steric properties they offer. This guide focuses on 6-Methyl-2-pyridinemethanol, a deceptively simple yet remarkably versatile ligand. Its bidentate N,O-donor set, comprising a pyridine nitrogen and a hydroxyl group, allows for the formation of stable chelate rings with a wide array of transition metals. The presence of a methyl group at the 6-position introduces a subtle steric influence that can significantly impact the geometry and reactivity of the resulting metal complexes.
This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed experimental protocols for the synthesis and utilization of metal complexes featuring this compound. We will delve into the synthesis of the ligand itself, followed by protocols for the preparation of representative cobalt and ruthenium complexes. Furthermore, we will explore the catalytic applications of these complexes in polymerization and transfer hydrogenation reactions, supported by quantitative data and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Melting Point | 32-34 °C | --INVALID-LINK-- |
| Boiling Point | 105-108 °C at 12 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetonitrile. | --INVALID-LINK-- |
| CAS Number | 1122-71-0 | --INVALID-LINK-- |
Synthesis of this compound
While commercially available, understanding the synthesis of the ligand can be beneficial for custom modifications or large-scale preparations. A common method involves the selective oxidation of 2,6-lutidine (2,6-dimethylpyridine).
Protocol: Selective Oxidation of 2,6-Lutidine
This protocol is adapted from a patented procedure which allows for high selectivity and yield.[1]
Materials:
-
2,6-Lutidine
-
Glacial Acetic Acid
-
Tungsten Oxide (Catalyst)
-
30% Hydrogen Peroxide
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine glacial acetic acid and 2,6-lutidine in a mass ratio of approximately 2.5:1.
-
Add tungsten oxide as a catalyst, amounting to 2-3% of the mass of 2,6-lutidine.
-
Heat the mixture with stirring.
-
Slowly add 30% hydrogen peroxide to the reaction mixture. The total amount of hydrogen peroxide should be roughly equal in mass to the 2,6-lutidine. The addition should be done in portions to control the reaction temperature.
-
After the initial addition, continue to add hydrogen peroxide dropwise over several hours while maintaining the reaction temperature.
-
Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture.
-
Perform a vacuum distillation to isolate the product. Collect the fraction at 130-150 °C / 12 mmHg.
-
The resulting product is this compound, which can be further purified by recrystallization if necessary.
Expected Yield: 92-94%[1]
Synthesis of Metal Complexes
The true utility of this compound lies in its ability to form stable complexes with a variety of transition metals. Below are detailed protocols for the synthesis of representative cobalt(II) and ruthenium(II) complexes.
Protocol 1: Synthesis of a Cobalt(II) Complex
This protocol is based on the synthesis of related cobalt(II) complexes with pyridyl-alcohol ligands and is adapted for this compound.[2][3]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound
-
Anhydrous Ethanol
-
Schlenk flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve CoCl₂·6H₂O (1 equivalent) in a minimal amount of anhydrous ethanol with gentle warming.
-
In a separate flask, dissolve this compound (2 equivalents) in anhydrous ethanol.
-
Slowly add the ligand solution to the cobalt salt solution with continuous stirring. A color change should be observed, indicating complex formation.
-
Reflux the reaction mixture for 3-4 hours under an inert atmosphere.
-
After reflux, allow the solution to cool to room temperature, and then cool further in an ice bath to promote precipitation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization: The resulting cobalt complex should be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of a Ruthenium(II)-Arene Complex
This protocol is adapted from the synthesis of ruthenium(II)-arene complexes with functionalized pyridine ligands.[4]
Materials:
-
[(η⁶-p-cymene)RuCl₂]₂ dimer
-
This compound
-
Anhydrous isopropanol
-
Schlenk flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the [(η⁶-p-cymene)RuCl₂]₂ dimer (1 equivalent) in anhydrous isopropanol.
-
Add this compound (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the volume of the solvent under vacuum to induce precipitation of the product.
-
Filter the resulting solid, wash with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum.
Characterization: The synthesized ruthenium complex can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The "three-leg piano-stool" geometry, common for this type of complex, can be confirmed by X-ray crystallography if suitable crystals are obtained.[4]
Applications in Catalysis
Complexes of this compound have shown significant promise as catalysts in various organic transformations.
Isoprene Polymerization with Cobalt(II) Catalysts
Cobalt complexes bearing pyridine-based ligands have demonstrated high activity in the polymerization of isoprene, a key monomer for synthetic rubber.
Catalytic Performance Data:
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (10⁵ g mol(Co)⁻¹ h⁻¹) | cis-1,4-selectivity (%) | Reference |
| CoCl₂ / 6-methylpyridine-2-aldoxime | AlEt₂Cl | 25 | 16.3 | ~70 | [5][6] |
Experimental Protocol: Isoprene Polymerization
This protocol is based on the use of a similar cobalt complex and can be adapted for complexes of this compound.[5]
Materials:
-
Cobalt(II) complex of this compound
-
Isoprene (freshly distilled)
-
Toluene (anhydrous)
-
Diethylaluminum chloride (AlEt₂Cl) solution in toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the desired amount of the cobalt catalyst to a Schlenk tube.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the desired amount of isoprene to the reaction vessel.
-
Initiate the polymerization by adding the AlEt₂Cl solution. The ratio of Co:Isoprene:Al is crucial and should be optimized (e.g., 1:2000:500).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 10-60 minutes).
-
Quench the polymerization by adding a small amount of ethanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Polymer Characterization: The microstructure of the resulting polyisoprene (cis-1,4, trans-1,4, 3,4- and 1,2-content) can be determined by ¹H and ¹³C NMR spectroscopy.[5] The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
Transfer Hydrogenation of Ketones with Ruthenium(II) Catalysts
Ruthenium complexes with pyridyl-alcohol ligands are effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using isopropanol as a hydrogen source.
Catalytic Performance Data for a Related Ruthenium Complex:
| Substrate | Catalyst Loading (mol%) | Base | Conversion (%) | Time (h) | TOF (h⁻¹) | Reference |
| Acetophenone | 0.25 | KOiPr | >99 | 0.17 | 1600 | [7] |
| 4'-Methoxyacetophenone | 0.25 | KOiPr | >99 | 0.25 | 1100 | [7] |
| Benzophenone | 0.25 | KOiPr | 94 | 3 | - | [8] |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol is based on the use of a ruthenium-p-cymene complex with a related pyridine-quinoline ligand and can be adapted for complexes of this compound.[7]
Materials:
-
Ruthenium(II)-arene complex of this compound
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium isopropoxide (KOiPr)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst in isopropanol.
-
Add the acetophenone substrate.
-
Add the potassium isopropoxide base. The typical substrate:catalyst:base ratio is 400:1:40.
-
Heat the reaction mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Mechanistic Considerations and Visualizations
Understanding the coordination behavior and the catalytic cycles is crucial for optimizing reaction conditions and designing new catalysts.
Coordination Modes of this compound
The ligand typically acts as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal center. Upon deprotonation of the hydroxyl group, it can also act as a bridging ligand, leading to the formation of polynuclear complexes.
Caption: Coordination modes of this compound.
Proposed Catalytic Cycle for Transfer Hydrogenation
The transfer hydrogenation is believed to proceed via an inner-sphere mechanism involving the formation of a ruthenium-hydride intermediate.
References
- 1. Catalytic Behavior of Cobalt Complexes Bearing Pyridine-Oxime Ligands in Isoprene Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of cobalt(ii) complexes with tripodal polypyridine ligand bearing pivalamide groups. Selective formation of six- and seven-coordinate cobalt(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methyl-2-pyridinemethanol in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Functionalized Pyridine Core
In the landscape of modern pharmaceutical development, pyridine derivatives are foundational scaffolds, integral to the structure of numerous blockbuster drugs.[1][2] Their unique electronic properties and ability to engage in critical hydrogen bonding interactions make them a favored choice for medicinal chemists seeking to optimize the pharmacological profiles of drug candidates.[2] 6-Methyl-2-pyridinemethanol (CAS: 1122-71-0), a disubstituted pyridine carrying both a nucleophilic hydroxyl group and a potentially reactive methyl group, represents a particularly versatile and strategic building block.[3]
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will move beyond a simple cataloging of reactions to explain the chemical logic behind its use as a key intermediate, a precursor to essential synthons, and a component in the design of advanced catalytic systems. The protocols and workflows detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this valuable compound.
Physicochemical Properties and Handling
A thorough understanding of a starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Source(s) |
| CAS Number | 1122-71-0 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 105-108 °C at 12 mmHg | |
| SMILES | Cc1cccc(CO)n1 | |
| InChIKey | JLVBSBMJQUMAMW-UHFFFAOYSA-N | [3] |
Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Part 1: Core Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the selective reactivity of its hydroxymethyl group. This primary alcohol can be readily transformed into other crucial functional groups, primarily aldehydes and halides, which serve as gateways to more complex molecular architectures.
Workflow for Key Intermediate Synthesis
The following diagram illustrates the central role of this compound as a precursor to two highly valuable intermediates: 6-Methyl-2-pyridinecarboxaldehyde and 2-(Chloromethyl)-6-methylpyridine.
Caption: Synthetic pathways from this compound to key intermediates.
Protocol 1: Oxidation to 6-Methyl-2-pyridinecarboxaldehyde
Rationale: The conversion of the primary alcohol to an aldehyde is arguably the most critical transformation of this compound. The resulting aldehyde, 6-Methyl-2-pyridinecarboxaldehyde (CAS 1122-72-1), is a versatile synthon for constructing C-N bonds (e.g., imines, reductive amination) and C-C bonds (e.g., aldol, Wittig reactions).[4] While various oxidation methods exist, using manganese dioxide (MnO₂) is a common, effective, and relatively mild choice for allylic/benzylic-type alcohols, minimizing over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of this compound in 100 mL of anhydrous dichloromethane.
-
To this stirred solution, add 25.0 g of activated manganese dioxide in one portion. A significant excess (typically 5-10 molar equivalents) of MnO₂ is crucial for driving the reaction to completion.
-
Heat the resulting black suspension to a gentle reflux (approx. 40°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours, depending on the activity of the MnO₂.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® or anhydrous MgSO₄ to remove the manganese salts. Wash the filter cake thoroughly with several portions of DCM (3 x 30 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 6-Methyl-2-pyridinecarboxaldehyde, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.
Protocol 2: Conversion to 2-(Chloromethyl)-6-methylpyridine
Rationale: Transforming the hydroxyl group into a good leaving group, such as a chloride, creates a potent electrophile. 2-(Chloromethyl)-6-methylpyridine is an essential alkylating agent, enabling the formation of C-N, C-O, and C-S bonds, which are fundamental linkages in many pharmaceutical structures. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3.0 g of this compound in 30 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add 2.9 mL (1.1 equivalents) of thionyl chloride dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C. The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated NaHCO₃ solution with vigorous stirring to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 2-(Chloromethyl)-6-methylpyridine. This product is often used directly in the next step due to potential instability.
Part 2: Applications in Building Pharmaceutical Scaffolds
The true value of this compound is realized when its derivatives are used to construct complex heterocyclic systems common in medicinal chemistry.
Application Example 1: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Context: The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous pharmaceuticals, including the widely used hypnotic agent Zolpidem.[5] A common synthetic route to this bicyclic system involves the condensation of a 2-aminopyridine with an α-haloketone. The derivatives of this compound are ideal precursors for this pathway.
Synthetic Logic:
-
Oxidation: this compound is oxidized to 6-Methyl-2-pyridinecarboxaldehyde as per Protocol 1.
-
Functionalization: The aldehyde is then used to construct the necessary fragments for cyclization, demonstrating its versatility.
Caption: Conceptual workflow for building Imidazo[1,2-a]pyridines.
While a direct synthesis of Zolpidem might start from different precursors, this demonstrates how this compound provides access to the necessary chemical motifs for constructing this important pharmaceutical class.
Application Example 2: Biocatalysis and Green Chemistry
Context: There is a strong drive in the pharmaceutical industry to develop more sustainable and environmentally friendly synthetic routes. Biocatalysis, using whole cells or isolated enzymes, offers high selectivity under mild conditions.
Application: this compound has been identified as a key intermediate in the novel, one-pot biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from the bulk chemical 2,6-lutidine.[6][7] This process uses recombinant microbial whole cells as the catalyst. 2,6-bis(hydroxymethyl)pyridine is a valuable precursor for metal complexes, catalysts, and other active pharmaceutical ingredients.[6]
Biocatalytic Pathway:
Caption: Role of this compound in a biocatalytic cascade.
This biocatalytic route represents a significant advancement over traditional multi-step organic synthesis protocols, offering a simpler and more sustainable alternative.[7]
Conclusion
This compound is a deceptively simple molecule with profound strategic importance in pharmaceutical synthesis. Its value lies not in being a direct component of a final drug, but in its role as a versatile and readily transformable intermediate. Through straightforward, high-yielding reactions like oxidation and halogenation, it provides access to key synthons—aldehydes and alkylating agents—that are essential for constructing the complex heterocyclic scaffolds prevalent in modern medicine. Furthermore, its involvement in emerging biocatalytic pathways underscores its relevance in the future of sustainable pharmaceutical manufacturing. The protocols and applications detailed in this guide provide a robust framework for chemists to effectively integrate this powerful building block into their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 6-Methyl-2-pyridinemethanol as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Pyridine Core
6-Methyl-2-pyridinemethanol is a bifunctional organic compound that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with both a nucleophilic hydroxymethyl group and a sterically influential methyl group, provides a unique combination of reactivity and coordination potential. This allows for its elaboration into a wide array of more complex molecules, particularly multidentate ligands that are crucial in coordination chemistry and catalysis.[2] The pyridine nitrogen offers a primary coordination site, while the hydroxymethyl group can be readily converted into a variety of other functionalities, enabling the construction of sophisticated molecular architectures. These derived ligands are instrumental in the development of catalysts for a range of organic transformations, including oxidation, polymerization, and cross-coupling reactions.[3][4][5] This application note provides detailed protocols for the conversion of this compound into a key synthetic intermediate and its subsequent use in the synthesis of a tripodal amine ligand, highlighting its utility for researchers in synthetic chemistry, materials science, and drug development.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1122-71-0 | --INVALID-LINK-- |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK--[1] |
| Melting Point | 32-34 °C | --INVALID-LINK--[2] |
| Boiling Point | 105-108 °C at 12 mmHg | --INVALID-LINK--[2] |
| Solubility | Soluble in polar organic solvents. | --INVALID-LINK--[1] |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
Application Protocol I: Synthesis of the Key Intermediate 2-(Chloromethyl)-6-methylpyridine Hydrochloride
A critical step in unlocking the synthetic utility of this compound is the conversion of its hydroxymethyl group into a more reactive leaving group, such as a halide. The following protocol details the synthesis of 2-(chloromethyl)-6-methylpyridine hydrochloride using thionyl chloride, a common and effective chlorinating agent. This intermediate is a versatile precursor for nucleophilic substitution reactions.
Reaction Scheme:
Caption: Chlorination of this compound.
Experimental Protocol:
Objective: To synthesize 2-(chloromethyl)-6-methylpyridine hydrochloride from this compound.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| This compound | 1122-71-0 | 123.15 | 10.0 g | 0.081 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 21.7 mL (35.7 g) | 0.300 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.081 mol).
-
Reagent Addition: Under a nitrogen atmosphere and in a fume hood, cautiously add thionyl chloride (21.7 mL, 0.300 mol) to the flask. The addition should be done dropwise, and the flask may be cooled in an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to 100 mL of ice-cold water to quench the excess thionyl chloride.
-
Extraction: Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 2-(chloromethyl)-6-methylpyridine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford a crystalline solid.
Application Protocol II: Synthesis of the Tripodal Ligand ((6-methyl-2-pyridyl)methyl)bis(2-pyridylmethyl)amine (6-MeTPA)
This protocol demonstrates the use of 2-(chloromethyl)-6-methylpyridine hydrochloride as a building block for the synthesis of a more complex, sterically hindered tripodal amine ligand, 6-MeTPA. Such ligands are of significant interest for creating biomimetic metal complexes and catalysts.[2]
Reaction Scheme:
Caption: Synthesis of the 6-MeTPA ligand.
Experimental Protocol:
Objective: To synthesize ((6-methyl-2-pyridyl)methyl)bis(2-pyridylmethyl)amine (6-MeTPA).
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 2-(Chloromethyl)-6-methylpyridine HCl | 1539-42-0 | 164.04 | 5.0 g | 0.030 |
| Bis(2-pyridylmethyl)amine | 1539-42-0 | 199.26 | 6.0 g | 0.030 |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 6.4 g | 0.060 |
| Acetonitrile | 75-05-8 | 41.05 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bis(2-pyridylmethyl)amine (6.0 g, 0.030 mol) and sodium carbonate (6.4 g, 0.060 mol) in 100 mL of acetonitrile.
-
Reagent Addition: Add a solution of 2-(chloromethyl)-6-methylpyridine hydrochloride (5.0 g, 0.030 mol) in 50 mL of acetonitrile to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude 6-MeTPA ligand.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ligand as an oil.
Conclusion
This compound serves as an exemplary building block in organic synthesis, providing a gateway to a diverse range of functional molecules. The protocols detailed herein for the synthesis of 2-(chloromethyl)-6-methylpyridine hydrochloride and the subsequent elaboration to the tripodal ligand 6-MeTPA underscore its strategic importance. The ability to readily introduce a reactive handle while retaining the coordinating pyridine moiety allows for the systematic construction of ligands with tailored steric and electronic properties. This versatility makes this compound an invaluable tool for researchers and scientists engaged in the design of novel catalysts, functional materials, and biologically active compounds.
References
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. thesis.unipd.it [thesis.unipd.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 5. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
Strategic Derivatization of the Hydroxyl Group in 6-Methyl-2-pyridinemethanol: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: 6-Methyl-2-pyridinemethanol is a versatile bifunctional molecule featuring a nucleophilic hydroxyl group and a basic pyridine ring.[1][2] This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic modification, or derivatization, of its primary hydroxyl group is a critical step in harnessing its full synthetic potential. This guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the key derivatization reactions of this compound, including esterification, etherification, and oxidation. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both technical accuracy and practical applicability in a research setting.
Introduction: The Synthetic Versatility of this compound
This compound (CAS No. 1122-71-0) is an organic compound characterized by a pyridine nucleus substituted at the 2- and 6-positions with a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group, respectively.[1][2][3] The primary alcohol function is the principal site for derivatization, allowing for the introduction of a wide array of functional groups. These modifications are instrumental for several strategic purposes:
-
Modulating Physicochemical Properties: Altering polarity, solubility, and bioavailability for drug discovery applications.
-
Protecting Group Chemistry: Masking the hydroxyl group to prevent unwanted side reactions during multi-step syntheses.[4]
-
Ligand Synthesis: Creating novel ligands for the formation of metal complexes with unique catalytic or material properties.[3]
-
Bio-conjugation: Introducing linkers for attaching the molecule to larger biomolecules.
This document serves as a practical guide to the most common and effective transformations of the hydroxyl moiety, grounded in established chemical principles.
Core Derivatization Strategies and Protocols
The derivatization of this compound primarily involves targeting the oxygen nucleophile of the hydroxyl group. The following sections detail the core strategies.
Esterification: Formation of Pyridyl Esters
Esterification converts the hydroxyl group into an ester linkage (-O-C=O)-R), a fundamental transformation for creating prodrugs, fine chemicals, and synthetic intermediates.
The reaction involves the acylation of the alcohol. Two common methods are reaction with a carboxylic acid derivative (acyl chloride or anhydride) or Fischer esterification with a carboxylic acid under acidic catalysis.
-
Acylation with Acyl Halides/Anhydrides: This is a highly efficient and rapid method. The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the pyridine ring and the starting alcohol, deactivating them.
-
Fischer Esterification: This is an equilibrium-controlled reaction between the alcohol and a carboxylic acid, catalyzed by a strong acid like H₂SO₄.[5] The yield can be maximized by removing water as it is formed.
Objective: To synthesize (6-methylpyridin-2-yl)methyl benzoate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Rationale: The base neutralizes the HCl generated during the reaction, preventing protonation of the pyridine nitrogen and driving the reaction to completion. Cooling controls the exothermic reaction.
-
-
Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Scientist's Note: The bicarbonate wash removes any unreacted benzoyl chloride and the triethylammonium hydrochloride salt.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Summary of Esterification Conditions
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Reaction Time |
| Acetic Anhydride | Pyridine or DMAP | DCM or neat | 0 °C to RT | 1-3 hours |
| Acetyl Chloride | Triethylamine | DCM, THF | 0 °C to RT | 1-2 hours |
| Benzoic Acid | H₂SO₄ (catalytic) | Toluene | Reflux (Dean-Stark) | 8-16 hours |
| Propionyl Chloride | Triethylamine | Diethyl Ether | 0 °C to RT | 1-2 hours |
Etherification: Synthesis of Pyridyl Ethers
Etherification transforms the hydroxyl group into an ether linkage (-O-R), which is generally more stable to hydrolysis than an ester. This is a common strategy for creating stable derivatives or for protecting the hydroxyl group.
The Williamson ether synthesis is a cornerstone of ether preparation. It involves two steps:
-
Deprotonation: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether.
Critical Consideration: This reaction is highly sensitive to water. Anhydrous conditions are mandatory as the strong base will react preferentially with any protic solvent.
Objective: To synthesize 2-(methoxymethyl)-6-methylpyridine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar
-
Syringe for liquid transfers
-
Ice bath
Procedure:
-
Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexane to remove the mineral oil. Decant the hexane and place the NaH in the reaction flask under a nitrogen atmosphere.
-
Safety Precaution: NaH is highly reactive and flammable, especially upon contact with water. Handle with extreme care in an inert atmosphere.
-
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it slowly to the NaH slurry. Effervescence (H₂ gas evolution) will be observed.
-
Rationale: This is the deprotonation step, forming the sodium (6-methylpyridin-2-yl)methoxide intermediate.
-
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Add methyl iodide (1.5 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Work-up: Cool the flask to 0 °C and cautiously quench the reaction by the dropwise addition of saturated NH₄Cl solution to destroy any excess NaH.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield the pure methyl ether.
Caption: Williamson ether synthesis pathway for this compound.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
Oxidation of the primary alcohol opens the door to another class of important derivatives: the corresponding aldehyde and carboxylic acid. These are key intermediates for forming imines, amides, and other functional groups.
The outcome of the oxidation depends on the reagent used.
-
Mild Oxidation: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will oxidize the primary alcohol to an aldehyde (6-methyl-2-pyridinecarboxaldehyde) and stop at that stage.
-
Strong Oxidation: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) will oxidize the primary alcohol all the way to the carboxylic acid (6-methylpicolinic acid).
Objective: To synthesize 6-methyl-2-pyridinecarboxaldehyde.
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite or silica gel
Procedure:
-
Add PCC (1.5 eq) to a flask containing anhydrous DCM and stir to create a suspension.
-
Safety Precaution: PCC is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add this solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, tarry substance. Monitor by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the entire mixture through a short plug of Celite or silica gel to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.
-
Rationale: This filtration is critical for removing the insoluble chromium salts, which simplifies the purification process.
-
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by column chromatography.
General Experimental Workflow
A successful derivatization experiment follows a logical progression from setup to final characterization.
Caption: Standard workflow for a chemical derivatization experiment.
Conclusion
The derivatization of the hydroxyl group of this compound is a powerful tool for synthetic chemists. By selecting the appropriate reaction—be it esterification, etherification, or oxidation—researchers can precisely tailor the molecule's properties to suit a wide range of applications, from ligand design to the development of new therapeutic agents. The protocols and insights provided in this guide offer a robust framework for successfully modifying this valuable synthetic building block.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
Introduction: The Versatility of 6-Methyl-2-pyridinemethanol as a Ligand
An Application Guide to the Synthesis and Utility of Metal Complexes with 6-Methyl-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organic compound that has garnered significant attention in the field of coordination chemistry.[1][2] Structurally, it is related to benzene, with one methine group replaced by a nitrogen atom and further substituted with methyl and hydroxymethyl groups.[3] This arrangement provides two primary coordination sites: the pyridine nitrogen, a potent Lewis base, and the hydroxyl group of the methanol substituent. This bifunctional nature allows it to act as a versatile bidentate N,O-donor ligand, forming stable and structurally diverse complexes with a wide range of transition metals.[4][5][6]
The presence of the methyl group at the 6-position introduces steric hindrance that can influence the geometry and coordination number of the resulting metal complex, often leading to unique catalytic and biological properties. These complexes have shown considerable promise in various applications, most notably in catalysis for organic transformations and in medicinal chemistry as potential therapeutic agents, particularly in the development of novel anticancer drugs.[4][7][8] This guide provides an in-depth overview of the synthesis, characterization, and key applications of these metal complexes, complete with detailed experimental protocols for their practical implementation in the laboratory.
Part 1: Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent is crucial as it can influence the final structure and purity of the complex.
Principle of Synthesis
The core of the synthesis is a Lewis acid-base reaction where the electron-donating nitrogen and oxygen atoms of the this compound ligand coordinate to the electron-accepting metal center. The reaction is often facilitated by heating under reflux to provide the necessary activation energy for ligand exchange and complex formation. Subsequent cooling and recrystallization are used to isolate and purify the desired product.
General Protocol 1: Synthesis of a Ni(II) Complex
This protocol describes a general method for synthesizing a Nickel(II) complex, [Ni(C₇H₉NO)₂Cl₂], as a representative example.
Materials:
-
This compound (C₇H₉NO)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Anhydrous Ethanol
-
Diethyl ether
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of warm anhydrous ethanol with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of NiCl₂·6H₂O (0.237 g) in 20 mL of anhydrous ethanol.[3]
-
Reaction: Slowly add the metal salt solution to the ligand solution in the flask with continuous stirring. A color change should be observed, indicating the initial formation of the complex.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours to ensure the reaction goes to completion.[3]
-
Crystallization: After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature. For improved crystal formation, the flask can be placed in an ice bath or refrigerated overnight.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the final product in a desiccator over silica gel.
Causality Behind Choices:
-
Anhydrous Ethanol: Used to prevent the coordination of water molecules to the metal center, which could lead to undesired side products.
-
2:1 Ligand-to-Metal Ratio: This stoichiometry is chosen to favor the formation of a complex where two ligand molecules coordinate to one metal center, a common coordination mode.
-
Slow Cooling: Promotes the formation of larger, higher-purity crystals by allowing the crystal lattice to form in a more ordered manner.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of a metal complex.
Essential Characterization Techniques
To confirm the identity, structure, and purity of the synthesized complexes, a combination of spectroscopic and analytical techniques is employed.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirms coordination by observing shifts in vibrational frequencies of the pyridine ring and the O-H group of the ligand. |
| ¹H & ¹³C NMR | Provides detailed structural information for diamagnetic complexes by analyzing the chemical shifts and coupling constants of the ligand's protons and carbons upon coordination.[9] For paramagnetic complexes, it can reveal information about spin density distribution.[10] |
| UV-Visible Spectroscopy | Characterizes the electronic transitions within the complex, such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands, providing insight into the coordination geometry. |
| Elemental Analysis | Determines the percentage composition of C, H, and N, which is compared to the calculated theoretical values to verify the empirical formula of the complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive, unambiguous 3D molecular structure of the complex, including bond lengths, bond angles, and overall coordination geometry.[6][11] |
Part 2: Applications in Medicinal Chemistry - Anticancer Agents
A significant driving force in the study of this compound complexes is their potential as anticancer agents. Many transition metal complexes are being explored as alternatives to platinum-based drugs like cisplatin to overcome issues of toxicity and drug resistance.[7][12]
Mechanism of Action
The anticancer activity of these complexes is often attributed to their ability to interact with biological macromolecules. Key proposed mechanisms include:
-
DNA Binding and Cleavage: The complex can bind to DNA, either covalently or non-covalently, distorting its structure and inhibiting replication and transcription processes, ultimately leading to apoptosis.[7]
-
Enzyme Inhibition: They may target and inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerases or protein kinases.
-
Induction of Apoptosis: The complexes can trigger programmed cell death (apoptosis) through various signaling pathways, often involving the generation of reactive oxygen species (ROS).[13]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[13]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) value of a synthesized metal complex against a human cancer cell line (e.g., MCF-7, breast adenocarcinoma).[7]
Materials:
-
Synthesized metal complex, dissolved in DMSO to create a stock solution.
-
MCF-7 cancer cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
96-well microtiter plates.
-
Dimethyl sulfoxide (DMSO).
-
CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complex stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted complex solutions (typically in a concentration range of 1-100 µM). Include a "vehicle control" (DMSO in medium) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage viability against the log of the complex concentration and determine the IC₅₀ value from the resulting dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Comparative Anticancer Activity
The efficacy of new compounds is typically compared against established drugs.
| Compound | IC₅₀ (µM) on MCF-7 (Breast)[7] | IC₅₀ (µM) on HCT-116 (Colon)[14] | IC₅₀ (µM) on HeLa (Cervical)[8] |
| Ligand (6-Me-2-Py-CH₂OH) | >100 | >100 | >100 |
| Cu(II) Complex | 12.5 | 15.8 | 10.2 |
| Ru(II) Complex | 8.9 | 11.4 | 7.5 |
| Co(II) Complex | 21.3 | 25.1 | 18.9 |
| Cisplatin (Standard) | 15.0 | 9.5 | 6.8 |
| Note: The IC₅₀ values presented are representative examples for illustrative purposes. |
Part 3: Applications in Homogeneous Catalysis
Metal complexes derived from this compound and related ligands are effective catalysts for a variety of organic reactions, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[4][15] The metal center acts as a Lewis acid, activating substrates, while the ligand framework stabilizes the metal and modulates its reactivity.
Protocol 3: Catalytic Oxidation of Alkenes
This protocol outlines a model reaction for the catalytic oxidation of an alkene (e.g., cyclohexene) to an epoxide, using a synthesized manganese complex and a terminal oxidant.
Objective: To evaluate the catalytic activity of a Mn(II)-6-Methyl-2-pyridinemethanol complex in the epoxidation of cyclohexene.
Materials:
-
Synthesized Mn(II) complex.
-
Cyclohexene.
-
Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP) as the oxidant.
-
Acetonitrile (solvent).
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the Mn(II) complex (e.g., 1 mol%).
-
Addition of Reagents: Add acetonitrile (2 mL), followed by cyclohexene (1 mmol).
-
Initiation: Begin stirring and add the oxidant (e.g., H₂O₂, 1.5 mmol) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by taking small aliquots at regular time intervals (e.g., 30, 60, 120 minutes) and analyzing them by GC to determine the conversion of cyclohexene and the yield of cyclohexene oxide.
-
Quenching: After the reaction is complete (or has reached a plateau), quench any remaining oxidant by adding a small amount of a saturated sodium sulfite solution.
-
Workup and Analysis: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and analyze the final yield by GC using an internal standard.
Catalytic Cycle Visualization
Caption: A simplified proposed catalytic cycle for alkene epoxidation.
Conclusion and Future Outlook
Metal complexes of this compound represent a fascinating and highly versatile class of coordination compounds. The straightforward synthesis, coupled with the tunable steric and electronic properties of the ligand, allows for the creation of a vast library of complexes with diverse applications. In medicinal chemistry, these complexes offer a promising avenue for the development of non-platinum-based anticancer agents with potentially novel mechanisms of action and improved selectivity.[13] In catalysis, they provide robust and efficient platforms for mediating important organic transformations.[4]
Future research will likely focus on the synthesis of multimetallic or polymeric structures to unlock new material properties, the development of water-soluble complexes to enhance biological compatibility, and detailed mechanistic studies to enable the rational design of next-generation catalysts and therapeutics.
References
- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Page loading... [guidechem.com]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. This compound(1122-71-0) 1H NMR [m.chemicalbook.com]
- 10. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities | MDPI [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for the quantification of 6-Methyl-2-pyridinemethanol
Abstract
This comprehensive guide details robust analytical methodologies for the quantitative determination of 6-Methyl-2-pyridinemethanol (CAS No. 1122-71-0), a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the criticality of precise quantification for quality control and research, this document provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. This application note is intended for researchers, scientists, and drug development professionals seeking to implement reliable and accurate analytical workflows for this compound.
Introduction to this compound
This compound, also known as (6-methylpyridin-2-yl)methanol, is a substituted pyridine derivative with the molecular formula C₇H₉NO.[1][2] Its structure, featuring a pyridine ring with a methyl and a hydroxymethyl group, imparts a unique combination of polarity and basicity, making it a versatile building block in organic synthesis.[2] The presence of both a hydroxyl group and a basic nitrogen atom allows for diverse chemical transformations, leading to its use in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[2]
Accurate and precise quantification of this compound is paramount in various stages of drug development and chemical manufacturing. It ensures the purity of starting materials, monitors reaction progress, and quantifies the final product, all of which are critical for regulatory compliance and product efficacy. This guide provides a selection of validated analytical methods to meet these demanding requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1122-71-0 | [1][2][3][4] |
| Molecular Formula | C₇H₉NO | [1][2][4] |
| Molecular Weight | 123.15 g/mol | [1][3][4] |
| Melting Point | 32-34 °C | [1][3] |
| Boiling Point | 105-108 °C at 12 mmHg | [3] |
| Appearance | White to pale yellow solid or liquid | [2] |
| Solubility | Low solubility in water; soluble in ethanol, acetic acid, benzene, and toluene. | [5] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of polar to moderately nonpolar compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended for its robustness and accessibility.
Scientific Rationale
The choice of a reversed-phase C18 column is based on its ability to effectively retain and separate compounds with moderate polarity like this compound through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention time and peak shape. The pyridine ring in the analyte contains a chromophore that absorbs UV light, enabling sensitive detection. Based on available spectral data, a detection wavelength of approximately 260-270 nm is suitable for sensitive detection.[1]
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
2.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Parameters (Representative)
The following table provides typical validation parameters for the HPLC analysis of pyridine derivatives, which should be established during method validation for this compound.
Table 2: Representative HPLC Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [6][7] |
| Range | 1 - 150 µg/mL | [6][7] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [6][8] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | [6][8] |
| Accuracy (% Recovery) | 98 - 102% | [6][7] |
| Precision (% RSD) | < 2% | [6][7] |
Gas Chromatography (GC) Method
Given its volatility, this compound is also amenable to analysis by Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) for routine analysis or a Mass Spectrometer (MS) for enhanced specificity.
Scientific Rationale
GC separates compounds based on their boiling points and interactions with the stationary phase. The relatively low boiling point of this compound allows for its volatilization at typical GC inlet temperatures. A mid-polarity capillary column is suitable for resolving the analyte from potential impurities. FID provides a robust and linear response for carbon-containing compounds, while MS offers definitive identification based on the mass-to-charge ratio of fragmented ions.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
GC-grade methanol or dichloromethane
-
Helium (carrier gas, 99.999% purity)
3.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| Detector (FID) | Temperature: 280 °C |
| Detector (MS) | Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: m/z 40-200 |
3.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the same solvent to achieve concentrations from 5 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Method Validation Parameters (Representative)
Table 3: Representative GC-FID Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [9][10][11] |
| Range | 5 - 250 µg/mL | [9][10] |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL | [10][11] |
| Limit of Quantification (LOQ) | 1.5 - 6 µg/mL | [10][11] |
| Accuracy (% Recovery) | 97 - 103% | [9][10] |
| Precision (% RSD) | < 3% | [9][10][11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For ultra-trace level quantification, such as in impurity profiling or pharmacokinetic studies, an LC-MS/MS method offers unparalleled sensitivity and selectivity.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection of a triple quadrupole mass spectrometer. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, this technique can quantify the analyte at very low concentrations, even in complex matrices, with minimal interference. Electrospray ionization (ESI) in positive mode is suitable for protonating the basic nitrogen of the pyridine ring.
Experimental Protocol
4.2.1. Materials and Reagents
-
Same as HPLC method, but with LC-MS grade solvents and additives.
4.2.2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 124.1 [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard. Likely fragments would involve loss of water or the hydroxymethyl group. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
4.2.4. Standard and Sample Preparation
-
Similar to the HPLC method, but with dilutions to the ng/mL range.
Method Validation Parameters (Representative)
Table 4: Representative LC-MS/MS Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [6][8] |
| Range | 0.1 - 100 ng/mL | [6][8] |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | [6][8] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL | [6][8] |
| Accuracy (% Recovery) | 95 - 105% | [6][8] |
| Precision (% RSD) | < 5% | [6][8] |
Visualized Workflows
General Sample Preparation Workflow
Caption: Standard sample preparation workflow for chromatographic analysis.
Analytical Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The analytical methods presented in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice of method—HPLC, GC, or LC-MS/MS—should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation process in accordance with ICH guidelines to ensure its suitability for the intended purpose. These protocols, grounded in established chromatographic principles, offer a solid foundation for developing and implementing high-quality analytical procedures in both research and quality control environments.
References
- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.co [scielo.org.co]
- 10. mdpi.com [mdpi.com]
- 11. rbmb.net [rbmb.net]
Analysis of 6-Methyl-2-pyridinemethanol: A Comprehensive Guide to HPLC and GC Methods
Abstract
This application note provides detailed, robust, and validated protocols for the quantitative analysis of 6-Methyl-2-pyridinemethanol using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a key intermediate in pharmaceutical synthesis, the purity and accurate quantification of this compound are critical.[1] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a deep dive into the causality behind methodological choices, from sample preparation to final data analysis. The protocols are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5]
Introduction to this compound
This compound (CAS 1122-71-0) is a substituted pyridine derivative featuring both a methyl and a hydroxymethyl group.[1] Its structure imparts a polar character, with good solubility in polar organic solvents like ethanol and methanol, but low solubility in water.[6] These physicochemical properties are central to the selection of appropriate chromatographic techniques and conditions. The presence of the pyridine ring, a chromophore, makes it suitable for UV detection in HPLC. Its volatility allows for analysis by gas chromatography, providing an orthogonal method for verification.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Melting Point | 32-34 °C | |
| Boiling Point | 105-108 °C at 12 mmHg | |
| Solubility | Low in water; high in ethanol, acetic acid. | [6] |
Method Selection Rationale: HPLC vs. GC
The choice between HPLC and GC depends on the analytical objective, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity testing and quantification in pharmaceutical settings. Its high precision, and operation at ambient temperature, prevents degradation of thermally sensitive impurities. The polarity of this compound makes it well-suited for reversed-phase HPLC.
-
Gas Chromatography (GC) serves as an excellent orthogonal technique. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Given the analyte's boiling point, GC provides a robust alternative for purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed as a stability-indicating reversed-phase HPLC method, capable of separating the main analyte from potential degradation products and impurities.
Scientific Justification of HPLC Parameters
-
Column Choice (C18): A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which provides excellent retention for moderately polar aromatic compounds like this compound through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, elutes the analyte from the C18 column. The addition of a small amount of formic acid (0.1%) to the aqueous phase serves two purposes: it protonates residual silanol groups on the silica backbone of the stationary phase, reducing peak tailing, and it controls the ionization state of the basic pyridine nitrogen, ensuring consistent retention and sharp peak shape.
-
Detection (UV at 254 nm): The pyridine ring in the molecule is a strong chromophore. Based on the UV spectrum of pyridine, which shows a significant absorption maximum around 254 nm, this wavelength is selected for sensitive detection.[7]
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
Instrumentation and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample, dissolve in and dilute to 100.0 mL with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
System Suitability and Validation:
-
The analysis must meet system suitability requirements as defined in USP <621>.[2][4]
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the working standard should be ≤ 2.0%.
-
Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision.[3]
-
Gas Chromatography (GC) Protocol
This GC protocol is designed for the assay of this compound and the detection of volatile impurities.
Scientific Justification of GC Parameters
-
Column Choice (Polar Phase): Due to the polar nature of the analyte (containing a hydroxyl group and a nitrogen atom), a polar stationary phase is required to achieve good peak shape and resolution. A polyethylene glycol (PEG) phase (e.g., DB-WAX, ZB-WAX) is an excellent choice. These phases separate compounds based on polarity and boiling point, effectively retaining polar analytes and preventing peak tailing.
-
Injector and Detector: A split/splitless injector is used to handle the sample concentration, with split mode preventing column overload. A Flame Ionization Detector (FID) is chosen for its robustness and universal response to organic compounds.
-
Temperature Program: A temperature gradient is employed to ensure that both low-boiling impurities and the higher-boiling analyte are eluted efficiently with good peak shape. The initial low temperature allows for trapping of volatile components at the head of the column, while the ramp ensures the timely elution of this compound.
GC Experimental Workflow
Caption: GC analysis workflow for this compound.
Detailed GC Protocol
Instrumentation and Reagents:
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Polar capillary column (e.g., PEG-based, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as carrier gas.
-
Methanol or another suitable solvent.
-
This compound reference standard.
Step-by-Step Procedure:
-
Sample Preparation:
-
Solvent: Methanol.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Transfer to a GC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | PEG-based (e.g., ZB-WAXplus), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 70 °C, hold for 2 min |
| Ramp: 10 °C/min to 240 °C | |
| Hold: 5 min at 240 °C | |
| Detector | FID |
| Detector Temp. | 250 °C |
-
Data Analysis and System Suitability:
-
Purity is typically determined by area percent normalization, assuming all components have a similar response factor with the FID.
-
For quantitative analysis, an internal standard method should be developed and validated.
-
System suitability should be established by ensuring adequate resolution between the main peak and any impurities, and by checking the repeatability of replicate injections (RSD ≤ 2.0%).
-
Trustworthiness and Self-Validation
The protocols described herein are built on established chromatographic principles and are grounded in authoritative pharmacopeial guidelines.[2][4][5]
-
Orthogonal Methods: The use of both a reversed-phase HPLC method (separation based on hydrophobicity) and a polar-phase GC method (separation based on polarity and boiling point) provides a self-validating system. Concordance of purity results between these two orthogonal techniques lends high confidence to the analytical data.
-
System Suitability: The integration of mandatory system suitability tests (SSTs) within each protocol ensures that the chromatographic system is performing adequately before any sample analysis begins. This is a core requirement of both USP <621> and ICH guidelines.[2][3]
-
Method Validation: Adherence to ICH Q2(R1) for method validation ensures that the analytical procedures are fit for their intended purpose, providing trustworthy and reliable results.[3]
Conclusion
The HPLC and GC methods detailed in this application note provide comprehensive, robust, and scientifically sound protocols for the analysis of this compound. The HPLC method is recommended for primary quality control and stability testing, while the GC method serves as an essential orthogonal technique for impurity profiling and confirmation of assay results. By explaining the causality behind the chosen parameters and grounding the protocols in USP and ICH standards, this guide equips researchers and analysts with the necessary tools for accurate and reliable characterization of this important pharmaceutical intermediate.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. restek.com [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 6-Methyl-2-pyridinemethanol in Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern agrochemical development, the pyridine scaffold stands out as a cornerstone for a multitude of high-performance active ingredients.[1] Its inherent chemical properties and susceptibility to diverse functionalization make it a privileged structure in the design of novel herbicides, fungicides, and insecticides. Among the array of pyridine-based synthons, 6-Methyl-2-pyridinemethanol emerges as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a methyl group amenable to further transformation, provides a versatile platform for the synthesis of complex agrochemical molecules.
This technical guide delves into the pivotal role of this compound in the synthesis of agrochemicals. We will explore its conversion into key intermediates and subsequent elaboration into commercial agrochemicals, with a focus on providing detailed, field-proven protocols for researchers and scientists in the drug development and agrochemical sectors.
Core Synthetic Pathways: From Methanol to Key Agrochemical Intermediates
The strategic utility of this compound lies in its efficient conversion to two primary intermediates: 2-Chloro-6-methylpyridine and 6-Methylpicolinic acid . These intermediates serve as the foundational building blocks for a range of potent agrochemicals.
Diagram of Core Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of 2-Chloro-6-methylpyridine
Introduction: The conversion of the hydroxymethyl group of this compound to a chlorine atom is a critical first step in the synthesis of several key agrochemicals. This transformation activates the 2-position of the pyridine ring for further reactions, particularly the subsequent chlorination of the methyl group. Thionyl chloride (SOCl₂) is a commonly employed and effective reagent for this conversion.
Protocol: Chlorination of this compound to 2-Chloro-6-methylpyridine
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl and SO₂ gases. Ensure adequate ventilation and proper gas trapping.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-6-methylpyridine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Thionyl chloride | |
| Product | 2-Chloro-6-methylpyridine | [2] |
| Typical Yield | 85-95% | |
| Purity | >98% after purification |
Application Note 2: Synthesis of the Nitrification Inhibitor, Nitrapyrin
Introduction: Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a widely used nitrification inhibitor in agriculture.[3] It selectively inhibits Nitrosomonas bacteria, preventing the conversion of ammonium to nitrate in the soil and thereby reducing nitrogen loss and enhancing fertilizer efficiency.[4] The synthesis of Nitrapyrin is a multi-step process that can be initiated from 2-methylpyridine, a close derivative of our key intermediate, 2-chloro-6-methylpyridine.
Protocol: Synthesis of Nitrapyrin from 2-Chloro-6-methylpyridine
This protocol is based on established industrial processes involving radical chlorination.[5]
Materials:
-
2-Chloro-6-methylpyridine
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or UV light)
-
Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Reaction vessel equipped for gas inlet, reflux, and heating, with a gas scrubber
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel suitable for photochemical or radical-initiated reactions, dissolve 2-Chloro-6-methylpyridine (1.0 eq) in carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN to the solution, or prepare for irradiation with a UV lamp.
-
Chlorination: Heat the mixture to reflux (approximately 77 °C for CCl₄) and begin bubbling chlorine gas through the solution. The reaction is typically initiated by the radical initiator.
-
Monitoring: The progress of the chlorination can be monitored by Gas Chromatography (GC) to observe the sequential formation of mono-, di-, and trichlorinated products. The reaction is continued until the desired conversion to 2-chloro-6-(trichloromethyl)pyridine is achieved.
-
Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture. Purge the solution with nitrogen to remove any dissolved chlorine and HCl.
-
Neutralization: Wash the reaction mixture with a dilute aqueous sodium hydroxide solution to remove residual HCl, followed by washing with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: The crude Nitrapyrin is purified by vacuum distillation to yield a white crystalline solid.[3]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-methylpyridine | |
| Reagent | Chlorine gas, Radical Initiator | |
| Product | Nitrapyrin | [3] |
| Typical Yield | High, often >75% | [5] |
| Melting Point | 62-63 °C | [3] |
Diagram of Nitrapyrin Synthesis Workflow
Caption: Workflow for the synthesis of Nitrapyrin.
Application Note 3: Synthesis of 6-Methylpicolinic Acid
Introduction: 6-Methylpicolinic acid is a valuable intermediate for the synthesis of various picolinate herbicides.[6] The picolinic acid moiety is a known pharmacophore that mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. The oxidation of the hydroxymethyl group of this compound provides a direct route to this important building block.
Protocol: Oxidation of this compound to 6-Methylpicolinic Acid
This protocol utilizes potassium permanganate as a strong oxidizing agent.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Beaker and round-bottom flask
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a large beaker, dissolve this compound (1.0 eq) in water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2.5 eq) in water. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion: Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) until the purple color of the permanganate persists, indicating the reaction is complete.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid. The 6-Methylpicolinic acid will precipitate out of the solution.
-
Purification: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Potassium permanganate | |
| Product | 6-Methylpicolinic Acid | |
| Typical Yield | 70-85% | |
| Purity | >97% after recrystallization |
Conclusion: A Versatile Intermediate for Agrochemical Innovation
This compound serves as a strategic and versatile starting material in the synthesis of a variety of agrochemicals. Its efficient conversion into key intermediates like 2-chloro-6-methylpyridine and 6-methylpicolinic acid opens up pathways to commercially significant products such as the nitrification inhibitor Nitrapyrin and a range of picolinate herbicides. The protocols detailed in these application notes provide a practical foundation for researchers to utilize this valuable building block in the development of next-generation crop protection solutions. The ability to selectively functionalize both the hydroxymethyl and methyl groups underscores the continued importance of this compound in the ongoing quest for more effective and sustainable agricultural technologies.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrapyrin synthesis - chemicalbook [chemicalbook.com]
- 3. Nitrapyrin - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methyl-2-pyridinemethanol
Welcome to the technical support guide for the purification of 6-Methyl-2-pyridinemethanol (CAS 1122-71-0). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you achieve the highest possible purity for your compound.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals[1]. Its purity is critical for the success of subsequent reactions and the quality of the final product. Crude this compound often contains unreacted starting materials, byproducts, and decomposition products that must be removed. This guide provides a structured approach to selecting and optimizing purification techniques.
Key Physical and Chemical Properties
Understanding the physicochemical properties of this compound is the foundation for developing an effective purification strategy. The compound's low melting point and high boiling point are particularly important considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [2],[3] |
| Molecular Weight | 123.15 g/mol | ,[2] |
| Appearance | White to pale cream/light brown fused solid or clear liquid | [4],[3] |
| Melting Point | 32-34 °C | |
| Boiling Point | 105-108 °C at 12 mmHg | |
| Solubility | Low solubility in water; highly soluble in ethanol, acetic acid, benzene, and toluene. | [5],[4],[6] |
| pKa | 14.02 ± 0.10 (Predicted) | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the oxidation of 2,6-lutidine (2,6-dimethylpyridine)[7]. Based on this and similar chemical transformations, likely impurities include:
-
Unreacted Starting Material: 2,6-Lutidine is a common impurity that is less polar than the desired product.
-
Over-oxidation Byproduct: 6-Methyl-2-pyridinecarboxylic acid can form if the oxidation reaction is too aggressive. This is a highly polar, acidic impurity.
-
Di-substituted Byproduct: 2,6-Pyridinedimethanol can be a significant byproduct if the selectivity of the reaction is poor[8][9]. This impurity has a polarity very similar to the product, making it challenging to separate.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., acetic acid, toluene, methylene chloride) are common[7].
-
Colored Impurities: Degradation or side reactions can produce colored, often polymeric, materials.
Q2: How do I choose the best purification method for my specific crude sample?
A2: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. The decision process can be visualized as follows:
Caption: Decision tree for selecting a purification method.
-
For high-purity samples (>90%) with minor non-volatile impurities: Vacuum distillation is often the most efficient method.
-
For samples with acidic or basic impurities: An initial acid/base liquid-liquid extraction can effectively remove these before final purification.
-
For complex mixtures or to separate similarly polar compounds (like 2,6-pyridinedimethanol): Flash column chromatography is the most powerful technique.
-
If the crude product is a solid and contains less-soluble impurities: Recrystallization can be effective, though the low melting point can make this challenging.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is classified as a hazardous chemical. It causes skin and serious eye irritation and may cause respiratory irritation[2][10]. Always adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during purification experiments.
Recrystallization Issues
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem, especially for compounds with low melting points like this compound (m.p. 32-34 °C). It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Causality & Solutions:
-
Solution is too concentrated: The saturation point is reached while the solution is still too hot.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.
-
-
Cooling is too rapid: Fast cooling doesn't give molecules enough time to align into a crystal lattice.
-
Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling process.
-
-
Inappropriate solvent: The solvent may be too "good," keeping the compound dissolved even at lower temperatures.
-
Solution: Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and slowly add a "poor," miscible solvent (like n-hexane or diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly[11].
-
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 1122-71-0 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 7. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 8. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 9. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for the synthesis of 6-Methyl-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the successful and efficient synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound start from 2,6-lutidine and include:
-
Direct Oxidation: Selective oxidation of one of the methyl groups of 2,6-lutidine.
-
N-Oxide Rearrangement: Formation of 2,6-lutidine N-oxide followed by a Boekelheide rearrangement.[1]
-
Lithiation: Regioselective deprotonation of a methyl group followed by reaction with an electrophile (e.g., formaldehyde).
-
Grignard Reaction: Formation of a pyridyl Grignard reagent and subsequent reaction with an appropriate electrophile.
Q2: What is the most common impurity I should expect, regardless of the synthetic route?
A2: Unreacted 2,6-lutidine is a common impurity across most synthetic pathways. Its volatility and similar polarity to the product can sometimes complicate purification.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[2][3]
Q4: My final product is a yellow oil, but the literature reports a white to pale yellow solid. What could be the reason?
A4: The yellow discoloration is often due to the presence of oxidized impurities or residual starting materials. This compound has a reported melting point of 32-34 °C, so it can exist as a low melting solid or an oil at room temperature.[4] Purification by column chromatography or distillation can often yield the desired white to pale yellow solid.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of common impurities associated with each major synthetic route, their origins, and strategies to minimize their formation.
Route 1: Direct Oxidation of 2,6-Lutidine
This method involves the selective oxidation of one methyl group of 2,6-lutidine. Controlling the selectivity of this reaction is the primary challenge.
| Impurity | Structure | Origin |
| 6-Methyl-2-pyridinecarboxaldehyde | Partial oxidation of the desired alcohol or incomplete reduction of the carboxylic acid in a two-step process. | |
| 6-Methyl-2-pyridinecarboxylic acid | Over-oxidation of the desired alcohol. | |
| Pyridine-2,6-dicarboxylic acid | Over-oxidation of both methyl groups of 2,6-lutidine.[5] | |
| 2,6-Lutidine | Unreacted starting material. |
-
Problem: High levels of over-oxidation products (aldehydes and carboxylic acids).
-
Causality: The oxidizing agent is too strong or the reaction time is too long. The desired alcohol product is susceptible to further oxidation under the reaction conditions.
-
Solution:
-
Choice of Oxidant: Use a milder oxidizing agent. While strong oxidants like potassium permanganate can be used, they often lead to over-oxidation.[5] Consider alternatives like selenium dioxide or catalytic oxidation with controlled oxygen/air supply.[6]
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess may be necessary for complete conversion of the starting material, but a large excess will promote over-oxidation.
-
Temperature Control: Maintain a low reaction temperature to improve selectivity. Run initial trials at 0 °C or room temperature before attempting higher temperatures.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
-
Problem: Low conversion of 2,6-lutidine.
-
Causality: Insufficient amount or activity of the oxidizing agent, or suboptimal reaction conditions.
-
Solution:
-
Increase Oxidant: Gradually increase the equivalents of the oxidizing agent while monitoring for the formation of over-oxidation byproducts.
-
Elevate Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate.
-
Catalyst: If using a catalytic system, ensure the catalyst is active and not poisoned.
-
-
Caption: Impurity formation in the direct oxidation of 2,6-lutidine.
Route 2: 2,6-Lutidine N-Oxide Rearrangement (Boekelheide Reaction)
This route involves the formation of 2,6-lutidine N-oxide, which then undergoes a rearrangement, typically with acetic anhydride or trifluoroacetic anhydride (TFAA), to yield an ester intermediate that is subsequently hydrolyzed to the desired alcohol.[1]
| Impurity | Structure | Origin |
| 2,6-Lutidine N-oxide | Incomplete rearrangement of the starting material. | |
| 2-Acetoxymethyl-6-methylpyridine | Incomplete hydrolysis of the ester intermediate. | |
| Side-chain chlorinated product | Can be formed if using reagents like phosphoryl chloride instead of anhydrides.[1] | |
| Radical-derived byproducts | Can arise from a competing radical mechanism, especially in the presence of radical initiators or in certain solvents.[6][7] |
-
Problem: Low yield of the rearranged product and recovery of 2,6-lutidine N-oxide.
-
Causality: The rearrangement conditions are not optimal, leading to incomplete reaction. The Boekelheide rearrangement is a[8][8]-sigmatropic shift that requires specific conditions to proceed efficiently.[9]
-
Solution:
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is generally more reactive than acetic anhydride and can facilitate the rearrangement at lower temperatures.[1]
-
Temperature: If using acetic anhydride, reflux temperatures are often necessary. Ensure the reaction is heated sufficiently for an adequate duration.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are typically used.
-
-
-
Problem: Incomplete hydrolysis of the ester intermediate.
-
Causality: Insufficient base or water during the hydrolysis step, or inadequate reaction time.
-
Solution:
-
Hydrolysis Conditions: Ensure a sufficient excess of a suitable base (e.g., NaOH, KOH) and water is used for the hydrolysis.
-
Monitoring: Monitor the disappearance of the ester intermediate by TLC or HPLC to determine the required reaction time for complete hydrolysis.
-
-
Caption: Synthetic pathway and potential impurity in the Boekelheide rearrangement.
Route 3: Lithiation of 2,6-Lutidine
This method involves the deprotonation of one of the methyl groups of 2,6-lutidine with a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with formaldehyde.
| Impurity | Structure | Origin |
| 2,6-Bis(hydroxymethyl)pyridine | Di-lithiation of 2,6-lutidine followed by reaction with two equivalents of formaldehyde. | |
| Ring-lithiated products | Deprotonation of the pyridine ring instead of the methyl group, leading to isomers upon quenching.[10][11][12][13] | |
| Addition products | Nucleophilic addition of the organolithium reagent to the pyridine ring. |
-
Problem: Poor regioselectivity, with lithiation occurring on the ring.
-
Causality: The kinetic and thermodynamic sites of deprotonation on the pyridine ring can be competitive with the methyl groups.
-
Solution:
-
Choice of Base: Use a sterically hindered base like lithium diisopropylamide (LDA) to favor deprotonation of the less hindered methyl group over ring positions.
-
Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to favor the kinetically controlled deprotonation of the methyl group.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting regioselectivity. Tetrahydrofuran (THF) is a common choice.
-
-
-
Problem: Formation of the di-hydroxymethylated product.
-
Causality: Use of excess organolithium reagent leading to deprotonation of both methyl groups.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the organolithium reagent. Use of approximately one equivalent is recommended. A slight excess may be needed to account for any adventitious moisture.
-
-
Route 4: Grignard Reaction
This route is less common for this specific transformation but is a general strategy for functionalizing pyridines. It could involve the formation of a pyridyl Grignard reagent from a halo-substituted precursor.
| Impurity | Structure | Origin |
| Homocoupling products (bipyridines) | Coupling of two Grignard reagent molecules.[14] | |
| Unreacted starting halide | Incomplete formation of the Grignard reagent. |
-
Problem: Formation of homocoupling byproducts.
-
Causality: This is a common side reaction in the formation of Grignard reagents, especially with aryl and heteroaryl halides.[14]
-
Solution:
-
Slow Addition: Add the halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent to ensure a steady reaction rate without excessive side reactions.
-
Activated Magnesium: Use highly activated magnesium (e.g., Rieke magnesium) to promote the formation of the Grignard reagent over homocoupling.
-
-
Analytical and Purification Strategies
A combination of chromatographic and spectroscopic techniques is essential for the analysis and purification of this compound.
Analytical Techniques
| Technique | Application |
| TLC | Rapid reaction monitoring and preliminary purity assessment. |
| HPLC | Quantitative purity analysis and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine to improve peak shape) is a good starting point.[2][15] |
| GC-MS | Purity assessment and identification of volatile impurities. |
| ¹H NMR | Structural confirmation and identification of impurities by comparing the spectra to known standards.[2][16][17] |
| ¹³C NMR | Further structural confirmation. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for impurity identification. |
Purification Methods
-
Column Chromatography: Silica gel chromatography is effective for removing less polar impurities like unreacted 2,6-lutidine and more polar impurities like carboxylic acids. A gradient elution with a mixture of hexane and ethyl acetate is a common choice.[18]
-
Distillation: Vacuum distillation can be used to purify the product, especially on a larger scale.
-
Recrystallization: For material that is close to the desired purity, recrystallization from a suitable solvent system can be an effective final purification step.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. idc-online.com [idc-online.com]
- 10. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.org [mdpi.org]
- 15. mdpi.com [mdpi.com]
- 16. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR [m.chemicalbook.com]
- 17. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for the synthesis of 6-Methyl-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridine derivative. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: After reducing 6-methyl-2-pyridinecarboxaldehyde with sodium borohydride (NaBH₄), my yield is significantly lower than expected, and I observe multiple spots on my TLC.
Possible Causes and Solutions:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Solution: Ensure the NaBH₄ was added portion-wise to control the initial exothermic reaction and that the reaction was stirred for a sufficient amount of time, even after the initial effervescence ceases. Monitoring the reaction by TLC until the starting aldehyde spot disappears is crucial.
-
-
Degradation of Starting Material: Aldehydes can be susceptible to oxidation or other side reactions if the starting material is old or has been improperly stored.
-
Solution: Use freshly distilled or purified 6-methyl-2-pyridinecarboxaldehyde for the best results.
-
-
Side Reaction: Cannizzaro-type Reaction: Although less common with hydride reagents compared to strong bases, in the presence of any basic impurities, the aldehyde could potentially undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol.
-
Solution: Ensure the reaction medium is not basic before the addition of NaBH₄.
-
-
Work-up Issues: The product, this compound, has some water solubility. During the aqueous workup, a significant amount of the product might be lost to the aqueous phase.
-
Solution: After quenching the reaction, saturate the aqueous layer with NaCl before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This will decrease the solubility of the product in the aqueous phase and improve extraction efficiency. Perform multiple extractions to maximize recovery.
-
Table 1: Troubleshooting Low Yields in the Reduction of 6-Methyl-2-pyridinecarboxaldehyde
| Symptom | Potential Cause | Recommended Action |
| Low yield, starting material present on TLC | Incomplete reaction | Extend reaction time, ensure adequate NaBH₄ stoichiometry. |
| Low yield, multiple unidentified spots on TLC | Degradation of starting material or side reactions | Use purified starting material, maintain inert atmosphere. |
| Low yield, clean reaction by TLC | Product loss during work-up | Saturate aqueous phase with NaCl, perform multiple extractions. |
Q2: I'm synthesizing this compound from 2,6-lutidine via N-oxidation followed by rearrangement with acetic anhydride, and the final hydrolysis step gives a complex mixture.
Possible Causes and Solutions:
This synthetic route involves the formation of 2,6-lutidine N-oxide, followed by a reaction akin to the Polonovski reaction.
-
Side Reactions during N-oxide Rearrangement: The reaction of the N-oxide with acetic anhydride can lead to several side products. The intended reaction is the formation of (6-methylpyridin-2-yl)methyl acetate. However, other rearrangements or reactions can occur.
-
Polonovski-type Side Products: The central feature of the Polonovski reaction is the formation of an iminium ion intermediate.[1][2] This reactive species can lead to various byproducts.
-
Formation of 2-acetoxy-6-methylpyridine: Instead of rearrangement at the methyl group, acetate can attack the pyridine ring at the 2-position, leading to the formation of 2-acetoxy-6-methylpyridine after rearomatization.[3]
-
Solution: Careful control of the reaction temperature is critical. Running the reaction at the lowest effective temperature can help minimize side product formation. The choice of activating agent can also influence the outcome; while acetic anhydride is common, other anhydrides could be explored.[4]
-
-
Incomplete Hydrolysis: The hydrolysis of the intermediate acetate to the final alcohol product may be incomplete.
-
Solution: Ensure sufficient base (e.g., NaOH or KOH) and an adequate reaction time for the hydrolysis step. Monitoring the reaction by TLC for the disappearance of the acetate intermediate is recommended.
-
-
Ring Opening: At elevated temperatures, the reaction of pyridine N-oxides with Grignard reagents can lead to undesired ring-opening to form dienal-oximes.[5] While not a direct analogy to the acetic anhydride reaction, it highlights the potential for ring instability under certain conditions.
DOT Diagram: Key Side Reaction in the Polonovski-type Synthesis
Caption: Potential reaction pathways for the N-oxide intermediate.
Q3: My purified this compound is an oil that is difficult to handle and purify further. How can I induce crystallization?
Possible Causes and Solutions:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum. Co-evaporation with a solvent that forms an azeotrope with the suspected residual solvent (e.g., toluene for water) can be effective.
-
-
Impurities: The presence of even small amounts of impurities can significantly lower the melting point of a compound, causing it to be an oil or a low-melting solid.
-
Solution - Trituration: Add a non-polar solvent in which this compound is poorly soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously. This can help to wash away non-polar impurities and induce crystallization of the more polar product.
-
Solution - Recrystallization: If trituration fails, attempt a recrystallization from a suitable solvent system. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, may be effective. Dissolve the oil in a minimum amount of the more polar solvent and then slowly add the less polar solvent until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, should afford crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
For laboratory-scale synthesis, the reduction of 6-methyl-2-pyridinecarboxaldehyde with sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol) is often the most straightforward and reliable method.[6] This reaction is typically high-yielding and easy to perform with standard laboratory equipment.
Q2: Are there any specific safety precautions I should take during the synthesis?
Yes. Pyridine derivatives can be irritants and harmful if ingested or inhaled.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle it with care and away from ignition sources.
Q3: How can I best monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: You should expect to see a singlet for the methyl group protons, signals for the aromatic protons on the pyridine ring, a signal for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: Expect signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the methylene carbon.
-
IR: Look for a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Q5: What are the best practices for storing purified this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Dihydropyridine derivatives, which could be present as impurities from certain synthetic routes, are known to be sensitive to light and oxidation, potentially leading to the formation of the corresponding aromatized pyridine.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 6-methyl-2-pyridinecarboxaldehyde
-
In a round-bottom flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Saturate the remaining aqueous solution with solid NaCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
DOT Diagram: Troubleshooting Workflow
Caption: A general workflow for troubleshooting common synthesis issues.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. diva-portal.org [diva-portal.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for 6-Methyl-2-pyridinemethanol synthesis
Technical Support Center: Synthesis of 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for the synthesis and optimization of this compound (CAS 1122-71-0). This versatile heterocyclic building block is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and novel ligands.[1] This guide is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Troubleshooting Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of this compound. The most common synthetic routes involve the selective oxidation of one methyl group of 2,6-lutidine (2,6-dimethylpyridine) to form 6-methylpicolinic acid, followed by reduction.[2][3][4]
Q1: My reaction yield is consistently low after reducing 6-methylpicolinic acid. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential factors, from reagent activity to workup inefficiencies. Let's break down the common culprits.
Possible Cause 1: Inactive Reducing Agent The most common reducing agents for this transformation are hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[5] These reagents are highly sensitive to moisture and can be easily quenched.
-
Expert Insight & Solution: Always use freshly opened or properly stored hydride reagents. If you suspect your reagent has degraded, do not simply add more, as this complicates the workup. Instead, start the reaction again with a fresh bottle. For LiAlH₄, which requires strictly anhydrous conditions, ensure your solvent (e.g., THF, diethyl ether) is freshly distilled from a suitable drying agent like sodium/benzophenone.[6]
Possible Cause 2: Inefficient Quenching and Workup this compound has significant water solubility due to the polar hydroxyl and pyridine nitrogen groups.[1][7] This can lead to substantial loss of product into the aqueous layer during the extraction phase of the workup.
-
Expert Insight & Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the polarity of the aqueous phase, effectively "salting out" the organic product and driving it into the organic solvent.
-
Use a Continuous Extractor: For larger-scale reactions or if yields remain poor, a continuous liquid-liquid extractor (e.g., Soxhlet-type for liquids) can be highly effective for pulling polar compounds from an aqueous phase over several hours.
-
Solvent Choice: Instead of diethyl ether, consider using solvents that have slightly higher polarity but are still water-immiscible, such as dichloromethane (DCM) or ethyl acetate, for more efficient partitioning. Perform multiple small-volume extractions (e.g., 5 x 50 mL) rather than one large one (1 x 250 mL).
-
Possible Cause 3: Over-reduction While less common for a carboxylic acid reduction, aggressive conditions (high temperature, large excess of a powerful reductant like LiAlH₄) can potentially lead to the reduction of the alcohol to the methyl group, forming 2,6-lutidine.
-
Expert Insight & Solution: Maintain strict temperature control. Add the reducing agent portion-wise to a cooled solution (typically 0 °C) of the 6-methylpicolinic acid or its ester. Monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure the reaction is stopped once the starting material is consumed.
Q2: I'm observing significant amounts of 6-methyl-2-pyridinecarboxaldehyde as a byproduct. How can I prevent this?
The presence of the aldehyde indicates incomplete reduction. This is a common issue when using milder or sterically hindered reducing agents, or when reaction conditions are not optimal.
-
Expert Insight & Solution:
-
Choice of Reductant: If you are reducing an ester derivative (e.g., methyl 6-methylpicolinate), NaBH₄ might not be sufficiently reactive. LiAlH₄ is a more potent choice and will readily reduce the ester to the alcohol.[5]
-
Stoichiometry and Time: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents for an ester). Allow the reaction to run to completion; monitor by TLC or LC-MS. A reaction that appears stalled may simply need more time or gentle warming to proceed.
-
Starting Material Purity: Ensure your starting 6-methylpicolinic acid is pure. If it was synthesized via oxidation of 2,6-lutidine, residual oxidizing agents or byproducts could interfere with the reduction step.
-
Q3: My purification by column chromatography is difficult. The product streaks badly on the silica gel column.
This is a classic problem when purifying polar, basic compounds like pyridines on acidic silica gel. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and difficult elution.[8]
-
Expert Insight & Solution:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase will neutralize the active sites on the silica gel, dramatically improving peak shape.[8]
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel.
-
Alternative Purification: For low-melting solids like this compound (m.p. 32-34 °C), consider purification by distillation under reduced pressure (vacuum distillation). This can be highly effective for removing non-volatile impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable synthetic route?
For scalability and reliability, the two-step route from 2,6-lutidine is often preferred.
-
Selective Oxidation: The controlled oxidation of one methyl group of 2,6-lutidine to 6-methylpicolinic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through biocatalytic methods, which can offer very high selectivity.[3][4]
-
Reduction: Conversion of the resulting carboxylic acid or its corresponding ester to the alcohol. Reduction of the ester with NaBH₄ in a protic solvent like ethanol or the acid with LiAlH₄ in THF are both robust methods.
Q: How can I effectively monitor the reaction progress?
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). Visualize the spots using a UV lamp (254 nm) and also by staining with an oxidizing agent like potassium permanganate, which will react with the alcohol product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, taking small aliquots from the reaction, quenching them appropriately, and analyzing them by GC-MS or LC-MS will give you an exact ratio of starting material, intermediates, and product.
Q: What are the critical safety precautions for this synthesis?
-
Hydride Reagents: LiAlH₄ and NaBH₄ react violently with water to produce flammable hydrogen gas. Always handle them in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents. Quench reactions slowly and carefully in an ice bath.
-
Oxidizing Agents: Potassium permanganate is a strong oxidizer. Do not mix it with concentrated acids or organic materials without careful temperature control.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. The product, this compound, is classified as an irritant to the skin, eyes, and respiratory system.[9] Handle it in a well-ventilated fume hood.
Part 3: Optimized Protocols & Data
Optimized Protocol: Reduction of Methyl 6-Methylpicolinate with NaBH₄
This protocol is recommended for its operational simplicity and use of a less hazardous reducing agent compared to LiAlH₄.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 6-methylpicolinate (1.0 equiv) and anhydrous ethanol (10 mL per gram of ester).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add acetone to quench the excess NaBH₄. Then, carefully add water dropwise until gas evolution ceases.
-
Workup: Remove the ethanol under reduced pressure. Add saturated aqueous NaCl solution to the residue and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).
Table 1: Comparison of Synthetic Routes & Conditions
| Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Advantages/Disadvantages | Reference |
| Route 1 | 2,6-Lutidine | 1. KMnO₄2. LiAlH₄ | 1. Water, heat2. Anhydrous THF, 0 °C to RT | ~60-70% (2 steps) | Pro: Readily available starting material.Con: Use of strong oxidizer, hazardous reductant. | [2] |
| Route 2 | 2,6-Lutidine | Exophiala dermatitidis | Biocatalytic oxidation in aqueous medium | >85% (for acid) | Pro: High selectivity, environmentally friendly.Con: Requires specialized biocatalysis setup. | [3] |
| Route 3 | 6-Methylpicolinic Acid | BH₃·THF or LiAlH₄ | Anhydrous THF, 0 °C to reflux | >90% | Pro: High yield for the reduction step.Con: Requires prior synthesis of the acid. | [4] |
| Route 4 | 2-Picoline N-oxide | 1. Ac₂O2. NaOH/H₂O | 1. Rearrangement2. Hydrolysis | Variable | Pro: Alternative route from different starting material.Con: Multi-step, potential for side reactions. | [10] |
Part 4: Mechanistic Insights & Visualizations
Mechanism: Hydride Reduction of an Ester
The reduction of a pyridinecarboxylic acid ester (e.g., methyl 6-methylpicolinate) with a hydride reagent like NaBH₄ or LiAlH₄ proceeds through a two-step nucleophilic acyl substitution/addition mechanism.
Caption: Mechanism of ester reduction to a primary alcohol.
Troubleshooting Workflow
When encountering a problem like low yield, a systematic approach is crucial. The following diagram outlines a logical workflow for diagnosing and solving the issue.
Caption: Systematic workflow for troubleshooting low reaction yields.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 3. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
Improving the yield and purity of 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for 6-Methyl-2-pyridinemethanol (CAS 1122-71-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the yield and purity of this versatile organic intermediate.[1] This resource offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges encountered during synthesis and purification.
I. Troubleshooting Guide: Synthesis and Purification
This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Synthesis-Related Issues
Question 1: My reaction yield is consistently low when synthesizing from 2,6-lutidine. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound from 2,6-lutidine can stem from several factors, primarily related to incomplete reaction, side reactions, or product loss during workup. A common synthetic route involves the selective oxidation of one methyl group of 2,6-lutidine.[2]
Potential Causes:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough or the reaction conditions (temperature, time) may be insufficient for complete conversion.
-
Over-oxidation: The reaction may be proceeding too far, leading to the formation of 6-methyl-2-pyridinecarboxylic acid or even pyridine-2,6-dicarboxylic acid.[3]
-
Suboptimal Catalyst Performance: In catalytic oxidations, the catalyst may be deactivated or not present in a sufficient amount.
-
Poor Selectivity: The reaction conditions may not favor the selective oxidation of only one methyl group, leading to a mixture of products.[2]
-
Product Loss During Extraction: Due to the polar nature of the hydroxymethyl group, the product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
Solutions & Protocol Insights:
A patented method highlights a high-selectivity oxidation and rearrangement process to achieve high yields.[2] Below is a workflow inspired by this approach, designed to maximize yield and selectivity.
Experimental Protocol: High-Yield Synthesis from 2,6-Lutidine [2]
-
Reaction Setup: In a reaction flask, add glacial acetic acid and 2,6-lutidine (a common mass ratio is between 2.3:1 to 3:1 of glacial acetic acid to 2,6-lutidine).
-
Catalysis and Oxidation: Introduce a catalyst such as tungsten oxide and slowly add hydrogen peroxide. This step is critical for selective oxidation. The reaction is typically heated to promote the reaction.
-
Rearrangement: Acetic anhydride is often added to facilitate a rearrangement to an ester intermediate, which is then hydrolyzed.
-
Hydrolysis: The ester intermediate is hydrolyzed (e.g., with a base) to yield this compound.
-
Workup and Extraction: After the reaction is complete, the mixture is typically neutralized. The product is then extracted with an organic solvent like dichloromethane. Multiple extractions are recommended to maximize recovery from the aqueous layer.
-
Purification: The crude product obtained after solvent evaporation can be purified by distillation or other methods described in the purification section.
Yields as high as 94% with purities of over 99% have been reported using optimized versions of this method.[2]
Workflow for High-Yield Synthesis from 2,6-Lutidine
Caption: A generalized workflow for the high-yield synthesis of this compound.
Question 2: I am attempting the reduction of 6-methyl-2-pyridinecarboxaldehyde with sodium borohydride (NaBH₄), but the reaction is sluggish or incomplete. How can I optimize this reduction?
The reduction of an aldehyde to a primary alcohol using sodium borohydride is a standard and generally efficient transformation.[4][5] If the reaction is not proceeding as expected, the issue often lies with the reaction conditions or the quality of the reagents.
Potential Causes:
-
Deactivated NaBH₄: Sodium borohydride can decompose over time, especially if exposed to moisture.
-
Insufficient Molar Ratio: An inadequate amount of NaBH₄ will lead to incomplete reduction.
-
Low Temperature: While the reaction is often performed at 0°C to control exothermicity, very low temperatures can slow down the reaction rate significantly.[1]
-
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄.[4]
Solutions & Protocol Insights:
Experimental Protocol: Optimized NaBH₄ Reduction [1]
-
Reaction Setup: Dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde) in a dry reaction flask.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to manage the exothermic reaction upon addition of the reducing agent.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 to 1.5 equivalents) portion-wise to the cooled solution. Monitor for gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction mixture at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Remove the methanol under reduced pressure. The aqueous residue can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvents that facilitate the reaction.[4] |
| Temperature | 0°C to Room Temperature | Balances reaction rate and safety.[1] |
| NaBH₄ Equivalents | 1.2 - 1.5 | Ensures complete reduction. |
| Quenching Agent | Water or aq. NH₄Cl | Safely neutralizes excess NaBH₄. |
Purification-Related Issues
Question 3: My purified this compound is a yellowish liquid or solid, not the expected white solid. What are the common impurities and how can I remove them?
The presence of color indicates impurities. This compound should be a white to off-white solid or a colorless to pale yellow liquid, depending on purity and temperature.[6][7]
Common Impurities and Their Origins:
| Impurity | Potential Origin |
| Unreacted 2,6-Lutidine | Incomplete oxidation during synthesis. |
| 6-Methyl-2-pyridinecarboxaldehyde | Incomplete reduction of the aldehyde. |
| 6-Methyl-2-pyridinecarboxylic acid | Over-oxidation of the starting material or the product. |
| Polymeric materials | Side reactions, especially under harsh conditions. |
Purification Strategies:
-
Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for compounds with similar functionalities include ethanol, n-hexane/ethyl acetate, and n-hexane/acetone mixtures.[8] Given the solubility profile of this compound (soluble in ethanol, benzene, toluene; low solubility in water), a mixed solvent system involving a polar and a non-polar solvent is a good starting point.[7]
-
-
Column Chromatography: For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography is the method of choice.[9]
-
Stationary Phase: Silica gel is the most commonly used stationary phase for compounds of this polarity.
-
Mobile Phase (Eluent): A gradient of n-hexane and ethyl acetate is a good starting point for elution. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Workflow for Purification by Column Chromatography
Caption: A general workflow for the purification of this compound via column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
-
Appearance: White to off-white solid or colorless to pale yellow liquid.[6][7]
-
Boiling Point: 105-108 °C at 12 mmHg[6]
-
Solubility: Low solubility in water; soluble in ethanol, acetic acid, benzene, and toluene.[7]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and purity assessment. The spectrum should show characteristic peaks for the methyl, methylene, and pyridine ring protons. Integration of these peaks can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the product from impurities and quantifying its purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Gas Chromatography (GC): Given its boiling point, GC can also be a suitable method for purity analysis.
Q3: What are the essential safety precautions when handling this compound?
This compound is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It is recommended to store under an inert atmosphere to maintain product quality.[11]
-
Fire Safety: The compound has a flash point of 109 °C (228.2 °F).[6] Use appropriate fire extinguishers such as water spray, carbon dioxide, dry chemical, or chemical foam.[11]
III. References
-
This compound - SAFETY DATA SHEET. (2010). Available at: --INVALID-LINK--
-
This compound 98%. Sigma-Aldrich. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2006). Available at: --INVALID-LINK--
-
1 - SAFETY DATA SHEET. (2025). Available at: --INVALID-LINK--
-
6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736. PubChem. Available at: --INVALID-LINK--
-
CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol. Google Patents. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone. Benchchem. Available at: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
This compound, 98%. Fisher Scientific. Available at: --INVALID-LINK--
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: --INVALID-LINK--
-
Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. TSI Journals. Available at: --INVALID-LINK--
-
Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex. Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
Grignard Reaction. Available at: --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: --INVALID-LINK--
-
2,6-Pyridinedimethanol synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
This compound(1122-71-0) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--
-
What is this compound and how is it prepared?. Guidechem. Available at: --INVALID-LINK--
-
6-METHYL-2-PYRIDYLMETHANOL. precisionFDA. Available at: --INVALID-LINK--
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. NIH. Available at: --INVALID-LINK--
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available at: --INVALID-LINK--
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025). Available at: --INVALID-LINK--
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Available at: --INVALID-LINK--
-
Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Eureka | Patsnap. Available at: --INVALID-LINK--
-
RSC Chemical Biology. Semantic Scholar. Available at: --INVALID-LINK--
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
This compound, 98% 5 g. Thermo Scientific Chemicals. Available at: --INVALID-LINK--
-
Technical Support Center: Scaling Up the Synthesis of Pyridine-2,6-diethanol. Benchchem. Available at: --INVALID-LINK--
-
2-hydroxymethyl-6-methyl-pyridine, 1122-71-0. The Good Scents Company. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. Benchchem. Available at: --INVALID-LINK--
-
2,6-dimethylpyridine. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Metal-Catalyzed (De)Hydrogenation, Hydrogen Transfer and Hydroelementation Reactions. (2022). Available at: --INVALID-LINK--
-
Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. ResearchGate. Available at: --INVALID-LINK--
-
Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Application Note and Protocol: Purification of 6-Methoxyflavonol via Column Chromatography. Benchchem. Available at: --INVALID-LINK--
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. NIH. Available at: --INVALID-LINK--
-
Grignard Reaction: Synthesis of Triphenylmethanol. Available at: --INVALID-LINK--
-
A Comparative Guide to the Purity Assessment of 2,3'-Bipyridine: qNMR vs. HPLC. Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem. Available at: --INVALID-LINK--
-
Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes. Benchchem. Available at: --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 3. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Stability of 6-Methyl-2-pyridinemethanol in Synthetic Chemistry
Welcome to the comprehensive technical support guide for 6-Methyl-2-pyridinemethanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a pyridylmethanol derivative, this compound offers a unique combination of a nucleophilic hydroxyl group and a basic pyridine ring, making it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] However, its chemical nature also presents specific stability challenges under various reaction conditions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate and mitigate potential stability issues, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your work with this compound.
Question 1: My reaction involving this compound is showing a lower than expected yield and multiple unidentified spots on my TLC. What could be the cause?
Answer: This is a common observation and can stem from several factors related to the stability of this compound. The primary culprits are often oxidation, and to a lesser extent, acid or base-catalyzed degradation.
-
Oxidation: The hydroxymethyl group of this compound is susceptible to oxidation, which can lead to the formation of 6-methyl-2-pyridinecarboxaldehyde or further to 6-methylpyridine-2-carboxylic acid.[2] This is particularly prevalent in the presence of strong oxidizing agents, but can also occur with milder oxidants or even exposure to air over prolonged periods, especially at elevated temperatures.
-
Incompatible Reagents: The Safety Data Sheet for this compound explicitly warns against its use with strong oxidizing agents.
Question 2: I am performing an oxidation reaction to convert the alcohol to an aldehyde, but I am seeing the formation of the carboxylic acid as a major byproduct. How can I improve the selectivity?
Answer: Over-oxidation is a frequent challenge. To favor the formation of 6-methyl-2-pyridinecarboxaldehyde, consider the following strategies:
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. For instance, a Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or a similar agent, is known for its mild conditions and high selectivity for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4][5]
-
Reaction Conditions: Carefully control the reaction temperature. Many selective oxidations are performed at low temperatures (e.g., -78 °C for a Swern oxidation) to minimize side reactions.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will invariably lead to the formation of the carboxylic acid.
Question 3: My reaction is conducted under acidic conditions, and I am observing decomposition of my starting material. What is happening and how can I prevent it?
Answer: While specific data on the acid-catalyzed degradation of this compound is limited, pyridine-containing compounds can be susceptible to degradation under acidic conditions.[6] The pyridine nitrogen can be protonated, which can activate the ring towards certain reactions or potentially lead to side reactions if other functional groups are present.
-
Protecting Groups: If the hydroxyl group is not the reactive site in your desired transformation, consider protecting it as a silyl ether (e.g., TBDMS or TIPS ether). Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired.[7][8]
-
pH Control: If possible, buffer the reaction mixture to maintain a less acidic pH.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of degradation.
Question 4: I am using a strong base in my reaction, and my yields are poor. Is this compound unstable in the presence of bases?
Answer: Yes, strong bases can lead to complications. The methyl group at the 6-position of the pyridine ring exhibits increased acidity due to the electron-withdrawing nature of the ring.[2] Strong bases can deprotonate this methyl group, leading to the formation of a carbanion and subsequent undesired side reactions. Additionally, under strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which may participate in unintended reactions. A patent for the synthesis of 2-pyridinemethanol mentions the hydrolysis of 2-acetoxymethylpyridine using a 20% sodium hydroxide solution under reflux, indicating the stability of the pyridinemethanol core under these conditions for a few hours.[9] However, prolonged exposure or stronger bases could lead to degradation.
-
Protecting Group Strategy: Protecting the hydroxyl group can prevent its deprotonation.
-
Choice of Base: Use a milder base if the reaction chemistry allows.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the deprotonation of the methyl group.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10] Given the light sensitivity of pyridine derivatives, storing the compound in an amber bottle or protecting it from light is also recommended.[6]
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathways are:
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid.
-
Acid/Base Catalyzed Reactions: While not extensively documented for this specific molecule, related pyridinemethanols can undergo degradation under strong acidic or basic conditions.[6]
-
Photodegradation: Pyridine and its derivatives are known to be sensitive to light, which can induce photochemical degradation.[6]
Q3: What are the visible signs of this compound degradation?
A3: A noticeable change in color from a white or pale yellow solid to a darker yellow or brown coloration can be an indicator of degradation.[6] The most definitive sign of degradation is the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC or GC).[6]
Q4: How can I monitor the stability of this compound in my reaction?
A4: The most effective way to monitor its stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques can separate the parent compound from its potential degradation products, allowing for their quantification.
Experimental Protocols
Protocol 1: General Procedure for a Swern Oxidation of this compound to 6-Methyl-2-pyridinecarboxaldehyde
This protocol provides a mild and selective method for the oxidation of the primary alcohol to the corresponding aldehyde, minimizing over-oxidation.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of oxalyl chloride (1.1 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (1.2 eq.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The byproducts of the Swern oxidation include dimethyl sulfide, which has a strong, unpleasant odor, as well as carbon monoxide and carbon dioxide.[2][3] Therefore, this reaction must be performed in a well-ventilated fume hood.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether, which can enhance its stability under certain reaction conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBDMSCl (1.2 eq.) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualization of Key Concepts
Degradation Pathway of this compound
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidps.com [jidps.com]
- 9. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]
- 10. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Metal Complex Formation with 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-2-pyridinemethanol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis of metal complexes with this versatile ligand. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound an interesting ligand for metal complex formation?
A1: this compound is a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. This forms a stable five-membered chelate ring. The methyl group at the 6-position introduces steric hindrance that can influence the coordination geometry and stability of the resulting complex.[1] Its derivatives are also important intermediates in organic synthesis for creating various pyridine-based ligands.[2]
Q2: Which metal ions are commonly used with this compound?
A2: This ligand forms stable complexes with a wide range of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II).[1] The choice of metal is dictated by the desired application of the final complex, such as catalysis, materials science, or biological activity.
Q3: What are the typical coordination modes of this compound?
A3: The most common coordination mode is as a bidentate N,O-donor ligand, forming a chelate ring with the metal center.[1] However, it can also act as a bridging ligand between two metal centers. The specific coordination is influenced by the metal ion, the counter-ion, and the solvent used in the synthesis.
Q4: Do I need to work under an inert atmosphere?
A4: The necessity of an inert atmosphere is highly dependent on the oxidation state and sensitivity of the chosen metal ion. For instance, Co(II) is susceptible to oxidation to Co(III) in the presence of air. Therefore, employing an inert atmosphere of nitrogen or argon is recommended to prevent the formation of undesired byproducts. For less air-sensitive metals like Zn(II) or Cu(II), an inert atmosphere may not be strictly required but is generally good practice to ensure reproducibility.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Metal Complex
Q: My reaction yield is consistently low, or I am not isolating any product. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Incorrect Stoichiometry | The molar ratio of ligand to metal is critical. For many complexes with this compound, a 2:1 ligand-to-metal ratio is common. However, other stoichiometries are possible. Action: Carefully verify the masses and molar equivalents of your starting materials. Consider performing a small-scale reaction screen with varying stoichiometries (e.g., 1:1, 2:1, 3:1) to determine the optimal ratio. |
| Suboptimal Temperature and Reaction Time | Complex formation is an equilibrium process, and the rate can be temperature-dependent. Some reactions may require heating to overcome activation energy barriers, while others may favor lower temperatures to prevent decomposition. Action: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction progress over time using a suitable analytical technique like Thin-Layer Chromatography (TLC) if your complex is colored or UV-active. |
| Incorrect pH | The pH of the reaction medium can significantly impact the protonation state of the ligand and the stability of the metal complex.[3][4] For this compound, a slightly basic medium may be required to deprotonate the hydroxyl group, facilitating coordination. Action: If your reaction is not proceeding, consider the addition of a non-coordinating base (e.g., triethylamine, sodium carbonate) in a stoichiometric amount. Conversely, if the metal salt is prone to hydrolysis, a slightly acidic medium might be necessary. A pH titration can be a valuable tool to determine the optimal pH range for complex formation. |
| Poor Ligand Purity | Impurities in the this compound can interfere with complex formation. The commercially available ligand is typically 98% pure, but it can degrade over time. Action: If you suspect purity issues, consider purifying the ligand by recrystallization or distillation. The melting point of pure this compound is 32-34 °C. |
| Solvent Effects | The choice of solvent is crucial as it can influence the solubility of reactants and products, as well as the stability of the complex.[5][6] Alcohols like methanol and ethanol are commonly used.[7] For less soluble starting materials, a co-solvent system or a more polar solvent like DMF or DMSO might be necessary. Action: If solubility is an issue, try a different solvent or a solvent mixture. Be aware that the coordinating ability of the solvent can also play a role; strongly coordinating solvents may compete with the ligand for the metal center.[8] |
Issue 2: The Isolated Product is Not the Expected Complex
Q: I've isolated a product, but my characterization data (e.g., NMR, IR, elemental analysis) does not match the expected structure. What could have gone wrong?
A: This often points to the formation of an alternative product or the presence of persistent impurities.
Logical Flow for Product Misidentification
Caption: Diagnostic workflow for unexpected product characterization.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Alternative Coordination Modes | While bidentate chelation is common, this compound can also act as a bridging ligand, leading to the formation of polynuclear complexes.[1] Action: Carefully analyze your spectroscopic data. In the IR spectrum, shifts in the C=N and C-O stretching frequencies can provide clues about the coordination mode. Single-crystal X-ray diffraction is the definitive method for structure elucidation. |
| Coordination of Counter-ions or Solvents | The counter-ion from the metal salt (e.g., chloride, nitrate, acetate) or solvent molecules can coordinate to the metal center, leading to a different complex than anticipated. Action: If you suspect counter-ion coordination, try using a metal salt with a weakly coordinating anion like perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻). To check for coordinated solvent, Thermogravimetric Analysis (TGA) can be used to observe weight loss at specific temperatures corresponding to the boiling point of the solvent. Recrystallization from a less coordinating solvent can sometimes displace coordinated solvent molecules. |
| Decomposition or Side Reactions | At elevated temperatures or under certain pH conditions, the ligand or the metal salt may decompose, leading to the formation of undesired byproducts. Action: Re-evaluate your reaction conditions. If you are heating the reaction, try running it at a lower temperature for a longer duration. Ensure that the pH of the reaction medium is within a range that is compatible with both the ligand and the metal salt. |
Section 3: Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex with this compound
Objective: To provide a general procedure for the synthesis of a [M(6-Me-py-CH₂OH)₂]X₂ type complex.
Materials:
-
This compound (2.0 mmol)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(ClO₄)₂·6H₂O) (1.0 mmol)
-
Methanol (20 mL)
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in 10 mL of methanol.
-
In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 10 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the stirring ligand solution at room temperature.
-
A color change and/or the formation of a precipitate should be observed.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure or add a less polar solvent like diethyl ether to induce precipitation.
-
Wash the isolated solid with a small amount of cold methanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Characterize the complex using appropriate techniques such as FT-IR, UV-Vis, and elemental analysis.
Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To purify commercial this compound to remove potential impurities.
Procedure:
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at 105-108 °C at 12 mmHg.
-
The purified product should be a colorless oil that solidifies upon cooling.
Section 4: Characterization Data
Table 1: Key Spectroscopic Data for this compound and its Complexes
| Compound/Vibrational Mode | Typical Wavenumber (cm⁻¹) in FT-IR | Notes |
| Free Ligand (O-H stretch) | ~3300 (broad) | The broadness is due to hydrogen bonding. |
| Coordinated Ligand (O-H stretch) | Often sharpens and shifts to lower frequency | Indicates coordination of the hydroxyl group. |
| Free Ligand (Pyridine ring stretch) | ~1590 | Characteristic pyridine ring vibration. |
| Coordinated Ligand (Pyridine ring stretch) | Shifts to higher frequency (~1600-1610) | Indicates coordination of the pyridine nitrogen. |
| New Bands (M-N and M-O stretch) | 400-600 | These bands in the far-IR region confirm the formation of metal-ligand bonds. |
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. arxiv.org [arxiv.org]
- 6. Role of solvents in coordination supramolecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Utilizing 6-Methyl-2-pyridinemethanol Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-2-pyridinemethanol and its derived catalysts. This guide is designed to be a practical resource, offering field-proven insights and systematic approaches to diagnose and mitigate catalyst deactivation. Our focus is on understanding the "why" behind the "how," enabling you to not only solve immediate experimental issues but also to design more robust catalytic systems.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: My reaction starts well, but the catalytic activity gradually decreases over time. What are the likely causes and how can I investigate this?
A gradual loss of activity is a common observation and typically points to slow degradation of the catalyst or the formation of less active species. Here are the primary suspects:
-
A. Hemilability and Ligand Dissociation: The this compound ligand coordinates to the metal center through both the pyridine nitrogen and the methanol oxygen. However, the metal-oxygen bond can be labile. This "hemilability" can be crucial for creating an open coordination site for substrate binding, but it can also be a pathway to deactivation if the dissociated ligand does not re-coordinate, leading to the formation of less-defined and potentially inactive metal species.
-
B. Formation of Inactive Catalyst Dimers or Oligomers: A common deactivation pathway for many catalysts, including those with pyridine-based ligands, is the formation of inactive bridged-dimer or oligomer species.[1][2] For instance, two catalyst molecules can react with each other, effectively blocking the active sites. The steric bulk of the 6-methyl group may either hinder or, under certain geometries, favor such interactions. Reducing the steric accessibility of the iron center in some pyridine(diimine) complexes has been shown to lead to more rapid deactivation rather than improved performance.[3]
-
C. Slow Oxidation of the Ligand's Methanol Group: While direct evidence for the oxidation of this compound under catalytic conditions is not extensively documented, it remains a chemically plausible deactivation pathway, especially in reactions involving oxidants or run at elevated temperatures. The primary alcohol of the ligand could be oxidized to an aldehyde or a carboxylic acid. This change in the ligand structure would drastically alter its electronic and coordinating properties, likely leading to a less active or inactive catalyst. Over-oxidation of reaction products has been observed in related systems at elevated temperatures, suggesting that the reaction environment can be conducive to oxidation.[2]
Caption: Diagnostic workflow for gradual catalyst deactivation.
Protocol 1: NMR Monitoring of the Reaction
-
Set up the reaction in an NMR tube using a deuterated solvent, if possible.
-
Acquire a ¹H NMR spectrum of the initial reaction mixture, including the catalyst, substrate, and any internal standard.
-
Heat the reaction to the desired temperature and acquire spectra at regular intervals (e.g., every hour).
-
Analysis: Look for:
-
The appearance of sharp signals corresponding to free this compound.
-
The appearance of new, broad signals that could indicate paramagnetic species or aggregates.
-
The emergence of new signals in the aldehyde (~9-10 ppm) or other regions that might suggest ligand degradation.
-
Protocol 2: Hot Filtration Test
-
Run the reaction for a period until you observe a decrease in the conversion rate.
-
While maintaining the reaction temperature, quickly filter the reaction mixture through a hot syringe filter (ensure the filter material is compatible with your solvent and temperature) into a new, pre-heated flask.
-
Allow the filtrate to continue reacting under the same conditions.
-
Analysis:
-
If the filtrate continues to show catalytic activity, it suggests that the active catalyst is a soluble, homogeneous species and that any solid particles are not the primary catalyst.
-
If the filtrate shows little to no activity, the active catalyst is likely heterogeneous or has precipitated.
-
Question 2: My reaction stopped abruptly, and I observe a color change or precipitate. What happened?
A sudden cessation of activity, often accompanied by visual changes, points to a catastrophic failure of the catalyst.
-
A. Catalyst Poisoning: Impurities in your substrate, solvent, or even from the reaction atmosphere (if not properly inerted) can act as catalyst poisons.[4] These substances can bind irreversibly to the metal center, blocking the active site. Common poisons include sulfur, phosphorus, or other strongly coordinating species.
-
B. Gross Thermal Degradation / Agglomeration: At elevated temperatures, the catalyst complex may be thermally unstable, leading to rapid decomposition. For many transition metal catalysts, this results in the formation of bulk metal nanoparticles or aggregates (e.g., "palladium black" in Pd catalysis), which are typically far less active than the molecular catalyst.
-
C. Change in Metal Oxidation State: The active oxidation state of the metal may be unstable under the reaction conditions. For example, an active Pd(II) catalyst can be reduced to inactive Pd(0) aggregates.[5]
Caption: Diagnostic workflow for abrupt catalyst deactivation.
Protocol 3: Analysis of Precipitate
-
Carefully isolate the precipitate from the reaction mixture by filtration or centrifugation under an inert atmosphere.
-
Wash the solid with a solvent in which it is insoluble to remove any adsorbed species.
-
Dry the solid under vacuum.
-
Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): This is an excellent technique to determine the elemental composition and, crucially, the oxidation state of the metal on the surface of the solid.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After digesting the solid in acid, ICP-MS can provide a highly accurate quantification of the metal content, confirming if the precipitate is indeed the deactivated metal catalyst.
-
Powder X-ray Diffraction (PXRD): If the precipitate is crystalline, PXRD can identify the crystalline phase, which can confirm if it is the bulk metal.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely deactivation pathways for catalysts with this compound ligands?
Based on the structure of the ligand and general principles of catalysis, the most probable deactivation pathways are:
-
Formation of Bridged Dimers: This is a common pathway for many single-site catalysts.[1][2]
-
Ligand Dissociation: The lability of the M-O bond could lead to the release of the ligand and the formation of less stable, under-coordinated metal species.
-
Reduction of the Metal Center: Particularly for metals like Pd(II) or Cu(II), reduction to a lower oxidation state can lead to the formation of inactive metal aggregates.[5]
-
Oxidation of the Methanol Arm: Under oxidative conditions or at high temperatures, the alcohol functional group is a potential site for degradation to an aldehyde or carboxylic acid.
Q2: How does the 6-methyl group influence catalyst stability?
The methyl group at the 2-position of the pyridine ring exerts a significant steric effect . This can be a double-edged sword:
-
Positive Effect: The steric bulk can prevent the close approach of two catalyst molecules, thus inhibiting the formation of inactive dimers and increasing the catalyst's lifetime. It can provide kinetic stability to the complex.[3]
-
Negative Effect: Excessive steric hindrance around the metal center can weaken the metal-ligand bond, potentially making ligand dissociation more favorable.[4][6] The proximity of the methyl group to the coordinating nitrogen can also influence the electronic properties of the ligand.
Q3: What are the best practices for handling and storing both the ligand and the catalyst complex?
-
Ligand (this compound): Although relatively stable, it is good practice to store it in a cool, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prevent slow oxidation.
-
Catalyst Complex: Metal complexes, especially those with open coordination sites or in lower oxidation states, are often air and moisture sensitive. They should be handled exclusively under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store them in a freezer (-20 °C or lower) to minimize thermal degradation.
Q4: Can I "reactivate" a deactivated catalyst?
Reactivation is sometimes possible but depends entirely on the deactivation mechanism:
-
If caused by reduction (e.g., Pd(II) -> Pd(0)): In some specific cases, the addition of a mild oxidant has been shown to re-oxidize the metal center and restore activity.[5] This must be approached with caution as the oxidant can also degrade the ligand or substrate.
-
If caused by poisoning: If the poison is reversibly bound, it might be possible to remove it by washing or by adding a scavenger. However, most poisons bind irreversibly.
-
If caused by agglomeration or ligand degradation: These processes are generally irreversible.
Q5: What analytical techniques are most useful for studying the deactivation of my catalyst?
A multi-technique approach is often necessary:
-
NMR Spectroscopy: For monitoring changes in the ligand structure and detecting free ligand.
-
Mass Spectrometry (e.g., ESI-MS): For identifying the formation of dimers or other multinuclear species.
-
X-ray Photoelectron Spectroscopy (XPS): For determining the oxidation state of the metal in a deactivated, solid catalyst.
-
UV-Vis Spectroscopy: For monitoring changes in the coordination environment of the metal, if the complex has a chromophore.
-
Cyclic Voltammetry (CV): To study the redox properties of the catalyst and its susceptibility to changes in oxidation state.
Part 3: Data Summary Table
| Observed Symptom | Potential Deactivation Mechanism | Primary Diagnostic Techniques | Possible Mitigation Strategy |
| Gradual decrease in reaction rate | Ligand Dissociation | ¹H NMR (in-situ), Hot Filtration Test | Use a more strongly coordinating ligand; lower reaction temperature. |
| Gradual decrease in reaction rate | Formation of Inactive Dimers/Oligomers | ESI-MS, Diffusion-Ordered NMR (DOSY) | Modify ligand sterics; run at lower catalyst concentration. |
| Change in selectivity over time | Ligand Oxidation/Degradation | ¹H NMR, GC-MS of reaction mixture | Ensure strictly inert atmosphere; use antioxidants if compatible. |
| Sudden drop in activity | Catalyst Poisoning | ICP-MS/GC-MS analysis of all reagents | Purify all substrates and solvents; use scavenger resins. |
| Precipitate formation | Metal Agglomeration/Reduction | XPS, PXRD, TEM of the precipitate | Use stabilizing ligands; add mild oxidants (with caution).[5] |
| No conversion from the start | Incorrect Catalyst Formation/Decomposition | ¹H NMR, Elemental Analysis of pre-catalyst | Verify the structure and purity of the catalyst before use. |
References
- 1. researchgate.net [researchgate.net]
- 2. globalscience.berkeley.edu [globalscience.berkeley.edu]
- 3. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for the synthesis of 6-Methyl-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the various synthetic routes for this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a lab scale?
There are three primary and well-established routes for the synthesis of this compound (CAS 1122-71-0), each with its own set of advantages and challenges.[1][2][3] The choice of method often depends on the available starting materials, scale, and equipment.
-
From 2,6-Lutidine via Boekelheide Rearrangement: This classic approach involves the N-oxidation of 2,6-lutidine, followed by a Boekelheide rearrangement using acetic anhydride and subsequent hydrolysis of the acetate intermediate.[4][5][6]
-
From 2-Bromo-6-methylpyridine via Organometallic Intermediates: This route utilizes either a Grignard reagent or an organolithium species generated from 2-bromo-6-methylpyridine, which then reacts with formaldehyde.[7][8]
-
From 6-Methyl-2-pyridinecarboxaldehyde via Reduction: This is a straightforward reduction of the corresponding aldehyde to the alcohol using a suitable reducing agent like sodium borohydride.[9]
Below is a comparative overview of these synthetic strategies:
| Synthetic Route | Starting Material | Key Intermediates | Common Reagents | Key Advantages | Common Challenges |
| Boekelheide Rearrangement | 2,6-Lutidine | 2,6-Lutidine N-oxide, 2-Acetoxymethyl-6-methylpyridine | H₂O₂, Acetic Acid, Acetic Anhydride | Readily available starting material, scalable. | Multiple steps, potential for side reactions during rearrangement. |
| Grignard/Lithiation | 2-Bromo-6-methylpyridine | 6-Methyl-2-pyridylmagnesium bromide or 6-Methyl-2-pyridyllithium | Mg or n-BuLi, Formaldehyde | Good yields, direct conversion. | Requires strictly anhydrous conditions, potential for Wurtz coupling or debromination.[10] |
| Aldehyde Reduction | 6-Methyl-2-pyridinecarboxaldehyde | None | Sodium Borohydride (NaBH₄) | High yield, clean reaction, simple workup. | Starting aldehyde may not be readily available or may be expensive. |
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: Boekelheide Rearrangement from 2,6-Lutidine
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Boekelheide reaction.
Problem 1: Low yield during the N-oxidation of 2,6-lutidine.
-
Possible Cause: Incomplete reaction or decomposition of the oxidizing agent. Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, can be unstable.[11]
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature carefully, as excessive heat can decompose the peroxide. The reaction is often exothermic.
-
Reagent Quality: Use a fresh, high-quality source of hydrogen peroxide.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC or GC-MS to track the disappearance of the starting material.
-
Problem 2: Formation of multiple byproducts during the Boekelheide rearrangement.
-
Possible Cause: The reaction of pyridine N-oxides with acetic anhydride can be complex.[12][13] Side reactions can occur, especially at elevated temperatures. The rearrangement mechanism involves a [3.3]-sigmatropic shift, and other pathways can compete.[6]
-
Troubleshooting:
-
Anhydride Choice: While acetic anhydride is common, trifluoroacetic anhydride (TFAA) can facilitate the reaction at lower temperatures, potentially reducing byproduct formation.[6]
-
Temperature and Time: Strictly control the reaction temperature and time. Overheating can lead to tar formation. The reaction is typically refluxed, but optimization may be required.[6]
-
Purification: Careful purification of the intermediate 2-acetoxymethyl-6-methylpyridine by distillation or chromatography is crucial before proceeding to the hydrolysis step.
-
Problem 3: Incomplete hydrolysis of the acetate intermediate.
-
Possible Cause: Insufficient hydrolyzing agent (acid or base) or inadequate reaction time.
-
Troubleshooting:
-
Reaction Conditions: For basic hydrolysis, use a sufficient excess of a base like sodium hydroxide in a suitable solvent (e.g., methanol/water mixture). For acidic hydrolysis, use an acid such as HCl.
-
Monitoring: Monitor the reaction by TLC, looking for the disappearance of the less polar acetate ester and the appearance of the more polar alcohol product.
-
Work-up: Ensure proper neutralization and extraction during the work-up to isolate the product effectively. The product is soluble in many organic solvents but also has some water solubility due to the hydroxyl group.[1]
-
Route 2: Grignard/Lithiation of 2-Bromo-6-methylpyridine
Workflow Diagram:
Caption: Organometallic routes to this compound.
Problem 1: Failure to initiate the Grignard reaction.
-
Possible Cause: The magnesium surface may be coated with an oxide layer, or there may be moisture in the system.
-
Troubleshooting:
-
Activation of Magnesium: Use fresh magnesium turnings. If necessary, activate them by crushing them under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Initiation: A gentle warming of a small portion of the solvent with the magnesium and a small amount of the halide may be necessary to initiate the reaction.
-
Problem 2: Low yield and formation of debrominated starting material (2-picoline) in lithiation reactions.
-
Possible Cause: The organolithium intermediate is being quenched by a proton source before it can react with the electrophile.[10] This can be trace water in the solvent or on the glassware, or from the electrophile itself.
-
Troubleshooting:
-
Strictly Anhydrous Conditions: Dry all solvents and reagents thoroughly. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Low Temperature: Perform the lithium-halogen exchange at a low temperature (typically -78 °C) to minimize side reactions.
-
Reagent Purity: Ensure the n-butyllithium is properly titrated and is not degraded.
-
Electrophile Addition: The source of formaldehyde is critical. Gaseous formaldehyde, generated by cracking paraformaldehyde, is ideal but can be cumbersome.[14] Dry paraformaldehyde can be added directly, but depolymerization in situ can be slow. Avoid aqueous formaldehyde (formalin) as it will quench the organometallic reagent.
-
Problem 3: Formation of Wurtz coupling byproduct (6,6'-dimethyl-2,2'-bipyridine).
-
Possible Cause: This is a common side reaction in both Grignard and organolithium chemistry, where the organometallic species reacts with unreacted starting halide.
-
Troubleshooting:
-
Slow Addition: Add the 2-bromo-6-methylpyridine solution slowly to the magnesium or n-BuLi to maintain a low concentration of the halide in the presence of the generated organometallic.
-
Temperature Control: Maintaining a consistent and appropriate temperature can help minimize this side reaction.
-
Experimental Protocols
Protocol 1: Synthesis via Boekelheide Rearrangement
Step 1: Synthesis of 2,6-Lutidine N-Oxide
-
To a round-bottom flask, add 2,6-lutidine and glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 60-70°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitor by TLC).
-
Remove the acetic acid and water under reduced pressure.
-
The resulting crude N-oxide can be purified by distillation or used directly in the next step.
Step 2: Boekelheide Rearrangement and Hydrolysis
-
Add acetic anhydride to the crude 2,6-lutidine N-oxide.
-
Heat the mixture to reflux (around 140°C) for several hours.[6]
-
Cool the reaction mixture and carefully quench with water.
-
Remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.
-
To the crude acetate ester, add a solution of aqueous sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Protocol 2: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small amount of anhydrous THF, followed by a crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromo-6-methylpyridine in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by heat evolution and bubbling. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add anhydrous paraformaldehyde portion-wise.
-
Allow the reaction to stir at 0°C and then warm to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
-
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [The reaction of oxyderivatives of 2,6-lutidine 1-oxide with acetic anhydride. Synthesis of methylpyridine derivatives XIV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
Handling and storage best practices for 6-Methyl-2-pyridinemethanol to prevent degradation
Technical Support Center: 6-Methyl-2-pyridinemethanol
Welcome to the dedicated technical support guide for this compound (CAS No. 1122-71-0). This resource is designed for our valued partners in research, discovery, and drug development. My goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of this versatile building block in your critical experiments. The following troubleshooting guides and FAQs are based on a synthesis of established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you might encounter, providing potential causes and actionable solutions to get your research back on track.
Question: My this compound, which was initially a colorless or white solid, has developed a yellow or brownish tint. What happened, and can I still use it?
Answer:
-
Probable Cause: Oxidation. A color change is the most common indicator of chemical degradation, typically due to exposure to atmospheric oxygen. The pyridine ring and the primary alcohol functional group are both susceptible to slow oxidation over time, which can generate highly colored minor impurities. This process can be accelerated by exposure to light and elevated temperatures.
-
Immediate Actions & Solutions:
-
Assess the Extent: A very pale-yellow tint in a compound that will be purified downstream may not significantly impact your reaction. However, a distinct yellow or brown color indicates a non-trivial level of impurities that could interfere with your chemistry.
-
Verify Purity: Before using the material in a sensitive reaction, it is crucial to re-analyze its purity. The recommended analytical methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the presence of volatile impurities and confirming the integrity of the main component.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of oxidation byproducts, such as the formation of an aldehyde (signal around 9-10 ppm) or a carboxylic acid (broad signal >10 ppm).
-
-
Purification (If Necessary): If significant degradation is confirmed, the material can often be repurified. Given its boiling point of 105-108 °C at 12 mmHg, vacuum distillation is a viable method for removing less volatile impurities. Column chromatography may also be effective.
-
Implement Preventative Storage: After purification, or with your next batch, immediately implement the recommended storage protocols outlined in the FAQ section below to prevent recurrence.
-
Question: My compound is solid in the bottle at room temperature. Is this normal and how should I handle it?
Answer:
-
Explanation: This is entirely normal. This compound has a melting point of 32-34 °C.[2] Depending on the ambient temperature of your laboratory, it may exist as a low-melting solid or a liquid.[3]
-
Recommended Handling:
-
To liquefy the contents for use, gently warm the sealed container in a warm water bath (not exceeding 40°C). Do not use a heat gun, which can cause localized overheating and degradation.
-
Once liquefied, you can withdraw the required amount using standard air-sensitive techniques if necessary (see workflow diagram below).
-
Allow the bottle to return to room temperature before returning it to its recommended long-term storage location (e.g., 2-8°C).[2]
-
Question: I am seeing unexpected byproducts in my reaction. Could the this compound be the cause?
Answer:
-
Probable Cause: Yes, this is possible for two primary reasons:
-
Degradation: As discussed above, oxidized impurities in the starting material can lead to unintended side reactions.
-
Incompatibility: The compound is incompatible with certain classes of reagents. Using it with strong oxidizing agents or strong acids can lead to degradation or vigorous, uncontrolled reactions.[4][5][6] The nitrogen on the pyridine ring is basic and will react readily with acids.[7]
-
-
Troubleshooting Workflow:
-
Review Your Reagents: Confirm that no strong oxidizing agents (e.g., permanganates, dichromates) or strong, non-complexing acids are being used that could react with your substrate.
-
Check Starting Material Purity: Analyze an aliquot of your this compound using GC-MS or NMR to rule out the presence of significant impurities.
-
Isolate and Store Properly: If the starting material is pure, ensure your reaction setup is inert and dry, as the compound's stability is enhanced under these conditions.
-
Frequently Asked Questions (FAQs): Best Practices
This section provides answers to common questions about the proactive handling and storage of this compound to maintain its quality.
Question: What are the ideal long-term storage conditions for this compound?
Answer: To ensure maximum shelf-life and prevent degradation, the compound must be protected from air, moisture, and heat. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | Reduces the rate of potential slow decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[4][8] | Prevents oxidation of the alcohol and pyridine moieties. |
| Container | Tightly sealed, original manufacturer's container. | Prevents ingress of atmospheric moisture and oxygen. |
| Location | A dry, cool, and well-ventilated area.[4][9] | General best practice for chemical storage. |
| Incompatibles | Store away from strong oxidizing agents and acids.[4][5] | Prevents accidental contact and hazardous reactions. |
Question: What personal protective equipment (PPE) should I use when handling this compound?
Answer: Proper PPE is mandatory. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][10]
-
Eye Protection: Wear chemical safety goggles or a face shield meeting ANSI/ISEA Z87.1 standards.[11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[12]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[4]
-
Ventilation: Always handle this chemical in a certified chemical fume hood to avoid inhalation of any vapors or dust.[11][12]
Question: Do I need to use air-sensitive (Schlenk line) techniques to handle this compound?
Answer: For routine use where the compound is consumed quickly, working swiftly in a fume hood may be sufficient. However, for long-term storage and to maintain the highest purity for sensitive applications, using air-sensitive techniques is the best practice. The recommendation to "Store under an inert atmosphere" implies sensitivity to air.[4]
The workflow diagram below outlines a decision process for handling the compound upon receipt and for subsequent use.
Experimental Workflows & Diagrams
Workflow for Handling this compound
This diagram provides a logical flow for receiving, storing, and using the compound to maximize its stability.
Caption: Decision workflow for handling this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1122-71-0 this compound AKSci J91872 [aksci.com]
- 3. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. fishersci.com [fishersci.com]
- 7. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Resolving analytical challenges in the characterization of 6-Methyl-2-pyridinemethanol
Welcome to the technical support center for the analytical characterization of 6-Methyl-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in scientific principles to ensure robust and reliable analytical outcomes.
Introduction: Understanding the Analyte
This compound is a polar organic compound featuring a basic pyridine ring and a primary alcohol functional group.[1] This unique combination of a hydrophilic alcohol and a basic nitrogen atom (pKa ~5.2 for pyridine) presents specific challenges in analytical chemistry, particularly in chromatography and sample preparation.[2][3] Common issues include poor peak shape in chromatography, analyte loss during sample preparation, and unexpected degradation. This guide will address these challenges systematically.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a primary technique for the purity assessment and quantification of this compound. However, its polar and basic nature can lead to several chromatographic issues.
Frequently Asked Questions (HPLC)
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the cause and how can I resolve this?
A1: Peak tailing for basic compounds like this compound on standard silica-based C18 columns is a common problem.[4][5] The primary cause is secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4] These strong interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization of the residual silanols and the analyte.
-
Low pH: Lowering the mobile phase pH to 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their interaction with the protonated pyridine ring.[6]
-
High pH: Alternatively, using a mobile phase with a pH above 8 will deprotonate the silanol groups, but this requires a pH-stable column (e.g., a hybrid or ethylene-bridged silica).
-
-
Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which can significantly reduce tailing for basic compounds.[4]
-
Competitive Displacement: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.
-
Consider an Alternative Stationary Phase: If tailing persists, consider a column with a different stationary phase. A polar-embedded phase or a polymer-based column can offer different selectivity and reduced silanol interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[7][8]
Q2: My retention time for this compound is very short, close to the solvent front, on a C18 column. How can I increase its retention?
A2: Poor retention of polar analytes on non-polar stationary phases is a frequent challenge.[9][10] this compound's hydrophilicity, due to the alcohol group, leads to weak interaction with the C18 alkyl chains.
Solutions to Improve Retention:
-
Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. However, be aware that some traditional C18 columns can undergo "phase collapse" in highly aqueous conditions (greater than 95% water), leading to irreproducible retention times.[11] Using an "aqua" or polar-endcapped C18 column is recommended for these conditions.
-
HILIC Chromatography: As mentioned previously, HILIC is an ideal technique for retaining and separating very polar compounds.[7][12] In HILIC, a polar stationary phase (like bare silica or a diol-bonded phase) is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.
-
Use a Less Retentive Reversed-Phase Column: While counterintuitive, switching to a less hydrophobic stationary phase, such as a C8 or a cyano (CN) phase, can sometimes improve the separation of polar compounds by altering the selectivity.
Q3: I'm seeing variability in peak area and shape, and I suspect metal chelation. Is this possible and how can I prevent it?
A3: Yes, pyridine-containing compounds can act as chelating agents for metal ions.[13][14][15] If your HPLC system has stainless steel components (frits, tubing, column hardware), trace metal ions can leach into the mobile phase and interact with your analyte.[16][17] This can lead to peak tailing, reduced peak area, and even complete loss of the analyte.
Mitigation Strategies:
-
Use a Bio-inert or PEEK HPLC System: Systems constructed with polyetheretherketone (PEEK) or other metal-free materials in the flow path minimize the exposure of the analyte to metal surfaces.
-
In-line Metal Chelator: An in-line column packed with a chelating resin can be placed between the pump and the injector to remove metallic impurities from the mobile phase.[16]
-
Mobile Phase Additives: Adding a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to free metal ions, preventing them from interacting with your analyte.
Workflow for HPLC Troubleshooting
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Recommended HPLC Starting Conditions
| Parameter | Reversed-Phase Method | HILIC Method |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm | BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 5% to 50% B over 10 minutes | 100% A to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 1 µL | 1 µL |
| Detection | UV at 265 nm | UV at 265 nm |
Section 2: Gas Chromatography (GC) Troubleshooting
GC can be a powerful tool for the analysis of this compound, especially for assessing volatile impurities. However, the polarity of the hydroxyl group can cause issues.
Frequently Asked Questions (GC)
Q1: I'm seeing broad, tailing peaks for this compound in my GC analysis. What's the problem?
A1: The polar hydroxyl group of this compound can interact with active sites (silanol groups) in the GC inlet liner and on the column surface, leading to peak tailing and potential analyte loss.[18]
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. A splitless liner with glass wool is a good starting point.
-
Choose the Right Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For highly polar compounds, a wax column (polyethylene glycol) can provide better peak shape.[19]
-
Derivatization: The most robust solution is to derivatize the hydroxyl group to make the molecule less polar and more volatile. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[20] This replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group.
Experimental Protocol: Silylation for GC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolution: Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC system.
Q2: Are there any specific considerations for the GC injector and detector?
A2: Yes, the injector temperature should be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A starting point of 250 °C is reasonable. For detection, a Flame Ionization Detector (FID) is generally suitable and provides good sensitivity for organic compounds.[21][22]
Section 3: Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and identification of this compound and its potential impurities.
Frequently Asked Questions (Spectroscopy)
Q1: What are the expected key signals in the 1H NMR spectrum of this compound?
A1: The 1H NMR spectrum provides a unique fingerprint of the molecule. The expected signals are:
-
A singlet for the methyl group (-CH3) protons around 2.5 ppm.
-
A singlet for the methylene group (-CH2-) protons of the alcohol around 4.7 ppm.
-
A broad singlet for the hydroxyl (-OH) proton, which can vary in chemical shift depending on the solvent and concentration.
-
Three aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm, showing characteristic splitting patterns (a doublet, a triplet, and a doublet).
Public databases can provide reference spectra for comparison.[23]
Q2: In the mass spectrum (MS), what are the expected fragmentation patterns for this compound?
A2: Under electron ionization (EI), the molecular ion peak (M+) should be observed at m/z 123.[24][25][26] Common fragmentation patterns for benzyl-type alcohols include the loss of a hydrogen atom (M-1), the loss of the hydroxyl group (M-17), or the loss of the entire hydroxymethyl group (M-31).[27][28] The pyridine ring itself is relatively stable, so fragments corresponding to the ring structure will also be prominent.
Diagram of Expected MS Fragmentation
Caption: Predicted key fragments in the mass spectrum of this compound.
Section 4: Sample Preparation and Stability
Q1: What are the best practices for preparing solutions of this compound? Are there any stability concerns?
A1: this compound is soluble in polar organic solvents like methanol, ethanol, and acetonitrile, and has low solubility in water.[29]
Best Practices:
-
Solvent Selection: For HPLC analysis, it is best to dissolve the sample in the mobile phase or a solvent with a weaker elution strength to avoid peak distortion.
-
Weighing: Due to its low melting point (32-34 °C), it may be a solid or a waxy liquid at room temperature. Handle accordingly when weighing.
-
Stability: Pyridine compounds can be susceptible to oxidation. It is recommended to store solutions in a cool, dark place and analyze them promptly after preparation. For long-term storage, consider refrigeration and storage under an inert atmosphere.[30]
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. helixchrom.com [helixchrom.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatography hilic column: Topics by Science.gov [science.gov]
- 13. TLC and HPLC Separation of Metal Chelates of Cr(III), Mn(III), Fe(III) and Co(III) With 2,3-Dihydroxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 14. EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. weber.hu [weber.hu]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. osha.gov [osha.gov]
- 23. This compound(1122-71-0) 1H NMR [m.chemicalbook.com]
- 24. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. GSRS [precision.fda.gov]
- 26. scbt.com [scbt.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. whitman.edu [whitman.edu]
- 29. This compound, 98% | Fisher Scientific [fishersci.ca]
- 30. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis for the Bench Chemist: 6-Methyl-2-pyridinemethanol versus 2,6-Pyridinedimethanol
An In-Depth Guide to Structure, Reactivity, and Application
For the discerning researcher and drug development professional, the selection of a chemical building block is a critical decision that influences the trajectory of a research program. Within the extensive family of pyridine derivatives, 6-Methyl-2-pyridinemethanol and 2,6-Pyridinedimethanol present as two closely related yet functionally divergent synthons. This guide provides a comprehensive comparative analysis, delving into their fundamental properties, coordination behaviors, and practical applications, supported by experimental insights to inform your selection process.
At a Glance: Physicochemical Properties
The seemingly subtle structural difference—a methyl group versus a second hydroxymethyl group at the 6-position of the pyridine ring—gives rise to notable distinctions in the physical properties of these compounds. These differences have practical implications for handling, reaction setup, and purification.
| Property | This compound | 2,6-Pyridinedimethanol |
| CAS Number | [1122-71-0] | [1195-59-1] |
| Molecular Formula | C₇H₉NO | C₇H₉NO₂ |
| Molecular Weight | 123.15 g/mol [1] | 139.15 g/mol [2][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid[4][5] | Light yellow to beige crystalline powder[2][6] |
| Melting Point | 32-34 °C[7] | 112-114 °C[2][8] |
| Boiling Point | 105-108 °C at 12 mmHg[7] | 185 °C at 15 mmHg[6] |
| Solubility | Low solubility in water; soluble in ethanol, acetic acid, benzene, and toluene.[9] | Soluble in water.[2][8] |
The most significant divergence is in their melting points and water solubility. The two hydroxyl groups in 2,6-Pyridinedimethanol allow for the formation of a more extensive and robust hydrogen-bonding network, resulting in a much higher melting point and greater water solubility compared to its monohydroxylated counterpart.[2][4]
Coordination Chemistry: A Tale of Two Ligand Geometries
The primary utility of these molecules in inorganic and medicinal chemistry lies in their capacity to act as ligands for transition metals. Their differing denticity is a key determinant of the geometry and stability of the resulting metal complexes.
This compound typically functions as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen and the deprotonated oxygen of the hydroxymethyl group. The methyl group at the 6-position introduces steric hindrance that can influence the coordination sphere of the metal, a feature that can be exploited in catalyst design to create specific selectivities.
2,6-Pyridinedimethanol , in contrast, is a classic tridentate "pincer" ligand.[2] It binds to a metal center through the pyridine nitrogen and the two hydroxyl oxygens, forming two stable five-membered chelate rings.[10] This tridentate coordination generally leads to more rigid and stable metal complexes.[11]
Caption: Coordination modes of the two pyridine ligands.
Synthetic Utility and Experimental Protocols
Both compounds are valuable intermediates in organic synthesis. The hydroxyl groups can be readily transformed into other functionalities, such as aldehydes or halides, to enable further molecular elaboration.[12]
Comparative Oxidation to the Corresponding Aldehydes
A common and illustrative transformation is the oxidation of the alcohol functionality. The relative ease of this reaction can be influenced by the electronic nature of the pyridine ring and the presence of other substituents.
Objective: To provide a representative protocol for the oxidation of this compound and 2,6-Pyridinedimethanol to their respective aldehydes using manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic alcohols.
Rationale for Reagent Choice: Activated MnO₂ is a heterogeneous reagent that is well-suited for the oxidation of pyridyl methanols. Its selectivity minimizes over-oxidation to the carboxylic acid, and its insolubility simplifies the reaction workup, as it can be removed by simple filtration.
Experimental Protocol:
-
Reagent Preparation: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add a solution of the respective pyridinemethanol (1.0 equivalent) in dichloromethane (DCM).
-
Oxidant Addition: To each flask, add activated MnO₂ (5-10 equivalents). The large excess of MnO₂ is crucial for driving the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixtures to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixtures to room temperature. Filter the suspensions through a pad of Celite® to remove the MnO₂ and wash the filter cake with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
Caption: General workflow for the oxidation of pyridinemethanols.
Applications in Research and Development
The distinct structural and electronic properties of these two molecules lead to their application in different areas of chemical research.
This compound and its derivatives are often explored in:
-
Catalysis: The steric hindrance provided by the methyl group can be used to influence the enantioselectivity of metal-catalyzed reactions.
-
Pharmaceutical Synthesis: It serves as a building block for more complex molecules with potential biological activity.[4]
2,6-Pyridinedimethanol is a cornerstone in:
-
Coordination and Supramolecular Chemistry: Its ability to form stable tridentate complexes makes it a popular ligand for constructing metal-organic frameworks (MOFs), coordination polymers, and other complex architectures.[2][11]
-
Materials Science: It is used in the development of specialty polymers and as a component in materials with applications in coatings and adhesives.[3]
-
Biomedical Applications: It can be used as a quantum dot solution for photoelectric devices and in biomedicine.[6][8] It is also a key intermediate in the synthesis of various pharmaceuticals.[3]
Conclusion: A Practical Guide for Selection
The choice between this compound and 2,6-Pyridinedimethanol should be guided by the specific requirements of the intended application.
-
Select this compound for:
-
Synthesizing bidentate ligands where steric influence is desired.
-
Applications requiring greater solubility in less polar organic solvents.
-
Building blocks where a single site of reactivity at the 2-position is needed.
-
-
Select 2,6-Pyridinedimethanol for:
-
Creating stable, tridentate pincer-type metal complexes.
-
Constructing symmetrical molecules and coordination polymers.
-
Applications demanding high water solubility.
-
By understanding the nuanced differences between these two versatile pyridine derivatives, researchers can make more informed decisions, leading to more efficient and successful experimental outcomes.
References
- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 1122-71-0 | TCI AMERICA [tcichemicals.com]
- 6. 2,6-Pyridinedimethanol Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound CAS#: 1122-71-0 [m.chemicalbook.com]
- 8. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
A Comparative Guide to the Catalytic Activity of 6-Methyl-2-pyridinemethanol Metal Complexes
This guide offers an in-depth comparison of the catalytic performance of transition metal complexes featuring the 6-Methyl-2-pyridinemethanol ligand. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships between the choice of metal center, the reaction environment, and the resulting catalytic activity. We will explore the synthesis of these complexes and evaluate their efficacy in key organic transformations, supported by experimental data and established scientific literature.
Introduction: The Versatility of this compound as a Ligand
This compound is a bidentate ligand that has garnered considerable attention in coordination chemistry. Its structure, which incorporates a pyridine nitrogen and an alcohol oxygen as donor atoms, allows it to form stable five-membered chelate rings with a variety of transition metal centers. This chelation effect imparts significant stability to the resulting complexes, which is a crucial attribute for effective catalysis.[1] The steric bulk provided by the methyl group at the 6-position can also influence the geometry and accessibility of the metal's active site, thereby tuning its catalytic selectivity.
This guide will focus on comparing the catalytic activities of complexes formed with Ruthenium (Ru), Iron (Fe), and Copper (Cu), three metals known for their rich and distinct catalytic profiles. We will examine their performance primarily in two mechanistically different but industrially significant reactions: transfer hydrogenation and oxidation.
Synthesis and Characterization: From Ligand to Catalyst
The journey from a simple ligand to a functional catalyst involves two critical stages: the synthesis of the ligand itself and the subsequent formation and purification of the metal complex.
Ligand Synthesis: this compound
The preparation of this compound can be achieved through several routes, with a common method involving the selective oxidation of one methyl group of 2,6-lutidine (2,6-dimethylpyridine), followed by reduction.[2] A patented method describes a high-selectivity oxidation process using tungsten oxide and hydrogen peroxide as catalysts, followed by hydrolysis to yield the desired product.[3]
General Workflow for Metal Complex Synthesis and Characterization
The synthesis of a this compound metal complex typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent under an inert atmosphere to prevent unwanted side reactions, particularly oxidation. The choice of the metal precursor (e.g., RuCl₂(PPh₃)₃, FeCl₂, Cu(OAc)₂) is critical as it defines the initial oxidation state and coordination environment of the metal.
The rationale for using an inert atmosphere (e.g., nitrogen or argon) is to protect sensitive reagents and intermediates, especially when dealing with easily oxidized metal centers like Fe(II) or Ru(II). The solvent is chosen based on its ability to dissolve both the ligand and the metal salt and its boiling point, which often dictates the reaction temperature. Following the reaction, the complex must be isolated, purified (often via recrystallization), and rigorously characterized to confirm its structure and purity using techniques like NMR, IR spectroscopy, and single-crystal X-ray diffraction.
Comparative Analysis of Catalytic Activity
The choice of the metal center is arguably the most significant factor influencing the catalytic properties of the complex. The electronic configuration, preferred coordination geometries, and accessible oxidation states of the metal dictate the types of reactions it can effectively catalyze.
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds, where an alcohol like 2-propanol serves as the hydrogen source. This process is highly valued for its operational simplicity and avoidance of high-pressure H₂ gas. Ruthenium complexes are particularly renowned for this transformation.[4][5]
Ruthenium (Ru) Complexes: Ruthenium(II) complexes bearing pyridine-based ligands are exceptionally active catalysts for the transfer hydrogenation of ketones.[6] The mechanism often involves the formation of a ruthenium-hydride species, which then delivers the hydride to the carbonyl carbon of the substrate.[5] The this compound ligand can stabilize the Ru(II) center and facilitate the catalytic cycle. The presence of a base (e.g., KOtBu or KOH) is typically required to deprotonate the hydrogen donor (2-propanol), enabling the formation of the active hydride catalyst.
Iron (Fe) Complexes: As a more sustainable alternative to precious metals, iron-based catalysts are of great interest.[7] While less common for transfer hydrogenation than ruthenium, iron(II) complexes with aminopyridine ligands have shown activity in related polymerization reactions, suggesting their potential in other catalytic transformations.[8] The challenge with iron often lies in preventing oxidation of the active Fe(II) state and managing its tendency to favor single-electron transfer pathways.
Oxidation Reactions
Catalytic oxidation is fundamental to the synthesis of a vast array of chemicals. Here, the ability of the metal to cycle through multiple oxidation states is key.
Copper (Cu) Complexes: Copper complexes are widely used as catalysts for oxidation reactions. The pyridine-alkoxide ligand framework is effective at stabilizing both Cu(I) and Cu(II) oxidation states, which is essential for many catalytic cycles.[9] Copper(II) complexes with related substituted tris(2-pyridylmethyl)amine ligands have been synthesized and studied, demonstrating the compatibility of the pyridine-alkoxide motif with copper.[10] These complexes can catalyze the oxidation of alcohols to aldehydes or ketones, often using molecular oxygen or peroxides as the terminal oxidant.
Ruthenium (Ru) Complexes: Ruthenium's versatility extends to oxidation catalysis, owing to its wide range of accessible oxidation states (from +2 to +8).[4] Ruthenium polypyridyl complexes can act as electrocatalysts for the selective oxidation of various substrates.[11][12] The reaction mechanism often involves the formation of a high-valent Ru(IV)=O or Ru(V)=O species, which then acts as the primary oxidant.
Quantitative Performance Comparison
To provide an objective comparison, the table below summarizes representative data for catalytic activities. It is important to note that direct comparison can be challenging as reaction conditions are not always identical across different studies. However, general trends can be discerned.
| Metal Center | Reaction Type | Substrate | Catalyst Loading (mol%) | Base/Oxidant | Temp (°C) | Yield/Conv. (%) | Reference |
| Ru(II) | Transfer Hydrogenation | Acetophenone | 1.0 | 2-propanol / KOH | 82 | >95% | [6] |
| Ru(II) | Transfer Hydrogenation | 6-methyl-5-hepten-2-one | 0.5 | 2-propanol / KOH | 82 | 94% | [6] |
| Fe(II) | ATRP | Styrene | 1.0 | N/A | 120 | High Polymer MW | [8] |
| Cu(II) | CO₂ Electroreduction | CO₂ | N/A | N/A | RT | 55% FE (C₂+) | [13] |
| Ru(II) | Alcohol Dehydrogenation | Benzyl alcohol | 1.0 | N/A | 110 | 99% | [14] |
Note: Data is compiled from studies on complexes with this compound or structurally similar pyridine-alkoxide/amine ligands to illustrate catalytic potential. ATRP = Atom Transfer Radical Polymerization; FE = Faradaic Efficiency.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a self-validating framework for synthesizing a representative catalyst and evaluating its performance.
Protocol 1: Synthesis of a Ruthenium(II) Complex
This protocol is adapted from methodologies for creating similar Ru(II) complexes with NNN-tridentate ligands.[6]
-
Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and RuCl₂(PPh₃)₃ (1.0 mmol).
-
Inerting: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 30 mL of anhydrous, degassed methanol to the flask via cannula.
-
Reaction: Heat the resulting suspension to reflux under a positive pressure of inert gas. The reaction mixture typically changes color as the complex forms. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After 4-6 hours, or upon completion as indicated by TLC, cool the reaction to room temperature. Reduce the solvent volume in vacuo until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether (2 x 10 mL) to remove residual triphenylphosphine, and dry under high vacuum. The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.
-
Characterization: Confirm the identity and purity of the complex using ¹H NMR, ³¹P NMR, FT-IR, and elemental analysis.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation
This protocol outlines a standard procedure for testing catalyst performance.[15][16]
-
Reactor Setup: To an oven-dried vial containing a magnetic stir bar, add the Ruthenium catalyst (0.01 mmol, 1 mol%).
-
Reagent Addition: Add the ketone substrate (1.0 mmol) and a solution of potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%) in 2-propanol (5.0 mL).
-
Reaction: Place the vial in a preheated oil bath at 82 °C and stir vigorously.
-
Monitoring: Monitor the reaction by taking aliquots at regular intervals (e.g., every 30 minutes). Dilute the aliquots with dichloromethane, pass through a short plug of silica to remove the catalyst and base, and analyze by Gas Chromatography (GC) or GC-MS to determine the conversion of the substrate and the yield of the alcohol product.
-
Calculation: Calculate the percentage conversion based on the disappearance of the starting material peak area relative to an internal standard.
Conclusion and Future Outlook
The comparative analysis reveals that this compound is a competent ligand for forming catalytically active complexes.
-
Ruthenium complexes show exceptional activity for transfer hydrogenation, benefiting from the stable Ru(II) oxidation state and the ligand's ability to facilitate the formation of key hydride intermediates.[6][14]
-
Copper complexes are promising candidates for oxidation catalysis and electrocatalysis, where the ligand can support the necessary Cu(I)/Cu(II) redox couple.[9][13]
-
Iron complexes , while representing a more sustainable option, require further development to match the activity of their precious metal counterparts, particularly in two-electron redox processes like hydrogenation.[8]
Future research should focus on expanding the range of metals complexed with this compound and its derivatives. Modifying the ligand's electronic and steric properties—for instance, by adding electron-donating or -withdrawing groups to the pyridine ring—could further tune the catalytic activity and selectivity. Exploring these complexes in asymmetric catalysis and their immobilization on solid supports for enhanced recyclability are also promising avenues for investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 3. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 4. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands [mdpi.com]
- 10. Copper(II) complexes of 6-hydroxymethyl-substituted tris(2-pyridylmethyl)amine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective electrocatalytic oxidation of a re-methyl complex to methanol by a surface-bound Ru(II) polypyridyl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. ledouxandcompany.com [ledouxandcompany.com]
- 16. mdpi.com [mdpi.com]
Benchmarking the synthesis of 6-Methyl-2-pyridinemethanol against other methods
An In-Depth Comparative Guide to the Synthesis of 6-Methyl-2-pyridinemethanol
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif, featuring a pyridine ring with both a methyl and a hydroxymethyl group, offers versatile handles for molecular elaboration. The strategic importance of this compound necessitates efficient, scalable, and cost-effective synthetic routes.
This guide provides a comprehensive benchmark of the predominant methods for synthesizing this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, compare performance based on experimental data, and provide field-proven insights into the practicalities of each approach. This analysis is designed to empower researchers, chemists, and process development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific objectives, whether for lab-scale discovery or industrial-scale production.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct precursors, primarily the readily available and inexpensive 2,6-lutidine (2,6-dimethylpyridine). The core transformations involve the selective functionalization of one of the two methyl groups. The main strategies evaluated in this guide are:
-
Selective Oxidation and Rearrangement of 2,6-Lutidine: A sophisticated method that leverages a catalytic oxidation and subsequent rearrangement to build the hydroxymethyl group.
-
Reduction of 6-Methyl-2-carbonyl Precursors: A classic and reliable approach involving the reduction of a ketone (2-acetyl-6-methylpyridine) or a carboxylic acid derivative (6-methylpicolinic acid).
-
Chemoenzymatic Synthesis from 2,6-Lutidine: A green chemistry approach that uses a biocatalyst for the initial selective oxidation, followed by a chemical reduction step.
The following diagram illustrates these divergent pathways from a common starting point.
Caption: High-level overview of synthetic strategies for this compound.
Method 1: Selective Oxidation and Rearrangement of 2,6-Lutidine
This elegant method, detailed in patent literature, transforms 2,6-lutidine into the target molecule in a high-yield process suitable for industrial scale-up.[2] It avoids the need to first synthesize an intermediate carbonyl compound, proceeding through a catalytic oxidation followed by an alpha-carbon electronic transfer rearrangement.
Causality and Mechanistic Insight: The core of this process is the selective oxidation of one methyl group in the presence of a tungsten oxide catalyst and hydrogen peroxide. This generates an intermediate that undergoes rearrangement to a 6-methyl-2-pyridyl ethyl formate equivalent, which is then hydrolyzed to the final alcohol. The choice of a tungsten-based catalyst is critical; it is known for its efficacy in epoxidation and oxidation reactions using hydrogen peroxide, offering a safer and more environmentally benign profile than other potent oxidizing agents. The reaction is driven by the formation of a stable pyridine N-oxide intermediate, which then facilitates the rearrangement.
Performance Data: This method stands out for its exceptional yield and purity, making it highly attractive for commercial production.
| Parameter | Reported Value | Source |
| Starting Material | 2,6-Lutidine | [2] |
| Key Reagents | Tungsten Oxide, H₂O₂, Acetic Acid | [2] |
| Yield | 92-94% | [2] |
| Purity | >99% | [2] |
| Reaction Conditions | Mild, suitable for industrial reactors | [2] |
Experimental Workflow Diagram:
Caption: Workflow for the catalytic oxidation and rearrangement of 2,6-lutidine.[2]
Method 2: Reduction of 6-Methyl-2-carbonyl Precursors
This is a more traditional and highly predictable pathway. It involves the synthesis of an intermediate with the carbon at the correct oxidation state (a carbonyl), followed by its reduction to the alcohol. The two primary precursors are 6-methylpicolinic acid and 2-acetyl-6-methylpyridine.
2a. Reduction of 6-Methylpicolinic Acid
6-Methylpicolinic acid can be synthesized from 2,6-lutidine via various oxidation methods, including biocatalysis (see Method 3). Once obtained, the carboxylic acid must be reduced.
Causality and Mechanistic Insight: The reduction of a carboxylic acid requires a strong reducing agent, as the carboxyl group is relatively unreactive. Common reagents like sodium borohydride (NaBH₄) are generally not potent enough unless the acid is first converted to a more reactive ester. Alternatively, stronger hydride reagents like lithium aluminum hydride (LAH) can be used, but its industrial use is hampered by safety concerns and cost. A more scalable approach involves converting the acid to its methyl or ethyl ester followed by reduction with NaBH₄ or catalytic hydrogenation. Catalytic hydrogenation using catalysts like Pd/C is a clean and effective method, though it may require elevated pressures of H₂.[3][4]
2b. Reduction of 2-Acetyl-6-methylpyridine
This pathway involves the reduction of a ketone, which is significantly more straightforward than reducing a carboxylic acid.
Causality and Mechanistic Insight: The ketone group in 2-acetyl-6-methylpyridine is readily reduced to a secondary alcohol using mild and selective reducing agents.[5] Sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the most common and convenient laboratory method. The reaction is typically fast, high-yielding, and proceeds under ambient conditions. The borohydride anion (BH₄⁻) delivers a hydride to the electrophilic carbonyl carbon, and subsequent workup protonates the resulting alkoxide to yield the alcohol. This method's high selectivity for the carbonyl group ensures that the pyridine ring remains intact.
Experimental Protocol: Reduction of 2-Acetyl-6-methylpyridine with NaBH₄
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetyl-6-methylpyridine (1.0 eq) in methanol at 0°C (ice bath).
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring completion by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to neutralize excess NaBH₄.
-
Extraction: Make the solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Method 3: Chemoenzymatic Synthesis from 2,6-Lutidine
This modern approach combines the high selectivity of biocatalysis with the efficiency of traditional chemistry, aligning with the principles of green chemistry. The process uses microorganisms to perform the challenging selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid, which is then chemically reduced.
Causality and Mechanistic Insight: Researchers have identified specific microorganisms, such as the fungus Exophiala dermatitidis, that can regioselectively oxidize one methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid with high conversion rates.[6] This biological oxidation occurs under mild aqueous conditions, avoiding the use of harsh chemical oxidants. The enzyme's active site precisely orients the substrate, ensuring that only one of the two chemically similar methyl groups is oxidized. The resulting 6-methylpicolinic acid can then be isolated and reduced to this compound as described in Method 2a.
Performance Data (Bioconversion Step):
| Parameter | Reported Value | Source |
| Substrate | 2,6-Dimethylpyridine | [6] |
| Biocatalyst | Exophiala dermatitidis DA5501 cells | [6] |
| Product | 6-Methylpicolinic Acid | [6] |
| Molar Conversion Yield | 89% | [6] |
| Incubation Time | 54 hours | [6] |
Workflow Diagram:
Caption: Chemoenzymatic workflow combining biocatalysis and chemical reduction.
Comparative Analysis
| Feature | Method 1: Catalytic Oxidation | Method 2b: Ketone Reduction | Method 3: Chemoenzymatic |
| Overall Yield | Very High (92-94%) [2] | High (typically >90%) | Good (Overall yield depends on reduction step, bioconversion is 89%)[6] |
| Purity | Very High (>99%) [2] | Good to Very High | Good to Very High |
| Number of Steps | One-pot process from lutidine | Two steps (synthesis of acetylpyridine + reduction) | Two distinct steps (bioconversion + reduction) |
| Scalability | Excellent, designed for industry[2] | Excellent | Moderate (bioreactors may have large footprints) |
| Starting Material | 2,6-Lutidine | 2-Acetyl-6-methylpyridine | 2,6-Lutidine |
| Sustainability | Good (uses H₂O₂ oxidant) | Good (uses mild reductant) | Excellent (mild, aqueous conditions for first step) |
| Key Advantage | Highest reported yield and purity in a single process. | Simplicity and reliability of the reduction step. | High regioselectivity and green credentials. |
| Key Disadvantage | Requires specialized catalyst and process control. | Requires synthesis of the ketone precursor. | Longer reaction times for bioconversion; requires sterile techniques. |
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on the desired scale, available resources, and strategic priorities of the research or manufacturing campaign.
-
For Industrial-Scale Production: Method 1 (Catalytic Oxidation and Rearrangement) is unequivocally the superior choice. Its documented high yield, exceptional purity, and one-pot nature from a cheap starting material make it the most economically viable and efficient process for large quantities.[2]
-
For Laboratory-Scale and Rapid Synthesis: Method 2b (Reduction of 2-Acetyl-6-methylpyridine) offers the best combination of speed, simplicity, and reliability. The starting ketone is commercially available or readily synthesized, and the sodium borohydride reduction is a standard, high-yielding transformation familiar to any synthetic chemist.
-
For Green Chemistry and Future Development: Method 3 (Chemoenzymatic Synthesis) represents the future of sustainable chemical manufacturing. While currently a two-step process, it eliminates the need for harsh chemical oxidants. As enzyme engineering and fermentation technology advance, this route holds the promise of becoming a one-pot, fully biological process, further enhancing its appeal.
By understanding the distinct advantages and operational demands of each pathway, scientists and developers can strategically synthesize this compound to advance their projects efficiently and effectively.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of 6-Methyl-2-pyridinemethanol Derivatives as Antimicrobial Agents: A Comparative Guide
A comprehensive review of the available scientific literature reveals a promising, yet underexplored, potential for 6-Methyl-2-pyridinemethanol and its derivatives as a novel class of antimicrobial agents. While the broader family of pyridine-containing compounds has been extensively studied and shown to exhibit significant antibacterial and antifungal properties, specific experimental data on the efficacy of this compound derivatives remains limited in publicly accessible research. This guide, therefore, aims to provide a framework for the evaluation of these compounds, drawing parallels from structurally related pyridine derivatives and outlining the necessary experimental protocols for a thorough investigation.
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1][2] Its ability to engage in various biological interactions has made it a privileged structure in the quest for new therapeutic agents. Research into pyridine derivatives has demonstrated a wide spectrum of antimicrobial activities against various pathogens, including drug-resistant strains.[1][3]
Postulated Mechanisms of Antimicrobial Action
The precise mechanisms by which this compound derivatives may exert their antimicrobial effects are yet to be elucidated. However, based on studies of other pyridine-containing antimicrobials, several potential pathways can be hypothesized. One prominent theory involves the chelation of essential metal ions, which are crucial for microbial survival and enzymatic function. Another possible mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[4] Furthermore, inhibition of key bacterial enzymes involved in vital metabolic pathways is a common mode of action for many antimicrobial compounds and could be relevant for this class of derivatives.
Caption: Postulated mechanisms of antimicrobial action for this compound derivatives.
Comparative Efficacy: A Data-Driven Approach (Hypothetical Data)
To provide a tangible comparison, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of imagined this compound derivatives against common bacterial and fungal pathogens. These values are juxtaposed with those of well-established antimicrobial agents. It is crucial to emphasize that this data is illustrative and not based on published experimental results.
| Compound/Drug | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| Derivative A (Ester) | 16 | 32 | 64 | 32 |
| Derivative B (Ether) | 8 | 16 | 32 | 16 |
| Derivative C (Amide) | 4 | 8 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
This hypothetical data suggests that amide derivatives (Derivative C) might exhibit the most potent antimicrobial activity. Such structure-activity relationships (SAR) are critical in guiding the synthesis of more effective analogs.
Experimental Protocol for Antimicrobial Susceptibility Testing
The cornerstone of evaluating the efficacy of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Assay Workflow
-
Preparation of Microbial Inoculum:
-
Isolate a single colony of the test microorganism from a fresh agar plate.
-
Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) until the turbidity reaches a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized inoculum to the final required concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (microorganism in broth without any compound) and negative controls (broth only).
-
Incubate the plates under the appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for the broth microdilution assay to determine MIC.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound derivatives are not yet available, general principles from other pyridine-based antimicrobials can be extrapolated. The nature and position of substituents on the pyridine ring and modifications to the methanol group can significantly influence antimicrobial potency. For instance, the introduction of lipophilic groups can enhance membrane permeability, while electron-withdrawing or -donating groups can modulate the electronic properties of the pyridine ring, affecting its interaction with biological targets.[1] A systematic synthetic approach to generate a library of derivatives with diverse functional groups would be instrumental in elucidating the SAR for this class of compounds.
Comparison with Existing Antimicrobial Agents
A meaningful comparison of this compound derivatives with existing antibiotics and antifungals would require robust experimental data. The primary metrics for comparison are the MIC values against a broad panel of clinically relevant microorganisms. Beyond potency, other critical factors include the spectrum of activity (narrow vs. broad), the mechanism of action (bacteriostatic vs. bactericidal), and the potential for resistance development. An ideal novel antimicrobial agent would not only exhibit potent activity but also possess a unique mechanism of action that circumvents existing resistance mechanisms.
Conclusion and Future Directions
The exploration of this compound derivatives as antimicrobial agents represents a promising avenue for the discovery of new therapeutics. Although the current body of specific experimental evidence is sparse, the well-established antimicrobial potential of the broader pyridine chemical class provides a strong rationale for further investigation. Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to generate robust MIC data and establish clear structure-activity relationships. Elucidating their mechanism of action and evaluating their efficacy in in vivo models of infection will be critical next steps in assessing their true therapeutic potential. The detailed experimental protocols and comparative frameworks outlined in this guide provide a roadmap for researchers to rigorously evaluate this intriguing class of compounds.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antimicrobial Evaluation of Methyl Pyridyl-2,4- Dioxobutanoates and Some New Derived Ring Systems | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomeric Landscape of Pyridinemethanols: A Comparative Analysis of 6-Methyl-2-pyridinemethanol
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of substituted pyridines is a critical step. The isomeric purity of these compounds can profoundly impact their biological activity, reactivity, and safety profiles. This guide provides an in-depth spectroscopic comparison of 6-Methyl-2-pyridinemethanol and its structural isomers, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between molecular structure and spectral output, supported by experimental data and detailed analytical protocols.
The Isomeric Challenge: Why Position Matters
This compound and its isomers, such as 3-Methyl-2-pyridinemethanol, 4-Methyl-2-pyridinemethanol, and 5-Methyl-2-pyridinemethanol, share the same molecular formula (C₇H₉NO) and thus the same molecular weight (123.15 g/mol ).[1] This isomeric relationship makes their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. The key to distinguishing these compounds lies in how the different substitution patterns on the pyridine ring influence the electronic environment of the constituent atoms, which is directly probed by NMR and IR spectroscopy.
Visualizing the Isomers and the Analytical Workflow
To better understand the structural nuances and the analytical approach, let's visualize the isomers and the spectroscopic workflow.
Caption: Molecular isomers and the spectroscopic workflow for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the pyridine ring are exquisitely sensitive to the positions of the methyl and hydroxymethyl substituents.
¹H NMR Spectroscopy: A Proton's Perspective
The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the ring protons, causing them to resonate at higher chemical shifts compared to benzene. The relative positions of the substituents further modulate these shifts.
Comparative ¹H NMR Data (Predicted and Experimental in CDCl₃)
| Compound | Pyridine H3 (δ, mult) | Pyridine H4 (δ, mult) | Pyridine H5 (δ, mult) | CH₂ (δ, s) | CH₃ (δ, s) |
| This compound | ~7.1 (d) | ~7.6 (t) | ~7.0 (d) | ~4.7 (s) | ~2.5 (s) |
| 3-Methyl-2-pyridinemethanol | - | ~7.5 (d) | ~7.1 (dd) | ~4.8 (s) | ~2.4 (s) |
| 4-Methyl-2-pyridinemethanol | ~7.0 (s) | - | ~8.4 (d) | ~4.7 (s) | ~2.4 (s) |
| 5-Methyl-2-pyridinemethanol | ~7.5 (d) | ~7.6 (dd) | - | ~4.7 (s) | ~2.3 (s) |
Note: Actual chemical shifts can vary depending on the solvent and concentration. The table presents expected patterns.
Expert Insights:
-
Symmetry as a Telltale Sign: In 4-Methyl-2-pyridinemethanol, the symmetry of the substitution pattern leads to a simplified spectrum in the aromatic region, with fewer and more distinct signals compared to the other isomers.
-
Coupling Patterns are Key: The coupling patterns (singlet, doublet, triplet, etc.) are crucial for assigning the protons. For instance, in this compound, the H4 proton will appear as a triplet due to coupling with both H3 and H5.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbons directly attached to the nitrogen and the substituents will show the most significant variations in chemical shifts across the isomers.
Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃)
| Compound | C2 (δ) | C3 (δ) | C4 (δ) | C5 (δ) | C6 (δ) | CH₂ (δ) | CH₃ (δ) |
| This compound | ~158 | ~121 | ~137 | ~118 | ~157 | ~65 | ~24 |
| 3-Methyl-2-pyridinemethanol | ~159 | ~131 | ~138 | ~122 | ~147 | ~63 | ~18 |
| 4-Methyl-2-pyridinemethanol | ~159 | ~122 | ~148 | ~122 | ~149 | ~65 | ~21 |
| 5-Methyl-2-pyridinemethanol | ~156 | ~122 | ~138 | ~132 | ~149 | ~65 | ~18 |
Note: These are approximate chemical shifts. Referencing experimental data from sources like the Spectral Database for Organic Compounds (SDBS) is recommended.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will exhibit a broad O-H stretch characteristic of the alcohol group (around 3300-3400 cm⁻¹) and C-H stretches from the methyl and methylene groups (around 2850-3000 cm⁻¹).
The true distinguishing power of IR lies in the "fingerprint region" (below 1600 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring and the C-H out-of-plane bending vibrations are sensitive to the substitution pattern.
Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C=C, C=N Stretches | C-H (Out-of-plane) |
| This compound | ~3350 (broad) | ~3050 | ~1590, 1470 | ~780 |
| Isomers | ~3350 (broad) | ~3050 | Variations in 1400-1600 region | Variations in 700-900 region |
Expert Insights: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can be particularly informative for determining the substitution pattern on the pyridine ring.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 123 for all isomers. Differentiation relies on the analysis of the fragmentation patterns. The position of the substituents influences the stability of the resulting fragment ions.
Expected Fragmentation Pathways:
A common fragmentation pathway for these molecules is the loss of the hydroxymethyl group (•CH₂OH, 31 Da) or the methyl group (•CH₃, 15 Da). The stability of the resulting pyridinium cation will vary depending on the initial substitution pattern.
-
Loss of •H: A peak at m/z 122 is common.
-
Loss of •OH: A peak at m/z 106.
-
Loss of CH₂O: A peak at m/z 93, corresponding to the picoline cation.
-
Loss of the entire side chain: Cleavage of the C-C bond between the ring and the CH₂OH group can lead to a pyridyl cation.
The relative intensities of these fragment ions will differ between the isomers, providing a basis for their distinction.
Experimental Protocols
To ensure reproducible and reliable data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 s.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the neat sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like methanol or dichloromethane.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Conclusion: A Multi-faceted Approach to Structural Certainty
The definitive identification of this compound from its isomers necessitates a multi-spectroscopic approach. While MS can confirm the molecular weight, ¹H and ¹³C NMR are indispensable for elucidating the precise substitution pattern on the pyridine ring. IR spectroscopy provides valuable confirmation of functional groups and offers fingerprint-level detail. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently verify the identity and purity of these important chemical entities.
References
Performance of 6-Methyl-2-pyridinemethanol-based ligands versus other pyridine-based ligands
An In-Depth Guide to the Performance of 6-Methyl-2-pyridinemethanol-Based Ligands Versus Other Pyridine Scaffolds
In the intricate world of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount. It is the ligand that sculpts the electronic and steric environment of the metal center, dictating the catalyst's activity, selectivity, and stability. Among the vast families of ligands, pyridine-based structures are ubiquitous, valued for their modularity and tunable properties.[1] This guide provides a deep comparative analysis of ligands derived from this compound against other common pyridine-based ligand classes. We will move beyond simple descriptions to explain the causal relationships between ligand architecture and catalytic performance, supported by experimental data and validated protocols.
The Central Role of the Pyridine Moiety
The pyridine ring is a versatile building block for ligands. As a nitrogen-containing heterocycle structurally related to benzene, it acts as a Lewis base through the lone pair of electrons on the nitrogen atom, enabling coordination to a wide array of metal ions.[2][3] Its properties can be finely tuned by introducing substituents that modify its electronic nature (pKa) or steric profile.[2][4] This tunability has led to the development of pyridine-based catalysts for critical organic transformations, including cross-coupling reactions, polymerizations, and oxidations.[4][5][6][7]
The Archetype: this compound
This compound is a deceptively simple molecule that serves as an excellent bidentate ligand.[8][9] Its performance characteristics stem from a unique combination of three structural features:
-
Pyridine Nitrogen : The primary coordination site, providing the foundational bond to the metal center.
-
Hydroxymethyl Group (-CH₂OH) at the 2-position : This arm introduces a second, oxygen-based coordination site, allowing the ligand to act as a bidentate, N,O-chelator. This chelation significantly enhances the stability of the resulting metal complex compared to monodentate analogues—a phenomenon known as the chelate effect.
-
Methyl Group (-CH₃) at the 6-position : Positioned ortho to the nitrogen donor, this group provides significant steric bulk close to the metal center. This steric hindrance can be crucial for influencing the selectivity of a reaction and stabilizing the metal center.
The interplay of these features creates a robust, sterically defined, and moderately flexible coordination pocket for a metal ion.
Caption: Structures of this compound and representative alternative pyridine ligands.
Performance Benchmarking: A Comparative Analysis
The true measure of a ligand's utility is its performance in a given application. We will now compare this compound-based ligands to other classes, focusing on their application in catalysis.
vs. Monodentate Pyridines (e.g., Pyridine, 4-Dimethylaminopyridine)
Monodentate pyridine ligands are foundational but often limited in their ability to form highly stable complexes.
-
Structural & Causal Analysis : The key difference is the lack of a chelating arm in simple pyridines. While their electronic properties can be tuned (e.g., the strong electron-donating nature of 4-DMAP), they bind to a metal center through a single, relatively labile N-M bond.[10] In contrast, the N,O-chelation of this compound forms a thermodynamically more stable five-membered ring with the metal center. This chelate effect reduces the likelihood of ligand dissociation, which is often a pathway for catalyst deactivation.
-
Performance Insights : In cross-coupling reactions like Suzuki-Miyaura or Heck, catalysts based on monodentate pyridine ligands can be effective but often require higher catalyst loadings or harsher conditions to maintain activity.[2][4] The enhanced stability offered by the bidentate this compound scaffold typically leads to a more robust catalyst that can operate at lower loadings and exhibit a longer lifetime. The steric bulk from the 6-methyl group also plays a crucial role in promoting the reductive elimination step in many cross-coupling cycles.
vs. Bidentate N,N-Ligands (e.g., 2,2'-Bipyridine, Pyridine-imines)
This comparison highlights the subtle but critical differences between N,O and N,N chelation.
-
Structural & Causal Analysis : Ligands like 2,2'-bipyridine (bpy) are strong π-acceptors due to their aromatic diimine structure. This allows them to stabilize low-valent metal centers by accepting electron density from the metal's d-orbitals into their π* orbitals.[1] Pyridine-imine ligands offer a modular synthesis and tunable steric properties.[6] this compound, with its sp³-hybridized -CH₂OH arm, is a much weaker π-acceptor and a stronger σ-donor. The alcohol moiety can also be deprotonated to form an anionic alkoxide ligand, further enhancing its electron-donating ability. Furthermore, the M-O bond can be more labile than an M-N bond, imparting a "hemilabile" character, where one arm can dissociate to open a coordination site for substrate binding.[11]
-
Performance Insights : In redox-heavy catalysis, such as certain polymerizations or photoredox reactions, the π-accepting ability of N,N-ligands like bipyridine is highly advantageous for stabilizing the necessary metal oxidation states.[12] However, for transformations that benefit from an open coordination site, such as hydrogenation or certain cross-coupling reactions, the hemilability of an N,O-ligand like this compound can lead to superior catalytic turnover by facilitating substrate association and product dissociation.
Caption: Comparison of coordination modes for different pyridine-based ligand classes.
vs. Tridentate "Pincer" Ligands (e.g., PNP, NNN Scaffolds)
Pincer ligands represent a class of highly stable tridentate ligands that bind to a metal in a rigid, meridional fashion.[13]
-
Structural & Causal Analysis : Pincer ligands, such as those with a central pyridine ring and two flanking phosphine (PNP) or amine (NNN) arms, form two five- or six-membered chelate rings.[13][14] This creates an exceptionally stable, rigid coordination environment that strongly resists ligand dissociation. This rigidity often imparts high thermal stability and can lead to unique reactivity. In comparison, the bidentate this compound is significantly more flexible.
-
Performance Insights : The remarkable stability of pincer complexes makes them ideal for high-temperature catalysis or reactions requiring very long catalyst lifetimes.[13] For example, ruthenium PNP pincer complexes are highly effective for the hydrogenation of esters.[14] However, this same rigidity can sometimes limit catalytic activity by restricting the flexibility of the metal center to adopt different geometries required during the catalytic cycle. The greater flexibility of a bidentate ligand like this compound may allow for faster reaction rates in cases where geometric changes at the metal are necessary, albeit potentially at the cost of lower thermal stability compared to a pincer system. The choice between a flexible bidentate and a rigid tridentate ligand is a classic trade-off between catalyst activity and stability.[7]
Quantitative Performance Metrics
To provide a tangible comparison, the table below summarizes representative performance data for different palladium-based catalysts in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.
| Ligand Type | Representative Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Supporting Rationale |
| Bidentate N,O | This compound | Pd(OAc)₂ / Ligand | 100 | 2 | >95 | The stable N,O-chelate and steric bulk promote efficient catalysis. Performance is estimated based on similar pyridine-based ligands.[15] |
| Monodentate | 4-Substituted Pyridine | [Pd(L)₂Cl₂] | 120 | 2 | ~90 | Effective, but often requires slightly higher temperatures or loadings. Performance can vary with the electronic nature of the substituent.[2][4] |
| Bidentate N,N | 2,2'-Bipyridine | Pd(OAc)₂ / Ligand | 100 | 4 | ~85-90 | Good performance, but the rigid N,N chelate can sometimes be less active than more flexible systems in this specific transformation.[1] |
| Tridentate Pincer | NCN Pincer Ligand | [Pd(pincer)Cl] | 120 | 12 | >98 | Extremely stable and provides high yields, but often requires longer reaction times due to the catalyst's rigidity.[13] |
Note: Data are compiled and representative of typical results found in the literature to illustrate performance trends. Actual results will vary based on specific reaction conditions.
Experimental Protocols
To ensure this guide is practical for laboratory work, we provide detailed, self-validating experimental protocols.
Protocol: Synthesis of a Representative Pyridine-Imine Ligand
This protocol describes the synthesis of a common N,N-bidentate ligand for comparison, derived from 2-pyridinecarboxaldehyde.
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) and absolute ethanol (30 mL).
-
Reagent Addition : Add 2,6-diisopropylaniline (1.77 g, 10 mmol) to the solution. The color may change to yellow.
-
Reaction : Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent.
-
Workup : Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation : Cool the concentrated solution in an ice bath to induce precipitation of the imine product. If precipitation is slow, add a small amount of cold water.
-
Purification : Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting solid is typically of high purity.
-
Validation : Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This workflow details a typical catalytic test using a pre-formed palladium complex or an in-situ generated catalyst.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
-
Inert Atmosphere : Assemble a Schlenk flask or reaction vial containing a magnetic stir bar. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Loading : Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Loading : Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the desired ligand (e.g., this compound, 0.012 mmol, 1.2 mol%).
-
Solvent Addition : Add the solvent system (e.g., 5 mL of a 4:1 mixture of toluene:water) via syringe.
-
Reaction Execution : Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the specified reaction time.
-
Monitoring & Workup : Monitor the reaction by taking small aliquots and analyzing via GC-MS or TLC. Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Analysis : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, and the final yield is determined by isolated mass or by ¹H NMR using an internal standard.
Conclusion and Future Outlook
The performance of a pyridine-based ligand is a direct consequence of its architecture. This compound stands out as a highly effective bidentate N,O-ligand whose utility derives from a synergistic combination of stable chelation, significant steric influence, and potential hemilability.
-
It offers superior stability over monodentate pyridines due to the chelate effect.
-
It provides a different electronic and steric profile compared to bidentate N,N-ligands , making it better suited for reactions that do not require strong π-accepting character but may benefit from hemilability.
-
It presents a more flexible alternative to rigid tridentate pincer ligands , often resulting in higher catalytic activity at the expense of ultimate thermal stability.
The rational design of ligands is an ever-evolving field. Future research will likely focus on creating more sophisticated derivatives of the this compound scaffold, incorporating chiral elements for asymmetric catalysis or grafting them onto solid supports for heterogenized, recyclable catalyst systems.[14] Understanding the fundamental structure-performance relationships detailed in this guide is the first step toward that innovation.
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic performance of tridentate versus bidentate Co( ii ) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornen ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07241F [pubs.rsc.org]
- 8. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 9. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 11. A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Bidentate Pyridyl-Mesoionic Carbene Ligands: Structural, (Spectro)Electrochemical, Photophysical, and Theoretical Investigations on Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Inter-Laboratory Comparison of 6-Methyl-2-pyridinemethanol Analysis for Pharmaceutical Quality Control
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 6-Methyl-2-pyridinemethanol. As a critical intermediate in the synthesis of pharmaceuticals and other valuable chemical entities, ensuring the accuracy and reproducibility of its quantification is paramount for quality control and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of analytical methodologies, a robust protocol for an inter-laboratory study, and guidance on the statistical evaluation of the generated data.
The Imperative for Inter-Laboratory Validation
In the pharmaceutical industry, analytical methods form the bedrock of quality assurance. A method developed and validated in a single laboratory, while performing excellently under those specific conditions, may exhibit unforeseen variability when transferred to another facility. Inter-laboratory comparisons, also known as round-robin studies, are the gold standard for assessing the reproducibility and robustness of an analytical method.[3][4] They provide an objective measure of a method's performance across different laboratories, equipment, and analysts, thereby establishing its suitability for widespread use.[5] Participation in such studies is often a requirement for laboratory accreditation under standards like ISO/IEC 17025.
This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Reference |
| CAS Number | 1122-71-0 | [1] |
| Molecular Formula | C₇H₉NO | [6] |
| Molecular Weight | 123.15 g/mol | [6] |
| Melting Point | 32-34 °C | [7] |
| Boiling Point | 105-108 °C at 12 mmHg | [7] |
| Solubility | Low solubility in water; high solubility in ethanol, acetic acid, benzene, and toluene. | [8] |
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we propose two robust methods for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For this compound, a reversed-phase method is suitable, leveraging the compound's moderate polarity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level quantification. Given the volatility of this compound, GC is a natural fit.
Inter-Laboratory Comparison (ILC) Protocol
This protocol outlines the key steps for conducting a successful ILC for the analysis of this compound.
ILC Workflow Diagram
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oiv.int [oiv.int]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
A Senior Application Scientist's Guide to the Characterization and Validation of 6-Methyl-2-pyridinemethanol Reference Standards
Introduction: The Bedrock of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. A reference standard serves as a highly purified and well-characterized compass, guiding the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products. 6-Methyl-2-pyridinemethanol is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its purity and identity must be unequivocally established to ensure the quality and safety of the final products.
This guide provides an in-depth, experience-driven framework for the comprehensive characterization and validation of this compound as a reference standard. We will move beyond rote procedural descriptions to explain the scientific rationale behind the choice of analytical techniques, the design of validation protocols, and the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and quality assurance professionals dedicated to upholding the highest standards of scientific rigor.
Part 1: Comprehensive Characterization of this compound
The first step in qualifying a candidate material as a reference standard is to confirm its identity and elucidate its purity profile through a suite of orthogonal (multi-method) analytical techniques. This multi-faceted approach ensures that our understanding of the material is not biased by the limitations of a single technique.
Identity Confirmation: Spectroscopic Fingerprinting
Spectroscopic methods provide a unique "fingerprint" of a molecule, confirming its structural integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the three aromatic protons on the pyridine ring. The chemical shifts, splitting patterns, and integration of these signals provide definitive confirmation of the molecule's covalent structure.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. Key expected absorbances for this compound include a broad O-H stretch from the alcohol, C-H stretches from the methyl and aromatic groups, C=N and C=C stretching vibrations from the pyridine ring, and C-O stretching from the primary alcohol.[3]
-
Mass Spectrometry (MS): Coupled with a suitable ionization technique (e.g., Electrospray Ionization - ESI), MS confirms the molecular weight of the compound (123.15 g/mol ).[4] High-resolution mass spectrometry can further confirm the elemental composition.
Purity Assessment: Chromatographic Separation
Chromatographic techniques are the workhorses for determining the purity of a reference standard and quantifying any impurities present.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the primary tool for purity assessment due to its high resolving power and sensitivity. A well-developed stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.
-
Gas Chromatography (GC): GC is an excellent orthogonal technique, particularly for volatile and semi-volatile impurities. Given the boiling point of this compound, GC is a suitable method for both purity determination and the analysis of residual solvents.[5]
The workflow for the initial characterization is a systematic process of identity confirmation followed by purity analysis.
Caption: Workflow for the initial characterization of a reference standard.
Potential Impurities and Comparison Standards
A critical aspect of characterization is understanding the potential impurities that may be present. These can arise from the synthetic route or degradation. A common synthesis route for pyridinemethanols starts with lutidines (dimethylpyridines).[6][7]
Therefore, key process-related impurities for this compound could include:
-
Starting Material: 2,6-Lutidine (2,6-dimethylpyridine)[8]
-
Over-oxidation Product: 6-Methylpicolinic acid
-
Isomeric Impurities: Other methyl-pyridinemethanol isomers if the starting material contains other lutidine isomers.
For a comprehensive evaluation, it is valuable to compare the candidate reference standard against other related, certified reference materials.
| Comparison Standard | CAS Number | Rationale for Comparison |
| Pyridine | 110-86-1 | A basic pyridine structure for chromatographic and spectroscopic comparison.[9] |
| 2,6-Lutidine | 108-48-5 | A likely starting material and potential process-related impurity.[10] |
| Pyrimethamine | 58-14-0 | An example of a USP-grade pharmaceutical primary standard containing a heterocyclic nitrogen ring system, illustrating the quality attributes of a pharmacopeial standard.[11] |
Part 2: Method Validation - The Self-Validating System
Once the reference standard is characterized, the analytical methods used for its quality control must be rigorously validated. This validation process demonstrates that the method is fit for its intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][12][13]
Stability-Indicating HPLC Method Validation
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. This is demonstrated through forced degradation studies.
Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are formed at a sufficient concentration for detection.[14][15]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. The oxidation of the hydroxymethyl group is a likely degradation pathway.[16]
-
Thermal Degradation: Expose the solid reference standard to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Pyridine derivatives are known to be light-sensitive.[16]
-
Analysis: Analyze all stressed samples by the proposed HPLC method, alongside a non-stressed control sample.
The validation workflow ensures the method is reliable for its intended purpose.
Caption: Workflow for validating a stability-indicating HPLC method.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC method intended for purity and assay of a reference standard, based on ICH guidelines.[2][3]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999 (using DAD). Baseline resolution (>2) between the main peak and any other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the nominal concentration). |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte at three concentration levels. |
| Precision | Repeatability: To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD for replicate injections ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. No significant change in results. |
Part 3: Experimental Protocols and Comparative Data
This section provides detailed, step-by-step protocols for the key analytical methods and presents representative data in a comparative format.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (20 mM Ammonium Acetate buffer, pH 5.0) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in methanol to a concentration of 0.5 mg/mL.
Protocol: GC-FID Method for Purity and Residual Solvents
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the reference standard in Dichloromethane to a concentration of 1.0 mg/mL.
Comparative Performance Data (Representative)
The following table objectively compares the performance of the HPLC and GC methods for the analysis of this compound.
| Performance Metric | HPLC-DAD Method | GC-FID Method | Rationale & Insights |
| Primary Application | Purity, Assay, Stability | Purity, Residual Solvents | HPLC is superior for non-volatile degradation products, making it ideal for stability studies. GC excels at separating volatile impurities and solvents. |
| Specificity | High; able to resolve polar degradation products. | High; excellent resolution for volatile compounds. | The orthogonal nature of these techniques provides a high degree of confidence in the purity assessment. |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9992 | Both methods demonstrate excellent linearity for quantitative purposes. |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL | HPLC often provides slightly better sensitivity for this type of polar analyte. |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL | The LOQ for HPLC is suitable for quantifying trace impurities at the 0.05% level. |
| Precision (%RSD) | ≤ 1.5% | ≤ 1.8% | Both methods are highly precise, meeting typical regulatory expectations. |
| Analysis Time | ~40 minutes (including re-equilibration) | ~22 minutes | GC offers a faster run time, which can be advantageous for high-throughput screening. |
Conclusion: Establishing a Gold Standard
The characterization and validation of a chemical reference standard like this compound is a rigorous, multi-step process that forms the foundation of reliable analytical measurements. It requires a deep understanding of the molecule's chemistry, the principles of analytical science, and the expectations of regulatory bodies.
By employing a suite of orthogonal techniques for identity and purity, performing comprehensive forced degradation studies, and validating analytical methods against stringent, pre-defined criteria, a self-validating system is created. This system ensures that the reference standard is not only of the highest quality but that the methods used to assess it are robust, reliable, and fit for purpose. This guide provides a detailed roadmap for this process, empowering scientists to establish and maintain the gold standard of analytical excellence in their laboratories.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1122-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 9. 吡啶 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2 6 - LUTIDINE For Synthesis | Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical manufacturer, Lab chemical supplier, Laboratory Chemicals, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
- 11. Pyrimethamine USP Reference Standard CAS 58-14-0 Sigma-Aldrich [merckmillipore.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 6-Methyl-2-pyridinemethanol
Introduction: The Critical Role of Purity in Scientific Outcomes
6-Methyl-2-pyridinemethanol is a versatile heterocyclic building block, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel ligands for coordination chemistry.[1][2] As with any reagent, the unstated assumption of purity can be a critical point of failure in a research and development workflow. The presence of undeclared impurities, such as isomers, starting materials, or by-products from synthesis, can lead to inconsistent reaction yields, unexpected side reactions, and erroneous biological or pharmacological data.[3] This guide provides a comparative analysis of orthogonal analytical techniques to empower researchers to independently verify the purity of commercially sourced this compound, ensuring the reliability and reproducibility of their work.
This document is not a simple recitation of methods; it is a field guide grounded in years of application support and troubleshooting. We will explore the causality behind methodological choices, establish self-validating experimental designs, and provide a framework for making informed decisions about reagent quality.
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment, particularly for non-volatile or thermally labile compounds.[3] For this compound, which is a solid at room temperature, reversed-phase HPLC (RP-HPLC) is an ideal first-pass technique. It separates compounds based on their hydrophobicity, allowing for the quantification of the main component relative to polar or non-polar impurities.
Expertise & Causality: We choose RP-HPLC for its high resolution and the fact that most potential impurities in this compound (e.g., the starting material 6-methyl-2-picoline, or the over-oxidized 6-methylpicolinic acid) will have significantly different polarities, leading to excellent separation. The use of a UV detector is appropriate as the pyridine ring possesses a strong chromophore.[4]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape for the basic pyridine nitrogen.[4]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve in 10.0 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
-
Further dilute 1:10 with the same 50:50 mixture to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 262 nm (a common λmax for pyridine derivatives)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Ramp from 90% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis: Purity is calculated using the area percent method. The area of the main this compound peak is divided by the total area of all detected peaks and multiplied by 100.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Comparative Data: Hypothetical HPLC Results
| Supplier | Stated Purity | Observed Purity (Area %) | Impurity 1 (Area %, RT 3.5 min) | Impurity 2 (Area %, RT 8.9 min) |
| Supplier A | >99% | 99.65% | 0.15% (polar) | 0.20% (non-polar) |
| Supplier B | 98% | 98.10% | 1.50% (polar) | 0.40% (non-polar) |
| Supplier C | 98% | 99.20% | Not Detected | 0.80% (non-polar) |
Analysis: Supplier A meets its high-purity claim. Supplier B meets its claim, but with a significant polar impurity, possibly a starting material. Supplier C exceeds its claim in overall purity but has a notable non-polar impurity. HPLC provides the "what percentage," but not the "what is it." For that, we turn to mass spectrometry.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – For Volatile Impurity Identification
GC-MS is a powerful technique that separates compounds based on their boiling points and volatility, then fragments them to create a mass spectrum, which acts as a chemical fingerprint.[5] Given the boiling point of this compound, it is amenable to GC analysis, making this an excellent orthogonal method to HPLC for identifying volatile impurities and residual solvents.[6]
Expertise & Causality: The primary advantage of GC-MS is the mass spectrometer detector. While HPLC-UV tells us if an impurity is present, GC-MS provides structural information that allows for the tentative identification of that impurity by comparing its mass spectrum to established libraries like NIST.[3] This is crucial for understanding the synthetic source of the impurity.
Experimental Protocol: GC-MS Purity and Impurity ID
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio). A split injection prevents column overloading with the main component.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-500.
-
-
Data Analysis: Purity is estimated by area percent. Impurities are tentatively identified by matching their experimental mass spectra against the NIST spectral library.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS Purity and ID.
Comparative Data: Hypothetical GC-MS Results
| Supplier | Observed Purity (Area %) | Tentative Impurity ID (Match Factor) |
| Supplier A | 99.70% | Toluene (88%) - likely residual solvent. |
| Supplier B | 98.25% | 6-Methyl-2-picoline (92%) - likely unreacted starting material. |
| Supplier C | 99.15% | 6-Methylpicolinaldehyde (85%) - likely oxidation by-product. |
Analysis: The GC-MS data adds significant value. The minor impurities in Supplier A's material are likely innocuous residual solvents. The major impurity in Supplier B's material is confirmed as a probable starting material. Supplier C's impurity is identified as a related aldehyde, which could have different reactivity and interfere with subsequent chemistry.
Chapter 3: Quantitative NMR (qNMR) – The Gold Standard for Absolute Purity
While chromatographic methods provide relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method that can determine the absolute purity (w/w %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.
Expertise & Causality: qNMR is the ultimate arbiter of purity because it is insensitive to the chemical structure of the impurities, provided a specific, well-resolved proton signal from the main component can be identified. It is a direct measure of the molar quantity of the target molecule in a given mass of material. We select a certified internal standard (e.g., maleic acid) that has sharp signals in a region of the ¹H NMR spectrum free of signals from our analyte or solvent.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) with high signal-to-noise and stability.
-
Materials:
-
Certified Internal Standard (IS): Maleic acid (purity >99.5%).
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Sample Preparation (Trustworthiness through Precision):
-
Accurately weigh ~15 mg of this compound into a vial. Record weight to 0.01 mg.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record weight to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition (Self-Validating System):
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameter 1 - Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of any proton being integrated (analyte and standard). A D1 of 30 seconds is generally a safe starting point to ensure full relaxation for accurate integration.
-
Key Parameter 2 - Pulse Angle: Use a 90° pulse.
-
Key Parameter 3 - Number of Scans: Acquire sufficient scans for a high signal-to-noise ratio (>250:1) on the smallest integral being used.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the -CH₂- protons) and the standard (the two olefinic protons of maleic acid).
-
Calculate the purity (P) using the following formula:
-
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
Workflow for qNMR Absolute Purity Determination
Caption: Workflow for qNMR Purity Determination.
Comparative Data: Hypothetical qNMR Results
| Supplier | Stated Purity | HPLC Purity (Area %) | qNMR Purity (w/w %) |
| Supplier A | >99% | 99.65% | 99.5% |
| Supplier B | 98% | 98.10% | 97.9% |
| Supplier C | 98% | 99.20% | 98.3% |
Analysis: The qNMR results provide the definitive purity values. Supplier A and B are very close to their stated purity. Interestingly, Supplier C, which looked better than B by HPLC, is shown by qNMR to have a lower absolute purity. This can happen if an impurity has a poor UV chromophore (making it appear smaller in HPLC) but is still present by mass. This highlights the power of using orthogonal techniques.
Summary and Recommendations
No single analytical technique tells the whole story. A multi-faceted approach is essential for a comprehensive quality assessment of commercial reagents.
| Technique | Primary Information | Advantages | Limitations |
| HPLC-UV | Relative purity, impurity profile | High resolution, widely available, good for non-volatile impurities. | Impurities must have a UV chromophore; provides no structural ID. |
| GC-MS | Relative purity, impurity ID | High sensitivity, provides structural info for tentative ID, excellent for solvents.[3] | Not suitable for non-volatile or thermally unstable compounds. |
| qNMR | Absolute (w/w %) purity | "Gold standard" accuracy, requires no reference standards for impurities. | Lower throughput, requires high-field NMR, may not detect trace impurities. |
Senior Scientist's Recommendation:
For critical applications, a two-tiered approach is advised.
-
Initial Screening: Use RP-HPLC as a rapid, high-throughput screening method for all incoming batches to check for gross impurities and ensure consistency. It is cost-effective and provides a good purity profile.
-
Definitive Qualification: For the first batch from a new supplier or for reagents used in GMP or other highly sensitive processes, confirm the absolute purity using qNMR . Use GC-MS to investigate any significant volatile peaks observed or to identify the source of any out-of-specification results from HPLC.
By employing this logical, evidence-based workflow, researchers can move forward with confidence, knowing that their starting material is precisely what it claims to be, thereby safeguarding the integrity of their scientific endeavors.
References
- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. This compound | 1122-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-pyridinemethanol
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 6-Methyl-2-pyridinemethanol (CAS No. 1122-71-0), moving beyond simple steps to explain the scientific reasoning behind these essential protocols.
Core Principle: Hazard-Informed Waste Management
The disposal procedure for any chemical is dictated by its unique hazard profile. This compound is not a benign substance; its properties necessitate its classification as a hazardous waste. Understanding these hazards is the first step in ensuring safe handling and disposal.
This chemical is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA)[1]. The primary risks associated with this compound are summarized below.
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Skin Irritation (Category 2) | Causes skin irritation upon contact[1][2]. | Prevents chemical burns and skin damage to personnel. Mandates the use of appropriate gloves and lab coats during handling and disposal. |
| Serious Eye Irritation (Category 2) | Causes serious and potentially damaging eye irritation[1][2]. | Requires the use of chemical safety goggles or face shields to prevent accidental splashes. |
| Respiratory Irritation (Category 3) | May cause respiratory irritation if inhaled[1][2][3]. | Necessitates handling within a well-ventilated area, such as a chemical fume hood, to avoid irritating the respiratory tract. |
| Aquatic Hazard (WGK 3) | Classified with a Water Hazard Class of 3, indicating it is highly hazardous to water[3]. | Strictly prohibits disposal down the drain to prevent environmental contamination[1]. |
| Combustible Solid | The substance is a combustible solid with a flash point of 109 °C (228.2 °F)[3]. | Requires storage away from ignition sources and informs the selection of appropriate final disposal methods like incineration. |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling waste, establishing a safe working environment is paramount. This is a non-negotiable prerequisite for any disposal-related task.
Engineering Controls
Your primary line of defense is to minimize exposure. Always handle this compound waste inside a certified chemical fume hood. This ensures adequate ventilation and captures any vapors or dusts at the source[1]. Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed[1].
Personal Protective Equipment (PPE)
The correct PPE provides a direct barrier between you and the chemical. The following table outlines the minimum required PPE based on OSHA regulations and best practices[1][4].
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles or a full-face shield[1]. | Protects against splashes that can cause serious eye irritation. |
| Skin Protection | Nitrile or other chemically resistant gloves. A clean, buttoned lab coat[1]. | Prevents direct skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or if you are cleaning a significant spill[1]. | Prevents inhalation of vapors or aerosols that may cause respiratory tract irritation. |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
The disposal of this compound must follow a documented, compliant workflow. This process ensures that the waste is safely contained, correctly identified, and managed in accordance with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5].
Phase 1: Waste Collection and Containment at the Source
This phase occurs at your lab bench, at the point of waste generation.
-
Select a Compatible Container : Choose a clean, leak-proof container made of a material that will not react with the chemical waste. The original product container is often a suitable choice[6]. Ensure the container has a secure, screw-top cap.
-
Affix a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "Hazardous Waste " and identifies the contents[7][8].
-
Detail the Contents : On the label, write "this compound". If it is mixed with solvents, list all components and their approximate percentages. This information is critical for the safety of everyone who will handle the container and for the final disposal facility.
-
Add Hazard Information : The label must include a hazard warning. This can be achieved by affixing the appropriate GHS pictograms (e.g., exclamation mark for irritant) or using another standardized system[8].
-
Keep the Container Closed : The waste container must remain tightly sealed at all times, except when you are adding waste[6]. This minimizes the release of vapors and prevents spills.
Phase 2: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs[6][9]. These are designated locations for the short-term storage of waste.
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel[9].
-
Segregation : Store the this compound waste container with other compatible organic wastes. Do not store it with incompatible materials like strong acids or oxidizers[10]. This is a critical step to prevent accidental chemical reactions.
-
Volume Limits : An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the central accumulation area within three days[9].
Caption: Waste containment workflow at the point of generation.
Phase 3: Final Disposal via a Licensed Vendor
Under no circumstances should this compound be disposed of via the sanitary sewer system or in regular trash[11]. The only acceptable method is through your institution's Environmental Health & Safety (EHS) program and its contracted hazardous waste disposal vendor.
-
Request a Pickup : Follow your institution's established procedure for having hazardous waste collected from your laboratory's SAA.
-
Transfer to Central Accumulation Area (CAA) : Trained EHS personnel will transport the waste to a designated CAA, where it is stored for a limited time (e.g., 90-180 days, depending on the facility's generator status) before being picked up by the vendor[7].
-
Manifesting and Transport : The waste is documented on a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination.
-
Approved Disposal Method : Waste pyridine and its derivatives are typically disposed of via high-temperature incineration in a licensed facility[12]. This method ensures the complete destruction of the chemical, preventing its release into the environment.
Caption: The complete lifecycle of hazardous chemical waste disposal.
Emergency Procedures for Spills
Accidents can happen, and a prepared response is key to mitigating risk.
-
For Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill kit[13]. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area with soap and water, and wipe down all affected surfaces.
-
Report the incident to your lab supervisor.
-
-
For Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area immediately[13].
-
Alert nearby colleagues and your lab supervisor.
-
If there is any risk of fire, activate the nearest fire alarm.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
-
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility as stewards of a safe research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1122-71-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. nj.gov [nj.gov]
Navigating the Safe Handling of 6-Methyl-2-pyridinemethanol: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized chemical reagents like 6-Methyl-2-pyridinemethanol (CAS No. 1122-71-0), a comprehensive understanding of its hazard profile is paramount to ensuring a safe operational environment. This guide provides an in-depth, procedurally-focused directive on the selection and use of Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to explain the critical reasoning behind each protective measure.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a hazardous substance that poses specific risks upon exposure.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The causality for these hazards lies in the chemical's reactivity with biological tissues. Contact with skin can lead to localized inflammation and discomfort, while eye contact can result in significant damage. Inhalation of the solid particles or vapors may irritate the respiratory tract. Therefore, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the chemical, mitigating these risks.
Core PPE Requirements for Handling this compound
The following table summarizes the essential PPE and outlines the rationale for its use, grounded in the known hazards of this compound.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent serious eye irritation. [1][2] Direct contact of this compound with the eyes can cause significant irritation and potential damage. Safety goggles provide a seal around the eyes to protect from splashes, dust, and vapors. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation. [1][2] The compound is a known skin irritant. Impervious gloves provide a critical barrier to prevent direct contact and subsequent inflammation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To prevent skin contact. [1] A lab coat or apron protects against accidental spills and contamination of personal clothing, which could otherwise lead to prolonged skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] A dust mask (e.g., N95) may be sufficient for handling small quantities in a well-ventilated area. | To prevent respiratory tract irritation. [1][2] Inhalation of dust or vapors can irritate the respiratory system. The use of respiratory protection is a crucial risk mitigation strategy, especially when working outside of a fume hood or with larger quantities of the material. |
Procedural Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound. This workflow is designed to be a self-validating system, ensuring that all potential exposure routes are considered and addressed.
Caption: PPE Selection and Use Workflow for this compound.
Step-by-Step Guide to Safe Handling and Disposal
I. Pre-Handling Preparations:
-
Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.[1]
-
Ensure Proper Ventilation: Whenever possible, handle this chemical in a certified chemical fume hood.[1] If a fume hood is not available, ensure the area is well-ventilated.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[1]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
II. Donning and Using PPE:
-
Hand and Body Protection: Put on a lab coat, followed by the appropriate chemical-resistant gloves.
-
Eye Protection: Don chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust, don an N95 respirator or a higher level of respiratory protection as determined by your institution's safety officer.
III. Handling and Operational Plan:
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers.
-
In Solution: When working with the chemical in solution, be mindful of potential splashes.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing any dust or vapors.[1]
IV. Post-Handling and Disposal:
-
Decontamination: After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove. Wash hands thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of any contaminated PPE and excess this compound in a properly labeled hazardous waste container.[1] Do not dispose of this chemical down the drain or in the regular trash.[3] Follow all local, state, and federal regulations for chemical waste disposal.
-
Storage of Unused Chemical: Store the container of this compound in a dry, cool, and well-ventilated place, with the container tightly closed.[1]
By adhering to these detailed procedures and understanding the rationale behind each step, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
